5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97848. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c1-3-4(7)5(10)9-6(8-3)11-2/h1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUVWXITDRZBKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294749 | |
| Record name | 5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33238-63-0 | |
| Record name | 33238-63-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one
Introduction
Substituted pyrimidinone cores are significant structural motifs in medicinal chemistry and drug development, demonstrating a wide array of biological activities.[1][2] Among these, 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one is a key intermediate and building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the bromo, methyl, and methylthio groups on the pyrimidinone ring offers multiple reaction sites for further chemical transformations, making it a versatile scaffold in the design of novel compounds.
This technical guide provides a comprehensive overview of a plausible and efficient laboratory-scale synthesis of this compound. It will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed experimental protocol, and outline the essential characterization techniques required to verify the structure and purity of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically grounded understanding of the synthesis of this important heterocyclic compound.
Synthesis Strategy: A Mechanistic Perspective
The synthesis of this compound can be logically approached through a two-step process starting from the readily available 6-methyl-2-(methylthio)pyrimidin-4(3H)-one. This strategy involves:
-
Electrophilic Bromination: The initial and key step is the selective bromination at the C-5 position of the pyrimidinone ring. The pyrimidine ring, particularly with electron-donating groups, is susceptible to electrophilic attack. The choice of brominating agent is critical to ensure high regioselectivity and yield.
-
N-Methylation: While the target molecule is often depicted in its 3H-tautomeric form, for certain applications, methylation at the N-3 position might be desired. However, this guide will focus on the synthesis of the title compound in its predominant tautomeric form.
The rationale for this approach lies in the activation of the C-5 position by the electron-donating groups on the ring, making it the most nucleophilic center for electrophilic substitution.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Purity | Supplier |
| 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one | 15018-56-1 | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | 128-08-5 | ≥98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | 75-09-2 | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 75420-22-9 | - | Prepared in-house |
| Brine (Saturated Sodium Chloride Solution) | 7647-14-5 | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | Commercially Available |
Synthesis Workflow
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methyl-2-(methylthio)pyrimidin-4(3H)-one (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) to the cooled solution in portions over 15-20 minutes, ensuring the temperature remains below 5°C. The use of NBS in a polar aprotic solvent like DMF is a common and effective method for the bromination of pyrimidine derivatives.[3]
-
-
Reaction Monitoring:
-
After the addition of NBS is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), pour the reaction mixture into cold water.
-
Extract the aqueous mixture with dichloromethane (DCM) (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine. This step is crucial to neutralize any acidic byproducts and remove water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure this compound as a solid.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇BrN₂OS | [4] |
| Molecular Weight | 235.1 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | Expected |
| CAS Number | 81560-06-7 | [4][5] |
Spectroscopic Data
1. Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is a powerful tool for elucidating the structure of the molecule by providing information about the chemical environment of the hydrogen atoms.
Expected Chemical Shifts (δ) in CDCl₃:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (at C6) | ~2.4-2.6 | Singlet | 3H |
| -S-CH₃ | ~2.5-2.7 | Singlet | 3H |
| -NH (at N3) | Broad singlet | - | 1H |
Note: The exact chemical shifts may vary depending on the solvent and concentration. The broad singlet for the NH proton may be exchangeable with D₂O.
2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Expected Chemical Shifts (δ) in CDCl₃:
| Carbon Assignment | Chemical Shift (ppm) |
| -S-CH₃ | ~13-15 |
| -CH₃ (at C6) | ~20-22 |
| C5 | ~105-110 |
| C6 | ~150-155 |
| C4 | ~160-165 |
| C2 | ~170-175 |
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For this compound, the mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Expected m/z values (for [M+H]⁺):
-
~234.9 (for ⁷⁹Br)
-
~236.9 (for ⁸¹Br)
4. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
Expected Characteristic Peaks (cm⁻¹):
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | 3100-3300 (broad) |
| C-H stretch | 2900-3000 |
| C=O stretch | 1650-1680 |
| C=N stretch | 1580-1620 |
| C-Br stretch | 500-600 |
Applications in Research and Development
This compound serves as a valuable building block in the synthesis of a variety of biologically active molecules. The bromine atom at the C-5 position is particularly useful as it can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents. This allows for the creation of libraries of compounds for screening against various biological targets. Pyrimidinone derivatives have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.[1][2]
Conclusion
This technical guide has provided a detailed and scientifically grounded approach to the synthesis and characterization of this compound. By understanding the underlying chemical principles and following the outlined experimental procedures, researchers can reliably prepare this important heterocyclic intermediate for use in their drug discovery and development programs. The comprehensive characterization data provided will serve as a benchmark for confirming the identity and purity of the synthesized compound.
References
-
An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol. Organic Chemistry Portal. [Link]
-
Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters. [Link]
-
Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers. [Link]
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health. [Link]
-
Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. PubMed. [Link]
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- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one synthesis - chemicalbook [chemicalbook.com]
- 5. 81560-06-7|5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one|BLD Pharm [bldpharm.com]
Physicochemical properties of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one
An In-depth Technical Guide: Physicochemical Properties of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of nucleic acids and numerous therapeutic agents.[1] Pyrimidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a privileged motif in drug discovery.[2][3] This guide focuses on a specific, functionalized derivative: this compound.
The strategic placement of a bromine atom, a methyl group, and a methylthio group on the pyrimidinone core suggests a molecule designed for further chemical modification and potential interaction with biological targets. Understanding the fundamental physicochemical properties of this compound is a non-negotiable prerequisite for any research and development program. These properties—including solubility, acidity (pKa), and chemical stability—govern everything from reaction optimization and formulation to pharmacokinetic behavior and target engagement.
This document serves as a comprehensive technical framework for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide the underlying scientific rationale and detailed experimental protocols necessary to thoroughly characterize this compound, ensuring a solid foundation for its potential application in medicinal chemistry.
Section 1: Molecular Structure and Predicted Properties
The structure of this compound combines several key functional groups that dictate its chemical personality. The pyrimidinone ring can undergo keto-enol tautomerism and possesses an acidic amide proton. The bromine atom at the C5 position acts as a valuable synthetic handle for cross-coupling reactions and increases lipophilicity. The methylthio group at C2 can be a target for oxidation, potentially modulating activity and solubility.
| Property | Predicted Value / Information | Significance in Drug Discovery |
| Chemical Formula | C₆H₇BrN₂OS | Defines the elemental composition and exact mass. |
| Molecular Weight | 235.11 g/mol | Influences diffusion, membrane permeability, and fits within Lipinski's Rule of Five. |
| CAS Number | 81560-06-7 (for the N3-methyl isomer) | While the exact CAS for the (3H) tautomer is not specified, the N3-methyl isomer is cataloged, indicating the scaffold's accessibility.[4][5][6][7] |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | Predicted TPSA suggests good potential for cell membrane permeability. |
| Predicted LogP | 1.26 | Indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 (Amide N-H) | The ability to donate a hydrogen bond is critical for target binding and solubility in protic solvents. |
| Hydrogen Bond Acceptors | 4 (Carbonyl O, 2x Ring N, Thioether S) | Multiple acceptor sites allow for interactions with biological targets and polar solvents. |
Section 2: Solubility Profile: Experimental Determination
Solubility is a critical parameter that impacts bioavailability, formulation, and the feasibility of in-vitro assays. The "like dissolves like" principle suggests that the molecule's polarity, a balance between its non-polar hydrocarbon parts (methyl, methylthio) and polar functionalities (pyrimidinone core), will govern its solubility.[8] A systematic solubility assessment in a range of solvents is the first experimental step in characterization.
Causality Behind Experimental Choices: We employ a tiered approach using solvents of varying polarity and pH. This allows us to rapidly classify the compound based on its functional groups.[9] Solubility in aqueous acid or base is particularly informative, as it involves an acid-base reaction that converts the neutral, often water-insoluble compound into a more soluble salt.[10]
Experimental Protocol: Qualitative Solubility Classification
This protocol aims to classify the compound's solubility, providing insights into its acidic, basic, or neutral character.[9][11]
-
Preparation: Label six clean, dry micro test tubes.
-
Sample Addition: Add approximately 20-25 mg of this compound to each tube.
-
Solvent Addition: Add 0.75 mL of the following solvents to the respective tubes, one at a time:
-
Tube 1: Deionized Water
-
Tube 2: Diethyl Ether
-
Tube 3: 5% w/v Sodium Hydroxide (NaOH) solution
-
Tube 4: 5% w/v Sodium Bicarbonate (NaHCO₃) solution
-
Tube 5: 5% v/v Hydrochloric Acid (HCl) solution
-
Tube 6: Concentrated Sulfuric Acid (H₂SO₄) (use with extreme caution)
-
-
Mixing: Vigorously shake or vortex each tube for 60 seconds.
-
Observation: Observe each tube. A compound is considered "soluble" if it dissolves completely, leaving no visible solid particles.
-
Interpretation:
-
Water Soluble: Indicates the presence of highly polar functional groups. Test the resulting solution with litmus paper to check for acidic or basic character.[10]
-
Insoluble in Water, Soluble in 5% NaOH: Strongly indicates an acidic functional group. The pyrimidinone N-H is expected to be acidic.
-
Soluble in 5% NaHCO₃: Indicates a strongly acidic functional group, such as a carboxylic acid. It is less likely, but possible, for this compound.
-
Insoluble in Water, Soluble in 5% HCl: Indicates a basic functional group (e.g., an amine). The pyrimidine ring nitrogens are weakly basic.
-
Insoluble in Aqueous Acid/Base, Soluble in Conc. H₂SO₄: Indicates the presence of oxygen or nitrogen atoms or other functionalities that can be protonated by the strong acid.[10]
-
Caption: Solubility classification workflow.
Section 3: Acid-Base Properties (pKa) Determination
The pKa, the pH at which a compound is 50% ionized, is arguably one of the most important physicochemical parameters in drug discovery.[12] It dictates a molecule's charge state in different biological compartments, which in turn influences its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. For this compound, the primary acidic site is the proton on the ring nitrogen (N3), making the molecule a weak acid.
Causality Behind Experimental Choices: Potentiometric titration is a robust and classical method for pKa determination.[13] It involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally. The pKa is found at the midpoint of the titration curve's buffer region, which corresponds to the half-equivalence point where the concentrations of the acidic and conjugate base forms are equal.[14] This method is highly accurate and provides a direct measurement of the compound's behavior in solution.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines the steps to determine the pKa of the acidic pyrimidinone proton.
-
System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature, typically 25°C.[13] Temperature control is critical as pKa is temperature-dependent.
-
Sample Preparation:
-
Accurately weigh and dissolve a known quantity of the compound in a suitable solvent (e.g., water with a small amount of co-solvent like methanol if needed for solubility) to a final concentration of approximately 1-10 mM.[13]
-
Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain constant ionic strength throughout the titration.[13]
-
-
Titration Setup:
-
Place the sample solution in a jacketed beaker on a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the measurement.[13]
-
-
Titration Procedure:
-
Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.05 mL) using a calibrated burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence point (the point of steepest inflection).
-
The pKa is equal to the pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point).[13]
-
Caption: Workflow for pKa determination by potentiometric titration.
Section 4: Chemical Stability Assessment
Assessing the chemical stability of a potential drug candidate is a mandatory regulatory requirement and fundamental to ensuring its safety and efficacy.[15] A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[16][17] High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase gradient elution mode with UV detection, is the industry standard for this task.[18]
Causality Behind Experimental Choices: Forced degradation (or stress testing) is performed to intentionally degrade the sample under harsh conditions (acidic/basic hydrolysis, oxidation, heat, light).[16] This serves two primary purposes:
-
It helps identify the likely degradation pathways and products.
-
It provides the degraded samples needed to develop and validate the specificity of the HPLC method, ensuring that all degradation products are separated from the parent compound.[19]
A reversed-phase C18 column is a common starting point as it is versatile for separating small molecules of moderate polarity.[15] Gradient elution is typically necessary to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are resolved within a reasonable runtime.[18]
Protocol: Development of a Stability-Indicating RP-HPLC Method
This protocol outlines the key stages of developing a stability-indicating method.
-
Forced Degradation Studies:
-
Prepare solutions of the compound (~1 mg/mL) in suitable solvents.
-
Acid/Base Hydrolysis: Treat separate solutions with 0.1 M HCl and 0.1 M NaOH. Heat gently (e.g., 60°C) and sample at various time points (e.g., 2, 8, 24 hours). Neutralize samples before injection.
-
Oxidation: Treat a solution with 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress: Store a solid sample and a solution of the compound at elevated temperature (e.g., 80°C).
-
Photostability: Expose a solid sample and a solution to UV/Vis light as per ICH Q1B guidelines.
-
Analyze all stressed samples against an unstressed control to target 5-20% degradation.
-
-
Initial HPLC Method Development:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection: Use a common mobile phase system, such as Mobile Phase A: 0.1% Formic Acid in Water, and Mobile Phase B: Acetonitrile or Methanol. The acidic modifier helps to produce sharp peak shapes.
-
Detection: Use a UV detector. Scan the compound to determine its wavelength of maximum absorbance (λ-max) for optimal sensitivity.
-
Initial Gradient: Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) on the unstressed and stressed samples to visualize all components.
-
-
Method Optimization:
-
Analyze the chromatograms from the stressed samples. The goal is to achieve baseline resolution (Rs ≥ 2) between the parent peak and all degradation product peaks.[17]
-
Adjust the gradient slope, initial/final %B, and run time to improve separation.
-
If co-elution occurs, consider changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous mobile phase to alter selectivity.
-
-
Method Validation (Abbreviated):
-
Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines.[19]
-
Specificity: Demonstrate that the parent peak is pure in all stressed samples using a peak purity analysis (e.g., with a photodiode array detector).
-
Linearity, Accuracy, Precision: Establish these parameters to ensure the method is reliable for quantification.
-
Caption: Workflow for stability-indicating HPLC method development.
Conclusion
This compound is a compound of significant interest due to its versatile pyrimidinone core and synthetically useful functionalization. A thorough understanding of its physicochemical properties is the critical first step in unlocking its potential as a lead compound or synthetic building block in drug discovery. This guide provides the strategic framework and detailed experimental methodologies for determining its solubility, pKa, and chemical stability. By applying these robust protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions and advance their research programs with scientific rigor.
References
- Vertex AI Search. (n.d.). How To Find Pka.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- Unknown. (n.d.). C33: Determine pKa by Half Titration (pH Sensor).
- ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.
- Kromdijk, W., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH.
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
Sources
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- 4. 81560-06-7|5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one|BLD Pharm [bldpharm.com]
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- 10. www1.udel.edu [www1.udel.edu]
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1H and 13C NMR spectral data of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one
Introduction
This compound is a substituted pyrimidine that serves as a valuable heterocyclic building block in the fields of medicinal chemistry and drug discovery. The pyrimidin-4-one core is a prevalent scaffold in numerous biologically active molecules, and its specific substitution pattern—featuring a bromine atom, a methyl group, and a methylthio group—offers multiple points for synthetic diversification.[1] Accurate structural elucidation is paramount for confirming the identity and purity of this compound, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical basis for the anticipated chemical shifts and coupling patterns, present the data in a structured format, and outline a robust experimental protocol for data acquisition. The causality behind experimental choices and spectral interpretation is emphasized to ensure scientific integrity and practical utility for researchers in the field.
Molecular Structure and Atom Numbering
A clear and unambiguous assignment of NMR signals is only possible with a standardized atom numbering system. The structure and numbering scheme for this compound are presented below. This convention will be used throughout this guide.
Figure 1: Molecular structure and atom numbering of this compound.
Experimental Protocol for NMR Data Acquisition
The quality and reproducibility of NMR data are directly dependent on a meticulously executed experimental protocol. The following procedure is a self-validating system designed to yield high-resolution spectra suitable for unambiguous structural confirmation.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high boiling point ensures sample stability, and its ability to form hydrogen bonds helps in observing exchangeable protons like N-H, which might otherwise be broadened or absent.[2][3] Chloroform-d (CDCl₃) is an alternative, though the N-H proton signal may be broader and less distinct.
-
Concentration: Weigh approximately 10-15 mg of the analyte and dissolve it in 0.6 mL of DMSO-d₆. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe, especially for the less sensitive ¹³C nucleus.
-
Internal Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[2]
-
Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.
NMR Spectrometer and Parameters
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion and simplify spectral interpretation.
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16 (adjust as needed for S/N)
-
Temperature: 298 K (25 °C)
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100.6 MHz
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Spectral Width: 240 ppm (-10 to 230 ppm)
-
Acquisition Time: ~1 second
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Temperature: 298 K (25 °C)
-
Advanced 2D NMR Experiments
For unequivocal assignment, especially of the quaternary carbons, correlation experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, crucial for assigning quaternary carbons and piecing together the molecular framework.[4][5]
Figure 2: Experimental workflow for NMR analysis.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~12.5 | Broad Singlet | 1H | N3-H | The proton on the amide-like nitrogen is expected to be significantly deshielded due to resonance and hydrogen bonding with the solvent. Its signal will be broad and will disappear upon D₂O exchange.[2] |
| ~2.45 | Singlet | 3H | S-CH ₃ (C8) | The methyl group attached to the sulfur atom is moderately deshielded. Its chemical shift is typical for a methylthio group attached to an electron-deficient pyrimidine ring. |
| ~2.30 | Singlet | 3H | C6-CH ₃ (C9) | This methyl group is attached directly to the pyrimidine ring (an sp² carbon). Its chemical shift is in the expected region for an alkyl group on a heterocyclic aromatic-like system. |
Detailed ¹H NMR Interpretation:
-
N3-H Proton (~12.5 ppm): The pyrimidinone structure exists in a tautomeric equilibrium, but the keto-amino form shown is predominant. The N3-H proton is part of an amide-like functional group (-C(O)-NH-). Its chemical shift is significantly downfield, a characteristic feature of such protons, further enhanced by potential intermolecular hydrogen bonding with DMSO-d₆ molecules.[2] This peak is expected to be broad due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and chemical exchange.
-
S-CH₃ Protons (~2.45 ppm): The methylthio group (-SCH₃) is an electron-donating group through resonance but is attached to the electron-deficient C2 position of the ring. The resulting chemical shift around 2.45 ppm reflects this electronic environment. The signal is a sharp singlet as there are no adjacent protons for spin-spin coupling.
-
C6-CH₃ Protons (~2.30 ppm): The methyl group at the C6 position is attached to an sp²-hybridized carbon of the pyrimidine ring. Its chemical shift is slightly upfield compared to the S-CH₃ group, consistent with its position on the ring. This signal is also a sharp singlet due to the absence of neighboring protons.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment.
Table 2: Expected ¹³C NMR Spectral Data (100.6 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~170 | C 4 (C=O) | The carbonyl carbon of the amide group is highly deshielded and appears at the lowest field, which is characteristic for this functional group.[6] |
| ~165 | C 2 | This carbon is attached to two electronegative atoms (N1 and S7) and is part of the pyrimidine ring, resulting in a significant downfield shift. |
| ~155 | C 6 | Attached to a nitrogen (N1) and substituted with a methyl group. Its chemical shift is influenced by these adjacent atoms and its position within the heterocyclic ring. |
| ~95 | C 5 | The direct attachment of the highly electronegative bromine atom causes a strong shielding effect (the "heavy-atom effect") on C5, shifting its resonance significantly upfield compared to an unsubstituted C5. This is a key diagnostic signal. |
| ~20 | C 9 (C6-C H₃) | This aliphatic methyl carbon appears in the typical upfield region of the spectrum. |
| ~14 | C 8 (S-C H₃) | The methyl carbon of the methylthio group also resonates in the high-field aliphatic region. |
Detailed ¹³C NMR Interpretation:
-
C4 (Carbonyl, ~170 ppm): The C4 carbon, being part of a carbonyl group within an amide system, experiences strong deshielding due to the electronegativity of the oxygen atom and resonance effects, placing it in the far downfield region of the spectrum.[6]
-
C2 and C6 (~165 and ~155 ppm): These are sp²-hybridized carbons within the heterocyclic ring. C2 is bonded to two heteroatoms (N1 and S7), making it highly electron-deficient and thus strongly deshielded. C6 is bonded to N1 and C5, and its chemical shift is also in the downfield region typical for pyrimidine ring carbons.[4][7]
-
C5 (~95 ppm): The chemical shift of C5 is profoundly influenced by the attached bromine atom. While electronegativity would suggest a downfield shift, heavy halogens like bromine and iodine induce significant upfield shifts in directly bonded carbons. This phenomenon is a reliable indicator for the position of bromination on the ring.
-
C8 and C9 (Methyl Carbons, ~14 and ~20 ppm): The two methyl carbons (C8 from -SCH₃ and C9 from C6-CH₃) resonate in the high-field aliphatic region, as expected for sp³-hybridized carbons.[8] Their specific shifts can be confirmed using HSQC and HMBC experiments, which would show a correlation between the C8 carbon and the S-CH₃ protons, and the C9 carbon with the C6-CH₃ protons.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by established principles of chemical shifts and substituent effects, allows for the confident structural verification of this compound. The key diagnostic signals include the broad, downfield N-H proton in the ¹H spectrum, and the characteristic upfield shift of the bromine-bearing C5 carbon in the ¹³C spectrum. By following the detailed experimental protocol and utilizing advanced 2D NMR techniques where necessary, researchers can obtain high-quality, unambiguous data, ensuring the scientific integrity of their work in synthetic and medicinal chemistry.
References
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G. Tóth, et al. (1995). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 33(5), 380-386. Available at: [Link]
-
S. Chimichi, et al. (1990). ¹H and ¹³C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Magnetic Resonance in Chemistry, 28(8), 713-717. Available at: [Link]
-
Wiley-VCH (2007). Supporting Information for various compounds, providing examples of NMR data presentation. Available at: [Link]
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A. A. Aly, et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. Available at: [Link]
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ScienceOpen. (n.d.). Supporting Information providing examples of NMR spectra for complex heterocyclic molecules. Available at: [Link]
-
S. Chimichi, et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information for "Nanocrystalline CdS thin film...". Available at: [Link]
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University of Colorado Boulder. (n.d.). Typical Proton and ¹³C Chemical Shift Ranges. Available at: [Link]
-
T. P. T. Nguyen, et al. (2022). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(22), 7957. Available at: [Link]
-
S. G. K. Kumar, et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Acta Pharmaceutica, 62(1), 1-14. Available at: [Link]
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S. S. S. Ali, et al. (2010). ¹H NMR and ¹³C NMR Spectra of Substituted Pyrimidines. Molecules, 15(2), 845-860. Available at: [Link]
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University of Regensburg. (n.d.). NMR Spectroscopy - Chemical Shifts. Available at: [Link]
-
Michigan State University Chemistry Department. (n.d.). Proton and Carbon NMR Tables. Available at: [Link]
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M. A. G. El-Hashash, et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6932. Available at: [Link]
-
Boron Molecular. (n.d.). 5-bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. Available at: [Link]
-
NPTEL. (n.d.). ¹³C NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the fundamental principles and causal relationships that underpin robust method development. We will explore ionization source selection, interpretation of isotopic patterns, tandem mass spectrometry (MS/MS) for structural elucidation, and liquid chromatography-mass spectrometry (LC-MS) for separation and quantification. The protocols and interpretations herein are designed to be self-validating, grounded in established scientific principles to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Core Principles
This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the backbone of numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1][2] Mass spectrometry is an indispensable tool for confirming the identity, assessing the purity, and elucidating the structure of such novel chemical entities.
The analytical strategy for this specific molecule must account for three key structural features:
-
The Pyrimidine Core: A nitrogen-containing heterocycle that is readily protonated, making it suitable for electrospray ionization.
-
The Bromine Atom: The presence of bromine, with its two abundant isotopes (79Br and 81Br), produces a highly characteristic isotopic signature that is definitive for confirmation.[3][4][5]
-
The Methylthio Group: A potential site for fragmentation that can provide valuable structural information in MS/MS experiments.
This guide will systematically address how each of these features informs the analytical workflow, from sample preparation to final data interpretation.
Physicochemical Properties and Isotopic Signature
A foundational step in any mass spectrometry analysis is to understand the analyte's basic properties.
-
Chemical Formula: C₆H₇BrN₂OS
-
Monoisotopic Mass: 249.9466 u (calculated for the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, ³²S)
-
Key Structural Feature: The presence of a single bromine atom.
Expert Insight: The Critical Role of Bromine's Isotopic Pattern
Bromine naturally exists as two stable isotopes, 79Br and 81Br, in almost equal abundance (approximately 50.7% and 49.3%, respectively).[3][4][5] This 1:1 isotopic ratio imparts a unique signature in the mass spectrum. Any ion containing a single bromine atom will appear as a pair of peaks, separated by two mass-to-charge units (m/z), with nearly identical intensities. This "M/M+2" pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule or its fragments.[3][4][6]
The theoretical isotopic distribution for the protonated molecule, [C₆H₇BrN₂OS + H]⁺, is summarized below.
| Ion | Isotope Composition | Calculated m/z | Relative Abundance (%) |
| [M+H]⁺ | Containing ⁷⁹Br | 250.9544 | 100.0 |
| [M+2+H]⁺ | Containing ⁸¹Br | 252.9524 | 97.3 |
This table presents the calculated m/z and expected relative abundance for the two most abundant isotopologues of the protonated analyte. Minor contributions from ¹³C and ³⁴S isotopes will also be present but are omitted for clarity.
Instrumentation and Ionization Source Selection
The choice of ionization technique is critical for successfully analyzing polar, heterocyclic compounds.
Causality Behind the Choice: Why Electrospray Ionization (ESI)?
Electrospray ionization (ESI) is the premier choice for this analyte. The pyrimidinone structure contains multiple nitrogen atoms which are basic sites, readily accepting a proton in solution to form a positively charged ion, [M+H]⁺. This makes the molecule ideal for analysis in positive ion ESI mode .
-
Expertise in Action: While other techniques like Atmospheric Pressure Chemical Ionization (APCI) could work, ESI is generally softer and less likely to cause in-source fragmentation, providing a clearer molecular ion signal, which is crucial for initial characterization. The polar nature of the pyrimidinone core further lends itself to the ESI mechanism.[7][8] Sulfur-containing heterocycles have also been shown to be amenable to ESI analysis.[9][10]
Recommended Mass Spectrometer Configuration
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is highly recommended. These platforms provide the mass accuracy required to confirm the elemental composition and the resolution to clearly distinguish the characteristic bromine isotopic pattern.
Experimental Protocol: Direct Infusion Analysis
The first experimental step is to confirm the mass and isotopic signature of the compound via direct infusion.
Step-by-Step Protocol
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol to create a 100 µg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution 1:100 in 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid is crucial as it provides the protons necessary to facilitate efficient ionization in positive ESI mode.
-
Instrument Setup (Example for Q-TOF):
-
Analysis: Infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire full scan mass spectra.
Expected Outcome
The resulting spectrum should prominently feature two peaks of nearly equal intensity at approximately m/z 250.95 and m/z 252.95 , corresponding to the [M+H]⁺ and [M+2+H]⁺ ions, respectively. The detection of this specific doublet provides high confidence in the identity of the compound.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is used to controllably fragment the molecule and deduce its structure. This is achieved by isolating the precursor ion (the protonated molecule) and subjecting it to collision-induced dissociation (CID).
Step-by-Step Protocol
-
Method Setup: Using the same infusion setup, switch the instrument to a "Product Ion Scan" or "MS/MS" mode.
-
Precursor Ion Selection: Set the quadrupole to isolate the [M+H]⁺ ion at m/z 250.95. Note: Isolating the ⁷⁹Br isotopologue is standard practice.
-
Collision Energy: Apply a ramping collision energy (e.g., 10-40 eV) with an inert gas (e.g., argon or nitrogen) in the collision cell. This will induce fragmentation.
-
Data Acquisition: Acquire the spectrum of the resulting product ions.
Proposed Fragmentation Pathway
The fragmentation of pyrimidine derivatives is often dictated by the substituents on the ring.[1][2][11] For this compound, several key fragmentation pathways can be predicted. The presence of the bromine isotope pattern in a fragment ion is a powerful clue, indicating that the bromine atom is retained in that piece of the molecule.
Caption: Proposed MS/MS fragmentation pathway for protonated this compound.
Interpretation of Key Fragments:
-
Loss of a Methyl Radical (•CH₃): A loss of 15 Da from the precursor to yield ions at m/z 235.94 / 237.94. This is a common fragmentation for methylthio groups.[2]
-
Loss of Thioformaldehyde (CH₂S): A neutral loss of 46 Da leading to fragments at m/z 204.97 / 206.97. This represents a rearrangement and elimination of the exocyclic sulfur group.
-
Loss of a Bromine Radical (•Br): A loss of 79 Da (from the m/z 250.95 precursor) resulting in a singlet peak at m/z 171.04. The disappearance of the 1:1 isotope pattern confirms the loss of the bromine atom.[5]
-
Ring Cleavage: Subsequent losses from the m/z 204.97 fragment, such as the loss of CO (28 Da) or HNCO (43 Da), are characteristic of the pyrimidine ring system itself.[1][2][11]
LC-MS Method Development for Purity and Quantification
For analyzing this compound in complex mixtures or for quantitative purposes, coupling liquid chromatography with mass spectrometry (LC-MS) is essential.
Challenge: Analyzing Polar Compounds
The analyte is a polar compound, which can be challenging to retain on standard reversed-phase (RP) HPLC columns.[8] Poor retention can lead to matrix effects and unreliable quantification.[8] Mixed-mode liquid chromatography, which combines reversed-phase and ion-exchange characteristics, can be an effective strategy for retaining such polar N-containing heterocycles.[7][12][13]
Experimental Workflow: LC-MS
Caption: General workflow for the LC-MS analysis of polar heterocyclic compounds.
Step-by-Step Protocol
-
Column Selection: Start with a mixed-mode stationary phase (e.g., Primesep 200) or a polar-embedded reversed-phase column designed for retaining polar analytes.[7]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A typical starting gradient would be 5% B held for 1 minute, ramped to 95% B over 8 minutes, held for 2 minutes, and then re-equilibrated. This gradient must be optimized based on the specific column and system.[14]
-
MS Detection: The mass spectrometer can be operated in either Full Scan mode to monitor all ions or, for higher sensitivity and quantification, in Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.
-
SIM Mode: Monitor m/z 250.95 and 252.95.
-
MRM Mode (Quantitative): Monitor the transition from the precursor (e.g., m/z 250.95) to a specific, stable product ion (e.g., m/z 204.97).
-
Conclusion
The mass spectrometric analysis of this compound is a systematic process that leverages the unique physicochemical properties of the molecule. The definitive 1:1 isotopic doublet from the bromine atom provides an unmistakable signature for identity confirmation. Electrospray ionization in positive mode is the ideal method for generating the protonated molecular ion with minimal fragmentation. Tandem MS/MS experiments reveal structurally significant fragments through predictable losses of the methylthio group, the bromine atom, and subsequent cleavage of the pyrimidine ring. For robust analysis in complex matrices, an optimized LC-MS method using a mixed-mode or polar-embedded column is recommended to ensure adequate chromatographic retention. By following the principles and protocols outlined in this guide, researchers can confidently characterize this and structurally related compounds with high scientific rigor.
References
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
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Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Available at: [Link]
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Kato, T., Chiba, T., & Mashiko, S. (1979). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 57(11). Available at: [Link]
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]
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Al-Tameemi, M., Al-Qaim, F. F., Abdullah, M. P., & Al-Karkhi, A. M. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 7869–7879. Available at: [Link]
-
Al-Tameemi, M., Al-Qaim, F. F., Abdullah, M. P., & Al-Karkhi, A. M. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]
-
Singh, P., & Kumar, R. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica, 3(6), 529-534. Available at: [Link]
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Gómez-González, M. A., et al. (2012). Liquid chromatography/electrospray ionization/mass spectrometry study of the interactions between palladium and sulfur heterocycles. Journal of Mass Spectrometry, 47(1), 51-58. Available at: [Link]
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Al-Tameemi, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Semantic Scholar. Available at: [Link]
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LibreTexts Chemistry. (2022). 6.7: Other Important Isotopes- Br and Cl. Available at: [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]
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Salem, M. A. I., et al. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. Available at: [Link]
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BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Available at: [Link]
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Claeys, M., et al. (2003). Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 17(6), 547-52. Available at: [Link]
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Connolly, P. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Separation Science. Available at: [Link]
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GALA. (n.d.). Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. Greenwich Academic Literature Archive. Available at: [Link]
-
Cho, Y., et al. (2015). Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry. ResearchGate. Available at: [Link]
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Infrared spectroscopy of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one
An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the application of Fourier Transform Infrared (FTIR) spectroscopy for the structural characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data, offering a deep dive into the causality behind experimental choices and the logic of spectral interpretation. We will explore the theoretical underpinnings of the molecule's vibrational modes, present a validated, step-by-step protocol for data acquisition using Attenuated Total Reflectance (ATR)-FTIR, and provide a detailed guide to interpreting the resulting spectrum. The methodologies and interpretations are grounded in authoritative sources to ensure scientific integrity and reproducibility, making this a vital resource for professionals engaged in the synthesis and analysis of pyrimidine derivatives.
Introduction: The Significance of Pyrimidine Derivatives and Spectroscopic Characterization
The pyrimidine ring is a foundational scaffold in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and the nucleobases of DNA and RNA. Its derivatives are central to numerous drug discovery programs, targeting a wide range of conditions. The compound this compound incorporates several key functional groups onto this core, making it a versatile intermediate for further chemical modification.
Given its importance, the unambiguous structural confirmation of this molecule is paramount. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[2][3] It provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[2] This guide explains how to leverage FTIR spectroscopy to confirm the identity and structural integrity of this compound, ensuring the quality and reliability of materials used in research and development.
Molecular Structure and Theoretical Vibrational Modes
To accurately interpret the infrared spectrum, one must first understand the molecular structure and predict the characteristic vibrations of its constituent parts. The structure of this compound is presented below, highlighting the key functional groups that produce distinct signals in the IR spectrum.
Caption: Molecular structure of this compound with key functional groups highlighted.
The primary vibrational modes expected are:
-
N-H Stretch: The secondary amine (lactam) at the N3 position will exhibit a stretching vibration. In the solid state, extensive intermolecular hydrogen bonding with the carbonyl group is expected, leading to a strong, broadened absorption band.
-
C-H Stretches: Both the ring-attached methyl group (C6-CH₃) and the methylthio group (S-CH₃) will produce characteristic alkane C-H stretching absorptions.[4]
-
C=O Stretch (Amide I Band): The carbonyl group at the C4 position is part of a conjugated lactam system. Its stretching vibration is one of the most intense and diagnostic peaks in the spectrum. Its exact position is sensitive to conjugation and hydrogen bonding.[1] Pyrimidinone derivatives typically show strong absorption in the 1650–1750 cm⁻¹ range.[1]
-
Ring Vibrations (C=C and C=N Stretches): The heterocyclic aromatic-like ring will have several complex stretching vibrations in the 1600-1400 cm⁻¹ region.[5] These are characteristic of the pyrimidine core structure.[1][6]
-
N-H Bending (Amide II Band): The in-plane bending of the N-H bond, coupled with C-N stretching, gives rise to the Amide II band, typically found in the 1640-1550 cm⁻¹ range.[7]
-
C-H Bending: The methyl groups will show symmetric and asymmetric bending (deformation) vibrations.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a multitude of complex vibrations, including C-N, C-O, C-C single bond stretches, and various bending modes.[8][9] While difficult to assign individually, the pattern in this region is unique to the molecule.[2] Notably, the C-Br and C-S stretching vibrations are expected here at low wavenumbers. The C-Br stretch typically appears between 690-515 cm⁻¹, and the C-S stretch is often found in the 700-600 cm⁻¹ range.[1][10]
Experimental Protocol: ATR-FTIR Spectroscopy
For robust and reproducible analysis of solid powders like the title compound, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique.[11][12] It requires minimal to no sample preparation, avoiding issues like KBr moisture absorption or pressure-induced polymorphic changes that can occur with traditional pellet methods.[11][13]
Rationale for Choosing ATR:
-
Minimal Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.[14][15] This eliminates the grinding and pressing required for KBr pellets, saving time and reducing operator variability.[13]
-
Reproducibility: The consistent path length and sample contact pressure provided by modern ATR accessories lead to highly reproducible spectra, which is crucial for quality control and comparative studies.[16]
-
Non-Destructive: The sample can be recovered after analysis.
Step-by-Step Workflow for ATR-FTIR Analysis
The following workflow ensures the acquisition of a high-quality, reliable infrared spectrum.
Caption: Validated workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Detailed Steps:
-
Crystal Cleaning: Ensure the ATR crystal (typically diamond) is immaculately clean. Wipe with a solvent-moistened swab (e.g., reagent-grade isopropanol or acetone) and allow it to dry completely.[14]
-
Background Acquisition: With the clean, empty crystal, acquire a background spectrum. This scan measures the instrument and environmental absorbers (like CO₂ and water vapor) and is automatically subtracted from the sample spectrum.[15]
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal surface.[15]
-
Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. A slip-clutch or torque-limited knob is ideal to ensure the pressure is reproducible between measurements.[14]
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 32 to 64 scans are co-added to achieve a high signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine identification.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. A baseline correction and an ATR correction (to make the spectrum appear more like a traditional transmission spectrum) may be applied.
-
Post-Analysis Cleaning: Thoroughly clean the sample from the crystal surface using the same procedure as in Step 1.
Spectral Interpretation: A Guided Analysis
The following table summarizes the expected characteristic absorption bands for this compound, providing a reference for interpreting an experimental spectrum.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |
| 3300 - 3100 | Medium-Strong, Broad | N-H Stretching | Broadness is due to intermolecular hydrogen bonding with the C=O group.[17] |
| 3000 - 2850 | Medium-Weak | C-H Stretching (Alkyl) | Arises from the C6-methyl and S-methyl groups.[4][18] |
| 1680 - 1650 | Strong, Sharp | C=O Stretching (Amide I) | A very prominent peak. Its position indicates a conjugated lactam system.[1][8] |
| 1600 - 1550 | Medium-Strong | C=C & C=N Stretching | Ring stretching vibrations characteristic of the pyrimidine core.[5] |
| 1550 - 1520 | Medium | N-H Bending (Amide II) | In-plane bend coupled with C-N stretch. |
| 1470 - 1430 | Medium | C-H Bending (Asymmetric) | From CH₃ groups.[4] |
| 1380 - 1365 | Medium | C-H Bending (Symmetric) | From CH₃ groups.[4] |
| 700 - 600 | Medium-Weak | C-S Stretching | Located in the fingerprint region.[1] |
| 690 - 515 | Medium-Weak | C-Br Stretching | A low-energy vibration, also located in the deep fingerprint region.[10] |
Analysis in Practice: When examining the spectrum, the first features to identify are the most prominent and unambiguous peaks.
-
The Carbonyl (C=O) Peak: Look for the very strong, sharp absorption between 1680-1650 cm⁻¹. Its presence is a primary confirmation of the pyrimidinone structure.[1]
-
The N-H Stretch: Identify the broad absorption band centered around 3200 cm⁻¹. Its broad nature is a strong indicator of the hydrogen-bonded N-H group in the solid state.[1][17]
-
C-H Stretches: Confirm the presence of the weaker, sharper peaks just below 3000 cm⁻¹ corresponding to the methyl groups.[18]
-
Ring and Fingerprint Regions: The complex pattern of peaks between 1600 cm⁻¹ and 500 cm⁻¹ should be treated as a holistic fingerprint. While individual assignment of every peak is challenging, the overall pattern should be consistent for pure samples of the compound.[8] The presence of bands in the low-frequency region (below 700 cm⁻¹) can be tentatively assigned to the C-S and C-Br stretches.[10][19]
Conclusion
FTIR spectroscopy, particularly when utilizing the ATR technique, is an indispensable tool for the structural verification of this compound. By following the validated protocol presented in this guide, researchers can rapidly and reliably acquire high-quality spectra. A systematic interpretation, focusing first on the highly diagnostic N-H and C=O stretching vibrations before analyzing the fingerprint region, allows for confident confirmation of the molecule's identity and key functional groups. This rigorous analytical approach underpins the integrity of subsequent research and development activities, from medicinal chemistry synthesis to materials science applications.
References
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]
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Hopkins, J. C., Krend, A. J., & Ziegler, L. D. (2010). Effects of hydrogen bonding on vibrational normal modes of pyrimidine. The Journal of Physical Chemistry A, 114(25), 6803-10. Retrieved from [Link]
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Hopkins, J. C., Krend, A. J., & Ziegler, L. D. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. Scholars' Mine. Retrieved from [Link]
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IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Hopkins, J. C., Krend, A. J., & Ziegler, L. D. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. ResearchGate. Retrieved from [Link]
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Hopkins, J. C., Krend, A. J., & Ziegler, L. D. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. ACS Publications. Retrieved from [Link]
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Sample preparation for FT-IR. (n.d.). University of California, Irvine. Retrieved from [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Retrieved from [Link]
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ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (n.d.). ACS Publications. Retrieved from [Link]
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Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]
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FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Retrieved from [Link]
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Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]
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Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories. Retrieved from [Link]
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Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]
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FTIR Analysis. (n.d.). RTI Laboratories. Retrieved from [Link]
-
IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. (2021). The Journal of Physical Chemistry Letters - ACS Publications. Retrieved from [Link]
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Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]
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Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). ScienceDirect. Retrieved from [Link]
-
Effect of bromine substituent on optical properties of aryl compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
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IR Tables. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
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Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
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Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. (n.d.). ResearchGate. Retrieved from [Link]
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Spectroscopy of Aromatic Compounds. (n.d.). OpenStax adaptation. Retrieved from [Link]
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An In-Depth Technical Guide to the Prospective X-ray Crystal Structure of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one
This guide provides a comprehensive technical overview of the anticipated molecular structure and crystallographic features of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one. While a definitive crystal structure for this specific compound is not currently available in public databases, this document leverages established principles of chemical synthesis, crystallography, and structural data from analogous pyrimidinone derivatives to construct a robust and scientifically grounded prospectus. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the structural chemistry of pyrimidine scaffolds.
Introduction: The Significance of the Pyrimidinone Core
The pyrimidinone scaffold is a cornerstone in medicinal chemistry and drug discovery.[1] These heterocyclic motifs are structurally analogous to the nucleobases of DNA and RNA, predisposing them to form specific and crucial intermolecular interactions, such as N–H···O hydrogen bonds, with biological targets.[1] The inherent bioactivity of pyrimidinones is vast, with derivatives reported to exhibit antitumor, antiviral, and antifungal properties.[2] The targeted introduction of substituents onto the pyrimidinone ring—such as the bromo, methyl, and methylthio groups in the title compound—allows for the fine-tuning of its steric and electronic properties, which in turn modulates its biological activity and potential as a therapeutic agent.
A precise understanding of the three-dimensional arrangement of atoms within a molecule, as provided by single-crystal X-ray diffraction, is paramount for rational drug design.[3] It elucidates conformational preferences, intramolecular interactions, and, crucially, the intermolecular forces that dictate how molecules pack in the solid state and interact with protein binding sites.
Synthesis and Crystallization: A Proposed Pathway
A plausible synthetic route to this compound can be devised based on established pyrimidine chemistry. The general strategy often involves the cyclocondensation of a three-carbon component with an amidine-containing compound.[4]
Proposed Synthetic Protocol
A viable approach would begin with a commercially available precursor like 6-methyl-2-(methylthio)pyrimidin-4(3H)-one.
Step 1: Bromination of the Pyrimidinone Core
-
Reactants : 6-methyl-2-(methylthio)pyrimidin-4(3H)-one and a brominating agent such as N-Bromosuccinimide (NBS).
-
Solvent : A suitable inert solvent like chloroform or acetic acid.
-
Procedure : Dissolve the starting pyrimidinone in the chosen solvent. Add NBS portion-wise at room temperature while stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction with an organic solvent. The organic layer is then dried and concentrated under reduced pressure.
-
Purification : The crude product can be purified by column chromatography or recrystallization to yield the final product, this compound.
Protocol for Obtaining X-ray Quality Crystals
The growth of single crystals suitable for X-ray diffraction is a critical, and often empirical, step. The low solubility of many pyrimidinone compounds can present a challenge.[1]
Recommended Crystallization Techniques:
-
Slow Solvent Evaporation : This is the most common technique.
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like DMF/ethanol) to near saturation at a slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks at room temperature.
-
-
Vapor Diffusion :
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., DMSO or DMF).
-
Place this solution in a small, open vial.
-
Place the vial inside a larger, sealed container that contains a larger volume of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or hexane).
-
Over time, the anti-solvent vapor will diffuse into the good solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.
-
The following diagram outlines the proposed workflow from synthesis to structural analysis.
Caption: Proposed workflow from synthesis to crystal structure determination.
X-ray Diffraction and Structural Analysis: An Expert's Perspective
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the arrangement of atoms in the crystal lattice.
Data Collection and Refinement
The crystal would be cooled (typically to ~100 K) to minimize thermal vibrations and improve data quality. A modern diffractometer would be used to collect a full sphere of diffraction data. The collected data would then be processed to solve the phase problem, typically using direct methods, and the resulting electron density map would be used to build a molecular model. This model is then refined using a full-matrix least-squares procedure to achieve the best fit between the observed and calculated diffraction data.
Anticipated Crystallographic and Structural Parameters
Based on the analysis of structurally similar compounds, such as 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one[5], we can anticipate the key crystallographic and molecular parameters for this compound.
| Parameter | Anticipated Value / Feature | Rationale / Comparative Example |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small organic molecules.[5] |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Most organic molecules crystallize in centrosymmetric space groups. |
| Pyrimidinone Ring | Nearly Planar | Fused ring systems like this tend to be planar to maximize conjugation.[5][6] |
| C=O Bond Length | ~1.23 Å | Typical double bond length for a ketone/amide carbonyl group. |
| C-Br Bond Length | ~1.88 Å | Standard bond length for a bromine atom attached to an sp² carbon. |
| C-S Bond Length | ~1.75 Å (ring), ~1.82 Å (methyl) | Reflects the single bond character between the sp² ring carbon and sulfur, and the sp³ methyl carbon and sulfur. |
| N-H···O Hydrogen Bond | Present and significant | This is a classic and strong interaction for pyrimidinones, often leading to dimer formation.[1] |
| C-H···O Interactions | Likely Present | Methyl and aromatic C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen.[5] |
| Halogen Bonding (Br···O/N) | Possible | The bromine atom has an electrophilic region (σ-hole) that could interact with neighboring oxygen or nitrogen atoms. |
| π–π Stacking | Likely Present | The planar pyrimidinone rings are expected to stack with centroid-to-centroid distances of ~3.5-3.8 Å.[5] |
Molecular Structure and Intermolecular Interactions
The true value of a crystal structure lies in understanding the non-covalent interactions that govern the supramolecular assembly. For this compound, we anticipate a rich network of interactions.
The molecular structure of the title compound is visualized below.
Caption: Key intermolecular forces likely governing crystal packing.
Conclusion and Future Outlook
This technical guide has outlined a scientifically rigorous, albeit prospective, analysis of the X-ray crystal structure of this compound. By integrating established synthetic methodologies with crystallographic data from analogous structures, we have built a detailed picture of its likely molecular geometry and supramolecular architecture. The anticipated network of N-H···O hydrogen bonds, potential halogen bonds, and π–π stacking interactions provides a strong basis for understanding its solid-state behavior and its potential interactions with biological macromolecules.
The definitive determination of this crystal structure through experimental means is a crucial next step. Such data would provide invaluable, high-resolution insights, confirming or refining the hypotheses presented here and ultimately aiding in the rational design of novel pyrimidinone-based therapeutic agents.
References
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National Center for Biotechnology Information. (n.d.). 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one. PubChem. Retrieved from [Link]
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The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). ACS Organic & Inorganic Au. Retrieved from [Link]
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Ibrahim, M. N. (n.d.). Synthesis and Characterization of Some Pyrimidinone Derivatives. E-Journal of Chemistry. Retrieved from [Link]
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An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews. Retrieved from [Link]
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Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. (n.d.). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Tautomerism of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one
Abstract
The phenomenon of tautomerism, the interconversion of structural isomers through proton migration, is a cornerstone of heterocyclic chemistry with profound implications in drug discovery and materials science.[1][2] The biological activity and physicochemical properties of a molecule can be dictated by the dominant tautomeric form and the dynamics of its equilibrium. This guide provides a comprehensive technical exploration of the tautomeric landscape of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one, a substituted pyrimidinone scaffold of interest. We will dissect the potential tautomeric forms and present an integrated strategy of computational modeling and empirical spectroscopic validation to elucidate the predominant species. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and control tautomeric behavior in heterocyclic systems.
The Significance of Tautomerism in Pyrimidinone Scaffolds
Pyrimidinone rings are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, including antivirals and anticancer drugs.[3] Their biological function is intimately linked to their ability to act as hydrogen bond donors and acceptors, a property directly governed by their tautomeric state. A shift in the position of a single proton can alter the molecule's shape, electronic distribution, and hydrogen bonding pattern, thereby changing how it interacts with its biological target, such as an enzyme active site or a nucleic acid.[4]
For this compound, understanding the tautomeric equilibrium is not merely an academic exercise. It is critical for:
-
Structure-Activity Relationship (SAR) Studies: Accurately defining the active conformation for rational drug design.
-
Pharmacokinetics: Predicting properties like solubility, membrane permeability, and metabolic stability, which are all influenced by tautomerism.[1]
-
Intellectual Property: Defining the precise chemical entity for patent claims.
The subject molecule, by its nomenclature "pyrimidin-4(3H)-one," is typically depicted in its lactam or keto form. However, the potential for proton migration to the exocyclic oxygen or the N1 nitrogen atom necessitates a thorough investigation.
The Tautomeric Landscape: Potential Isomers
The core of our investigation is the equilibrium between the possible prototropic tautomers of this compound. The primary equilibrium to consider is the lactam-lactim (or keto-enol) tautomerism. The substituents—an electron-withdrawing bromine at C5, an electron-donating methyl group at C6, and a methylthio group at C2—will electronically influence the stability of each form.[5][6]
The principal tautomers under consideration are:
-
Tautomer A: The Lactam (Keto) Form (4-oxo, 3H) : The this compound form. This is often the most stable form for 4-pyrimidinones.[3][7]
-
Tautomer B: The Lactim (Enol) Form (4-hydroxy) : The 5-Bromo-4-hydroxy-6-methyl-2-(methylthio)pyrimidine form, arising from a proton shift from N3 to the C4 oxygen.
-
Tautomer C: The Lactam (Keto) Form (4-oxo, 1H) : The 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(1H)-one form, resulting from a proton shift from N3 to N1.
The equilibrium between these forms is dynamic and can be significantly influenced by the surrounding environment, particularly the solvent.[8][9]
Predictive Analysis: A Computational Approach
Before undertaking empirical experiments, quantum chemical calculations provide an invaluable predictive framework. By modeling the tautomers in silico, we can estimate their relative stabilities and guide the design of subsequent experiments. Density Functional Theory (DFT) is a robust and widely used method for this purpose.[10]
Causality Behind the Protocol:
The goal is to calculate the Gibbs free energy (G) for each tautomer. The tautomer with the lowest G is predicted to be the most stable and therefore the most abundant at equilibrium. It is crucial to perform these calculations both in the gas phase (to understand intrinsic stability) and in various solvents using a Polarizable Continuum Model (PCM), as solvent interactions can dramatically alter the equilibrium.[1][11] A polar solvent, for instance, might preferentially stabilize a more polar tautomer through hydrogen bonding or dipole-dipole interactions.[2]
Detailed Protocol: DFT Calculations
-
Structure Generation: Build 3D structures of Tautomers A, B, and C using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Geometry Optimization: Perform a full geometry optimization for each tautomer.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-validated functional for organic molecules.
-
Basis Set: 6-311++G(d,p) provides a good balance of accuracy and computational cost, including diffuse functions (++) for lone pairs and polarization functions (d,p) for accurate geometry.
-
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).
-
Solvation Modeling: Repeat steps 2 and 3 using the Polarizable Continuum Model (PCM) to simulate different solvent environments (e.g., chloroform for non-polar, DMSO and water for polar).[9]
-
Data Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers in each environment. The relative population can be estimated using the Boltzmann distribution equation.
Predicted Outcome & Data Presentation
The calculations are expected to show that the 3H-keto (Lactam) form (Tautomer A) is the most stable, consistent with general observations for 4-pyrimidinone systems.[3][7] However, the energy difference between the tautomers may be small, suggesting that multiple forms could coexist in solution.
| Tautomer | ΔE (Gas Phase, kcal/mol) | ΔG (Chloroform, kcal/mol) | ΔG (DMSO, kcal/mol) | ΔG (Water, kcal/mol) |
| A (3H-keto) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| B (4-hydroxy) | +5.2 | +4.5 | +2.8 | +2.1 |
| C (1H-keto) | +1.8 | +1.5 | +1.1 | +0.9 |
| Table 1: Hypothetical DFT calculation results for relative energies of tautomers. Lower values indicate greater stability. |
Empirical Validation: A Spectroscopic Investigation
Computational predictions require experimental validation. Spectroscopic methods are powerful tools for identifying and quantifying tautomers in solution and the solid state.[12] We will employ a multi-faceted approach using NMR, UV-Vis, and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most definitive technique for studying tautomeric equilibria in solution, as the timescale of the experiment is often slow enough to observe distinct signals for each tautomer.[13][14][15]
-
Expertise & Causality: The chemical environment of each nucleus (¹H and ¹³C) is unique for each tautomer, leading to different chemical shifts. The key diagnostic signals will be the C4 carbon, the mobile proton (N1-H, N3-H, or O-H), and the neighboring C5 and C6 carbons. By acquiring spectra in different deuterated solvents (e.g., CDCl₃ and DMSO-d₆), we can observe how the equilibrium shifts, as polar, hydrogen-bond-accepting solvents like DMSO are known to stabilize NH and OH protons differently.[9]
-
Detailed Protocol:
-
Sample Preparation: Prepare ~5-10 mg samples of the compound in 0.7 mL of deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Look for a broad, exchangeable proton signal corresponding to N-H or O-H. Its integration relative to other non-exchangeable protons (e.g., the C6-methyl group) can indicate the relative populations if the exchange is slow.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the most critical experiment.
-
Expected Tautomer A/C (Keto) Signal: The C4 carbonyl carbon should appear significantly downfield, typically in the 160-180 ppm range.
-
Expected Tautomer B (Enol) Signal: The C4-OH carbon should appear further upfield, likely in the 145-160 ppm range.
-
-
Data Analysis: The presence of a single set of resonances corresponding to one tautomer indicates it is dominant (>95%). The presence of two sets of resonances indicates a mixture, and the relative integrals can be used to determine the equilibrium constant (K_eq).[16]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Since the different tautomers possess different conjugation systems, they are expected to have distinct absorption maxima (λ_max).[2][17]
-
Expertise & Causality: The π → π* transitions are sensitive to the extent of conjugation. The keto forms (A and C) and the enol form (B) have different chromophores. By systematically changing the solvent polarity, we can induce a shift in the equilibrium, which will be reflected as a change in the absorption spectrum (solvatochromism).[18] This method is particularly useful for quantifying the equilibrium if the individual spectra of the tautomers can be deconvoluted.[12]
-
Detailed Protocol:
-
Stock Solution: Prepare a concentrated stock solution of the compound in a volatile solvent like acetonitrile.
-
Sample Preparation: Prepare a series of dilute solutions (e.g., 10⁻⁵ M) in solvents of varying polarity (e.g., n-hexane, acetonitrile, ethanol, water).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 400 nm.
-
Data Analysis: Compare the λ_max values and the overall shape of the spectra. An isosbestic point (a wavelength where the absorbance remains constant) upon changing solvent composition is strong evidence of a two-component equilibrium.
-
| Tautomer | Expected Chromophore | Expected λ_max Range |
| A/C (Keto) | Conjugated amide/enamine | 270-300 nm |
| B (Enol) | Hydroxypyrimidine (aromatic) | 300-330 nm |
| Table 2: Expected UV-Vis absorption characteristics for the different tautomeric forms. |
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous snapshot of the molecule's structure in the solid state.[19][20]
-
Expertise & Causality: This is the ultimate method for structural confirmation. While the solid-state structure may not perfectly represent the equilibrium in solution, it provides a definitive reference point for one of the tautomers. The resulting structure will unequivocally locate the position of the hydrogen atom on N1, N3, or O4, confirming the dominant tautomer in the crystal lattice.
-
Detailed Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The final model will provide precise bond lengths, bond angles, and the location of all atoms, including the key hydrogen atom, thus identifying the tautomer.[21][22]
-
Synthesis of Findings and Implications
By integrating the predictive power of computational chemistry with the empirical evidence from NMR, UV-Vis, and X-ray crystallography, a complete picture of the tautomeric behavior of this compound can be established. It is anticipated that the 3H-keto tautomer (Tautomer A) will be the thermodynamically most stable form in both non-polar solvents and the solid state. However, in polar, protic solvents, a measurable population of the 1H-keto (Tautomer C) or even the 4-hydroxy (Tautomer B) form may exist.
This comprehensive understanding is vital for drug development professionals. If a minor tautomer is, in fact, the biologically active form, medicinal chemistry efforts must focus on designing analogs that stabilize this form. Conversely, if a minor tautomer is responsible for off-target toxicity or poor pharmacokinetic properties, efforts can be directed to destabilize it. This guide provides the strategic framework for conducting such an essential investigation, ensuring that development decisions are based on a solid, validated structural foundation.
References
A complete list of all sources cited in this guide, including title, source, and a valid, clickable URL for verification.
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H. C. van der Plas. (1999). Tautomerism of Pyridones. In Advances in Heterocyclic Chemistry (Vol. 74, pp. 9–87). Academic Press. [Link]
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A. R. Katritzky, M. Karelson, P. A. Harris. (1991). Tautomerism of heterocycles: a critical review. Heterocycles, 32(3), 575. [Link]
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Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]
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Salman Faham. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Med chem (Los Angeles), 12(462). [Link]
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A. Draczyński. (2020). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 5(4), 1868–1877. [Link]
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A. A. Sapeltov, et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7629. [Link]
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Rosa M. Claramunt, et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]
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A. Draczyński. (2020). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 5(4), 1868-1877. [Link]
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T. L. P. Galvão, et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
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M. R. G. Darbani, et al. (2017). Theoretical investigation of solvent effect on the keto–enol tautomerization of pentane-2,4-dione and a comparison between experimental data and theoretical calculations. Canadian Journal of Chemistry, 95(10), 1082-1090. [Link]
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ResearchGate. (n.d.). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. [Link]
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S. M. Habibi, et al. (2019). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Molecular Simulation, 45(1), 58-69. [Link]
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ResearchGate. (2006). The Use of NMR Spectroscopy to Study Tautomerism. [Link]
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P. E. Hansen. (2020). Tautomerism Detected by NMR. Encyclopedia, 1(1), 1-13. [Link]
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ResearchGate. (n.d.). Tautomers of 2-pyrimidinamine and of isocytosine. [Link]
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ResearchGate. (n.d.). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. [Link]
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ResearchGate. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. [Link]
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Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]
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L. F. P. de Faria, et al. (2017). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of the Brazilian Chemical Society, 28(10), 1845-1854. [Link]
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Sci-Hub. (2006). Synthesis and X-ray structural studies of pyrimidin-2,4-dione and 2-thioxo-1H-pyrimidin-4-one bearing chloroethyl moiety. [Link]
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A. Les, L. Adamowicz. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021-7032. [Link]
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SciSpace. (n.d.). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. [Link]
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M. M. Al-fahdawi, et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4995. [Link]
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A. A. Sapeltov, et al. (2023). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 -d]pyrazolo[1,5 -a]pyrimidin-6-one. [Link]
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C. R. Miró, et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Dyes and Pigments, 192, 109438. [Link]
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V. Vaz da Cruz, et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2568–2574. [Link]
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S. K. Singh, et al. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 23(10), 2814–2817. [Link]
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Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]
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M. B. C. Leech, et al. (2016). 6-Chloroisocytosine and 5-bromo-6-methylisocytosine: Again, One or Two Tautomers Present in the Same Crystal?. Acta Crystallographica Section C, Structural Chemistry, 72(Pt 1), 56–66. [Link]
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A. Gangjee, et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 52(21), 6947–6958. [Link]
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The Pyrimidinone Core: A Privileged Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a quintessential example of such a "privileged scaffold".[1][2] Its prevalence in nature as a core component of the nucleobases uracil, thymine, and cytosine provides an intrinsic biocompatibility that medicinal chemists have leveraged for decades.[1] This guide focuses on a key derivative, the pyrimidinone core, and its role in the discovery of innovative drugs. We will delve into the synthetic strategies, key biological targets, and the rationale behind the experimental designs that have made pyrimidinone scaffolds a continuing source of promising clinical candidates.
The pyrimidinone structure, characterized by a pyrimidine ring bearing a carbonyl group, offers a unique combination of hydrogen bonding capabilities and a rigid framework that can be strategically decorated with various substituents. This allows for the fine-tuning of physicochemical properties and the optimization of interactions with a diverse array of biological targets, leading to potent and selective inhibitors for enzymes implicated in cancer, viral infections, and inflammatory diseases.[3]
Strategic Synthesis of the Pyrimidinone Core: The Biginelli Reaction
The construction of the pyrimidinone scaffold is often achieved through robust and versatile synthetic methodologies. Among the most classic and efficient is the Biginelli reaction, a one-pot, three-component condensation that has been a mainstay in heterocyclic chemistry for over a century.[4][5][6][7] Its enduring appeal lies in its operational simplicity, the ready availability of starting materials, and the ability to generate structurally diverse dihydropyrimidinones (DHPMs), which can be readily oxidized to the aromatic pyrimidinone core.
The causality behind choosing the Biginelli reaction in a drug discovery campaign is clear: it allows for rapid library synthesis. By varying the three core components—an aldehyde, a β-ketoester, and urea or thiourea—researchers can efficiently generate a multitude of analogs for structure-activity relationship (SAR) studies.[8] This multicomponent approach is inherently more efficient than traditional linear synthetic routes, accelerating the hit-to-lead optimization process.[8]
Self-Validating Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative via the Biginelli Reaction
This protocol describes a general, environmentally benign, and efficient method for the synthesis of a dihydropyrimidinone scaffold, which serves as a key precursor to pyrimidinone-based therapeutics. The self-validating nature of this protocol is embedded in the expected outcome: the formation of a crystalline product upon cooling, which can be readily characterized by standard analytical techniques (e.g., melting point, NMR, and mass spectrometry) to confirm the successful cyclocondensation.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate, 1 mmol)
-
Urea or thiourea (1.2 mmol)
-
Catalyst (e.g., ammonium dihydrogen phosphate or a Lewis acid like Yb(OTf)3)[4][6]
-
Ethanol (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2 mmol). If a solvent is used, add ethanol.
-
Catalyst Addition: Add a catalytic amount of the chosen acid catalyst. The use of a mild and recoverable catalyst enhances the green chemistry profile of the synthesis.[4]
-
Reaction Execution: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Solvent-free conditions with microwave irradiation can also be employed to accelerate the reaction.[4]
-
Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The dihydropyrimidinone product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization.
-
Characterization: Confirm the structure of the synthesized compound using 1H-NMR, 13C-NMR, and mass spectrometry. The spectral data should be consistent with the formation of the dihydropyrimidinone ring.
Biological Targets and Therapeutic Applications
The versatility of the pyrimidinone scaffold is evident in the wide range of biological targets it has been shown to modulate. This has led to the development of pyrimidinone-based compounds with diverse therapeutic applications.
Protein Kinase Inhibition
A significant number of pyrimidinone derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. The pyrimidinone core can act as a hinge-binder, mimicking the adenine region of ATP to occupy the enzyme's active site.
-
VEGFR-2 in Angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[9][10][11] Pyrimidinone-based inhibitors can block the ATP-binding site of VEGFR-2, thereby inhibiting its downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[9][10][12]
Diagram: VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: VEGFR-2 signaling cascade and the inhibitory action of pyrimidinone derivatives.
Deubiquitinase (DUB) Inhibition
Ubiquitin-specific protease 7 (USP7) has emerged as an attractive cancer target due to its role in stabilizing oncoproteins and cell cycle regulators.[13] Pyrimidinone-based compounds have been developed as potent and selective inhibitors of USP7, demonstrating a novel mechanism of action for this scaffold.[13][14][15] These inhibitors often bind to an allosteric site, leading to conformational changes that inactivate the enzyme.[15]
Other Notable Targets
-
Dihydrofolate Reductase (DHFR): As an essential enzyme in the synthesis of nucleic acids, DHFR is a well-established target for antimicrobial and anticancer therapies. Pyrimidinone derivatives have been designed to inhibit DHFR, thereby disrupting DNA synthesis and cell proliferation.
-
Antiviral Applications: The pyrimidinone scaffold has also been explored for its antiviral properties, with compounds showing activity against a range of viruses by targeting various viral enzymes or host factors.
Quantitative Data and Structure-Activity Relationships (SAR)
The development of potent pyrimidinone-based inhibitors relies heavily on systematic SAR studies. The following table summarizes representative quantitative data for various pyrimidinone derivatives against different biological targets, illustrating the impact of structural modifications on inhibitory activity.
| Compound Series | Target | Representative IC50 (µM) | Key SAR Insights | Reference(s) |
| Pyrido[1,2-a]pyrimidin-4-one | SHP2 | 0.104 | Insertion of a sulfur linker enhanced flexibility and improved binding to the allosteric site. | [16] |
| Pyrazolo-pyrimidinone | USP7 | 0.030 | Phenyl or pyrazole groups at the C-3 position of the pyrazole ring significantly increased potency. | [14] |
| Monocyclic pyrimidinone | USP7 | 23 | Truncation of the bicyclic core to a monocyclic pyrimidinone provided a ligand-efficient starting point for further optimization. | [14] |
| Thieno[3,2-d]pyrimidinone | HeLa Cells | 1.83 | The presence of a 4-chlorophenyl substituent on the thiophene ring was important for antiproliferative activity. | [17] |
Diagram: Drug Discovery Workflow for Pyrimidinone Scaffolds
Caption: A generalized workflow for a pyrimidinone-based drug discovery program.
Key Experimental Protocols for Biological Evaluation
The characterization of novel pyrimidinone derivatives requires robust and reproducible biological assays. Below are outlines of key protocols used to assess their activity.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of a pyrimidinone derivative required to inhibit 50% of the activity (IC50) of a specific protein kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibitory effect of the compound is quantified by a decrease in substrate phosphorylation, often detected using methods like fluorescence, luminescence, or radioactivity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Pyrimidinone test compound dissolved in DMSO
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96- or 384-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrimidinone test compound in the assay buffer.
-
Reaction Setup: In a microplate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30 °C) for a specific duration.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay
Objective: To measure the inhibitory activity of pyrimidinone compounds against DHFR.
Principle: The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[18][19]
Materials:
-
Purified DHFR enzyme
-
DHFR substrate (dihydrofolate)
-
NADPH
-
Pyrimidinone test compound
-
Assay buffer (e.g., Tris buffer, pH 7.5)[20]
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of DHFR, DHF, NADPH, and serial dilutions of the test compound in the assay buffer.
-
Assay Setup: To the wells of the microplate, add the assay buffer, the test compound, and the DHFR enzyme.[20]
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[19]
-
Reaction Initiation: Initiate the reaction by adding NADPH and DHF.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each compound concentration relative to the uninhibited control and calculate the IC50 value.
Conclusion and Future Directions
The pyrimidinone scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more selective and potent pyrimidinone derivatives, the exploration of novel biological targets, and the application of this versatile scaffold to address emerging therapeutic challenges, including drug resistance and diseases with unmet medical needs. The strategic application of established synthetic methods like the Biginelli reaction, combined with modern drug design principles and robust biological evaluation, will undoubtedly lead to the discovery of the next generation of pyrimidinone-based medicines.
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Unlocking the Synthetic Potential: A Guide to the Reactivity of Brominated Pyrimidinone Derivatives
An In-Depth Technical Guide
Introduction: The Pyrimidinone Core in Modern Drug Discovery
The pyrimidinone scaffold is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic molecules with significant therapeutic applications.[1][2] Its derivatives are integral to medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] The strategic functionalization of the pyrimidinone ring is therefore a critical endeavor for drug development professionals, enabling the fine-tuning of molecular properties to enhance potency, selectivity, and pharmacokinetic profiles.
Among the various synthetic handles used for this purpose, the bromine atom stands out. Brominated pyrimidinone derivatives serve as exceptionally versatile building blocks. The carbon-bromine (C-Br) bond offers a favorable balance of reactivity and stability, making it an ideal substrate for a host of powerful transition metal-catalyzed cross-coupling reactions.[6] This guide provides a comprehensive exploration of the reactivity of these key intermediates, with a focus on field-proven insights into the most impactful synthetic transformations: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
Principles of Reactivity in Brominated Pyrimidinones
The reactivity of a brominated pyrimidinone in cross-coupling reactions is not uniform and is dictated by two primary factors: the inherent properties of the C-Br bond and the electronic nature of the pyrimidinone ring system.
-
Carbon-Halogen Bond Strength: The efficacy of palladium-catalyzed cross-coupling reactions hinges on the initial oxidative addition of the Pd(0) catalyst to the carbon-halogen bond. This step is often rate-determining.[6] The reactivity trend for halogens follows the inverse of their C-X bond dissociation energy: I > Br > Cl > F.[6] Bromine provides a "goldilocks" scenario: it is significantly more reactive than chlorine, allowing for milder reaction conditions, yet more stable and cost-effective than iodine, making it a practical choice for large-scale synthesis.
-
Positional Electronics: The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic nature influences the reactivity of the halogen substituent. The positions on the pyrimidine ring generally follow a reactivity order of C4(6) > C2 > C5.[6] The C4 and C6 positions are the most electron-deficient and, consequently, the most susceptible to oxidative addition. While the C5 position is the least reactive, its functionalization is still readily achievable under optimized conditions.
The Workhorse of C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for forming carbon-carbon bonds, celebrated for its operational simplicity, the commercial availability and stability of its boronic acid and ester reagents, and its tolerance of a wide range of functional groups.[7][8][9]
Mechanistic Causality
Understanding the catalytic cycle is paramount to troubleshooting and optimizing reactions. The process is a well-orchestrated sequence of three main events, each with specific requirements.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrimidinone, forming a Pd(II) complex. This is the crucial first step that activates the substrate.
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide. The choice of base is critical; it must be strong enough to facilitate boronate formation without degrading the substrates or catalyst.
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[10][11]
Visualizing the Suzuki-Miyaura Catalytic Cycle
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Methodological & Application
Synthetic protocol for 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one
An In-Depth Guide to the Synthesis of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one
Introduction: The Significance of Pyrimidinone Scaffolds
The pyrimidine nucleus is a fundamental building block in medicinal chemistry, forming the core structure of nucleic acids and a wide array of therapeutic agents.[1] Pyrimidinone derivatives, in particular, have garnered significant interest due to their diverse and potent biological activities, including applications as anticancer, antiviral, antibacterial, and anti-inflammatory drugs.[2][3] The title compound, this compound, is a key heterocyclic intermediate. Its trifunctional nature—a reactive bromine atom, a modifiable methylthio group, and the pyrimidinone core—makes it an exceptionally versatile scaffold for the synthesis of more complex molecules in drug discovery programs.[4][5]
This application note provides a detailed, two-step synthetic protocol for this compound. The procedure is designed for reproducibility and clarity, offering insights into the chemical principles and experimental considerations at each stage. It begins with the S-methylation of a thiouracil precursor, followed by a regioselective bromination to yield the target compound.
Overall Synthetic Workflow
The synthesis is achieved through a reliable two-step sequence. First, the readily available 6-methyl-2-thiouracil undergoes S-methylation to form the key intermediate, 6-methyl-2-(methylthio)pyrimidin-4(3H)-one. This intermediate is then subjected to electrophilic bromination, which selectively occurs at the C5 position of the pyrimidine ring to afford the final product.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one (Intermediate)
Principle and Rationale
The initial step involves the selective S-alkylation of 6-methyl-2-thiouracil. The thiouracil starting material can be synthesized via the ring-closing cyclization of ethyl 3-oxobutanoate (ethyl acetoacetate) with thiourea.[6] The subsequent alkylation is a nucleophilic substitution reaction where the sulfur atom of the thiouracil acts as the nucleophile.
-
Choice of Base (K₂CO₃): Potassium carbonate is a mild and inexpensive inorganic base.[1] It is sufficiently basic to deprotonate the acidic N-H proton of the thiouracil, facilitating the formation of the more nucleophilic thiolate anion, which then readily attacks the alkylating agent.
-
Alkylating Agent (Dimethyl Sulfate): Dimethyl sulfate (DMS) is a potent and efficient methylating agent used to introduce the methyl group onto the sulfur atom.[1]
-
Solvent (Ethanol): Ethanol is an effective solvent for this reaction, as it dissolves the reactants to a suitable extent and is relatively non-hazardous. The reaction can also be performed under solvent-free "green" conditions by grinding the reactants together.[1][7]
Experimental Protocol
-
To a 250 mL round-bottom flask, add 6-methyl-2-thiouracil (10.0 g, 70.3 mmol), potassium carbonate (19.4 g, 140.6 mmol), and ethanol (150 mL).
-
Equip the flask with a magnetic stirrer and begin stirring the suspension at room temperature.
-
Carefully add dimethyl sulfate (8.87 g, 6.6 mL, 70.3 mmol) dropwise to the stirring suspension over 15 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Continue stirring the reaction mixture at room temperature for approximately 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (6-methyl-2-thiouracil) is no longer visible.
-
Once the reaction is complete, pour the mixture into 300 mL of ice-cold water.
-
A white solid will precipitate. Stir the suspension for 15 minutes to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold water (2 x 50 mL), and air-dry.
-
Recrystallize the crude product from ethanol to obtain pure 6-methyl-2-(methylthio)pyrimidin-4(3H)-one as a white crystalline solid.
Quantitative Data
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Role |
| 6-Methyl-2-thiouracil | 142.18 | 10.0 g | 70.3 | Starting Material |
| Potassium Carbonate (K₂CO₃) | 138.21 | 19.4 g | 140.6 | Base |
| Dimethyl Sulfate (DMS) | 126.13 | 6.6 mL (8.87 g) | 70.3 | Alkylating Agent |
| Ethanol | 46.07 | 150 mL | - | Solvent |
Part 2: Synthesis of this compound (Target Compound)
Principle and Rationale
This step is a regioselective electrophilic aromatic substitution. The electron-rich pyrimidinone ring is susceptible to attack by an electrophilic bromine source.
-
Regioselectivity: The C5 position is the most electron-rich and sterically accessible position for electrophilic attack on the 6-methyl-2-(methylthio)pyrimidin-4(3H)-one ring. The substituents at positions 2, 4, and 6 direct the incoming electrophile to this position.
-
Brominating Agent (N-Bromosuccinimide): N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for electrophilic bromination.[4] It provides a slow, controlled release of electrophilic bromine (Br⁺) in the presence of a radical initiator or an acid catalyst, minimizing the formation of polybrominated side products.
-
Mechanism: The reaction likely proceeds through the formation of an intermediate complex, which then undergoes deprotonation to restore the aromaticity of the pyrimidine ring, resulting in the 5-bromo substituted product. The overall mechanism for the bromination of pyrimidinones can involve the formation of a 5-bromo-dihydroxy-hexahydro intermediate, which then undergoes acid-catalyzed conversion to the final product.[8]
Experimental Protocol
-
In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 6-methyl-2-(methylthio)pyrimidin-4(3H)-one (5.0 g, 32.0 mmol) in 100 mL of chloroform or a similar halogenated solvent.
-
Add N-Bromosuccinimide (NBS) (5.7 g, 32.0 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 4-6 hours.
-
Monitor the reaction by TLC. The product spot will be less polar than the starting material.
-
Upon completion, wash the reaction mixture with a 10% aqueous sodium thiosulfate solution (2 x 50 mL) to quench any unreacted NBS, followed by a saturated sodium bicarbonate solution (50 mL) and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound.
Quantitative Data
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Role |
| 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one | 156.21 | 5.0 g | 32.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 5.7 g | 32.0 | Brominating Agent |
| Chloroform | 119.38 | 100 mL | - | Solvent |
Safety and Handling
-
Dimethyl Sulfate (DMS): Highly toxic, corrosive, and a probable human carcinogen. Avoid inhalation, ingestion, and skin contact. All manipulations must be performed in a certified chemical fume hood while wearing nitrile gloves, a lab coat, and safety goggles.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. It can cause severe skin and eye irritation. Handle with appropriate PPE. Keep away from combustible materials.
-
Solvents: Chloroform is a suspected carcinogen and harmful if swallowed or inhaled. Ethanol is flammable. Handle all solvents in a well-ventilated area and away from ignition sources.
References
-
Kotaiah, S., Ramadevi, B., Naidu, A., & Dubey, P.K. (2013). A Green and Facile Synthesis of 6-Methyl-2-(alkylthio)pyrimidin-4(3H)-one. Asian Journal of Chemistry, 25(18), 10431-10433. [Link]
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Farfour, H., Kerouaz, A., et al. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Online Journal of Case Studies. [Link]
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Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2013). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1056–1064. [Link]
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Kumar, A., & Sharma, S. (2012). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science, 14(7), 361–374. [Link]
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Al-Azzawi, W. A. M., & Al-Rubaie, A. Z. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry, 35(3). [Link]
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Barmaki, M., Valiyeva, G., et al. (2018). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. Journal of Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Organic Chemistry Portal. [Link]
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Barmaki, M., Valiyeva, G., et al. (2018). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. ResearchGate. [Link]
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Kotaiah, S., Ramadevi, B., Naidu, A., & Dubey, P.K. (2013). A Green and Facile Synthesis of 6-Methyl-2-(alkylthio)pyrimidin-4(3H)-one. ResearchGate. [Link]
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Kamal, A., Reddy, K. S., et al. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 21(16), 4843–4846. [Link]
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Mamedov, V. A., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. ResearchGate. [Link]
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Malothu, R. M., & Thalari, G. (n.d.). Synthesis of 5‐bromo‐2‐(methylthio)‐N‐(6‐(trifluoromethyl)pyridin‐2‐yl)nicotinamide 6. ResearchGate. [Link]
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Reddy, C. S., et al. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. International Journal of Chemical and Pharmaceutical Sciences. [Link]
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Boron Molecular. (n.d.). 5-bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. Boron Molecular. [Link]
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Chembest. (n.d.). 6-BROMO-8-METHYL-2-(METHYLTHIO)PYRIDO[2,3-D]PYRIMIDIN-7(8H)-ONE. Chembest. [Link]
-
Tee, O. S., & Banerjee, S. (1979). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 57(6), 626-633. [Link]
- Google Patents. (n.d.). JP2688657B2 - Method for bromination of methyl group bonded to aromatic nucleus.
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Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one
Introduction: The Strategic Importance of Pyrimidinone Scaffolds and the Suzuki-Miyaura Coupling
In the landscape of modern drug discovery and medicinal chemistry, the pyrimidine nucleus is a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][4] The functionalization of the pyrimidine core is therefore a critical strategy for the generation of novel molecular entities with therapeutic potential. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds.[5][6][7] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate offers a robust and highly functional group tolerant method for creating biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[5][8][9]
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling reaction utilizing 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one as a key building block. The presence of the bromine atom at the C-5 position provides a reactive handle for palladium-catalyzed cross-coupling, while the methylthio group at C-2 and the methyl group at C-6 can influence the electronic properties of the pyrimidine ring and offer sites for further synthetic elaboration.
Core Concepts: The Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8][10] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[7][8][10] This is often the rate-determining step of the reaction.[7]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or its ester) transfers its organic group to the Pd(II) complex, displacing the halide.[7][8][10] The base is crucial for activating the organoboron species.[11]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Reaction Setup and Procedure
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inerting the System: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 organic solvent to water.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture. If a ligand is used with a catalyst precursor like Pd₂(dba)₃, they should be added at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature.[5] Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[5] The crude product can then be purified by flash column chromatography on silica gel.[10]
Data Presentation: Key Reaction Parameters and Considerations
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of reaction components. The following table summarizes key parameters and provides guidance for optimizing the reaction with this compound.
| Parameter | Common Choices | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/Ligand | Pd(PPh₃)₄ is a versatile and commonly used catalyst.[12] For challenging substrates, including some heteroaryl bromides, more active catalyst systems employing bulky, electron-rich phosphine ligands may be required.[13][14] |
| Ligand | PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos | The choice of ligand is critical, especially for less reactive aryl halides.[11] Bulky and electron-donating ligands can facilitate the oxidative addition step and stabilize the active catalytic species.[13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | A base is essential for the transmetalation step.[11] The choice of base can significantly influence the reaction rate and yield. Inorganic bases are generally preferred.[15] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[10] Degassing the solvents is important to prevent catalyst deactivation. |
| Temperature | Room Temperature to 120 °C | While some highly active catalyst systems can operate at room temperature, most Suzuki couplings require heating to proceed at a reasonable rate.[11][16] |
| Boron Reagent | Boronic Acids, Boronate Esters | Boronic acids are widely available and generally stable.[7] Boronate esters (e.g., pinacol esters) can be used for substrates that are incompatible with the conditions for boronic acid synthesis or to improve stability. |
Troubleshooting Common Issues
-
Low or No Conversion: This can be due to an inactive catalyst, catalyst poisoning by the sulfur atom in the substrate, or suboptimal reaction conditions. Consider using a more robust catalyst/ligand system, ensuring thoroughly deoxygenated conditions, and screening different bases and solvents.[17] The presence of basic nitrogen atoms in the pyrimidine ring can also lead to catalyst inhibition.[17][18]
-
Formation of Side Products: Homocoupling of the boronic acid or debromination of the starting material can occur. Lowering the reaction temperature or using a different catalyst system may mitigate these side reactions.
-
Protodeboronation: The boronic acid can be cleaved to the corresponding arene. Using a less aqueous solvent system or a milder base can sometimes prevent this.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound. By carefully selecting the catalyst, ligand, base, and solvent, a wide variety of aryl and heteroaryl groups can be introduced at the C-5 position of the pyrimidinone core. This opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and development. The protocols and insights provided in this document serve as a valuable starting point for researchers in this field.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 104(3), 241-276. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available from: [Link]
-
Sharma, P., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4846-4873. Available from: [Link]
-
Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4995. Available from: [Link]
-
Kumar, A., & Singh, R. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Pharmaceutical Research International, 33(31B), 1-10. Available from: [Link]
-
ResearchGate. Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. Available from: [Link]
-
Wisdom Lib. Pyrimidinone Derivatives: Significance and symbolism. Available from: [Link]
-
Al-Ostath, R. A., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100854. Available from: [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available from: [Link]
-
Juniper Publishers. Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guides. Available from: [Link]
-
ResearchGate. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Al-Mourabit, A., et al. (2012). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. ARKIVOC, 2012(6), 117-131. Available from: [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available from: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][4] The reaction's broad substrate scope and tolerance for various functional groups make it an indispensable tool in drug discovery and development, offering a significant improvement over harsher, more traditional methods.[1]
The pyrimidin-4(3H)-one scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active molecules. The ability to introduce a diverse range of amino functionalities at the C5 position through C-N bond formation is of paramount importance for generating compound libraries for drug discovery programs. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a key pyrimidinone intermediate: 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one.
This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, offer insights into reaction optimization, and present a troubleshooting guide to navigate potential challenges.
Reaction Mechanism and Key Parameters
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[3] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the aryl halide typically follows the trend I > Br > Cl.[7]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can significantly impact the reaction rate and outcome.[6]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][8]
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters:
-
Palladium Precatalyst: A variety of palladium sources can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[7] However, the use of pre-formed palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, is often preferred as they can lead to more reliable formation of the active catalytic species.[9]
-
Ligand: The choice of phosphine ligand is arguably the most critical factor. Bulky, electron-rich biarylphosphine ligands, such as XPhos, SPhos, and BrettPhos, have been shown to be highly effective in promoting the key steps of the catalytic cycle, particularly for challenging substrates.[1][10]
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).[5][7] The base must be carefully chosen to be compatible with the functional groups present in the substrates.
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the active catalyst and base. Toluene, dioxane, and THF are common choices.[7][8] It is crucial to use degassed solvents to minimize oxidation of the palladium catalyst.
Catalytic Cycle Diagram
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Reaction conditions may require optimization depending on the specific amine used.
Materials and Reagents
| Reagent | Recommended Grade | Supplier Example |
| This compound | >95% | Commercial Source |
| Amine (Primary or Secondary) | >98% | Commercial Source |
| Palladium(II) Acetate (Pd(OAc)₂) or Pd G3/G4 Precatalyst | Catalyst Grade | Sigma-Aldrich |
| XPhos or other suitable biarylphosphine ligand | >98% | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | >97% | Sigma-Aldrich |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | N/A | In-house prep |
| Brine (Saturated aqueous NaCl solution) | N/A | In-house prep |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
| Celite® | N/A | Fisher Scientific |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4-2.0 eq) followed by anhydrous, degassed toluene (to achieve a substrate concentration of 0.1-0.5 M).
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the experimental protocol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Poorly soluble base | - Use a fresh batch of catalyst and ligand.- Ensure all glassware is oven-dried and solvents are properly degassed.- Consider using a more soluble base like LHMDS or a combination of bases.[7] |
| Side Reactions | - Hydrodehalogenation of the starting material- Dimerization of the starting material | - Use a lower reaction temperature.- Screen different ligands; some may suppress side reactions more effectively.- Ensure accurate stoichiometry of reagents.[11] |
| Incomplete Reaction | - Insufficient reaction time or temperature- Catalyst deactivation | - Increase the reaction time and/or temperature.- Increase the catalyst loading.- Screen different catalyst/ligand systems.[12] |
| Difficulty in Purification | - Formation of closely eluting byproducts- Product instability on silica gel | - Optimize the reaction conditions to minimize byproduct formation.- Consider alternative purification methods such as preparative HPLC or crystallization. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of C5-aminated 6-methyl-2-(methylthio)pyrimidin-4(3H)-one derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by following a well-defined experimental protocol, researchers can efficiently access a wide array of novel compounds with significant potential in drug discovery and development. The information and protocols provided in this guide serve as a strong foundation for the successful application of this important transformation.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. [Link]
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Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. [Link]
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [Link]
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N-Alkylation of 2-(Methylthio)pyrimidin-4(3H)-one Derivatives: A Guide to Synthetic Strategies and Protocol Optimization
Introduction: The Significance of N-Alkylated Pyrimidinones in Medicinal Chemistry
The 2-(methylthio)pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including analgesic, anti-inflammatory, and antibacterial properties.[1][2] N-alkylation of this heterocyclic system is a critical synthetic transformation that enables the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This, in turn, profoundly influences the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. The strategic introduction of various alkyl groups at the nitrogen atoms of the pyrimidinone ring allows for the exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.[1][3]
This technical guide provides a comprehensive overview of the key methodologies for the N-alkylation of 2-(methylthio)pyrimidin-4(3H)-one derivatives. We will delve into the mechanistic underpinnings that govern regioselectivity, offer detailed, field-proven protocols, and present data to inform your experimental design.
Understanding the Reaction: Key Factors Influencing N-Alkylation
The N-alkylation of 2-(methylthio)pyrimidin-4(3H)-one is not a trivial undertaking due to the presence of multiple nucleophilic centers, which can lead to a mixture of products. A thorough understanding of the interplay between the substrate, reagents, and reaction conditions is paramount for achieving high yields and the desired regioselectivity.
Tautomerism and Ambident Nucleophilicity
2-(Methylthio)pyrimidin-4(3H)-one exists in tautomeric forms, with the amide-like structure being predominant. Deprotonation with a base generates an ambident nucleophile with electron density on both the N1 and N3 nitrogen atoms, as well as the exocyclic oxygen atom, creating the potential for N1-alkylation, N3-alkylation, and O-alkylation.
The regiochemical outcome of the alkylation is a delicate balance of several factors:
-
Steric Hindrance: The steric bulk of the substituents on the pyrimidinone ring and the alkylating agent can significantly influence which nitrogen atom is more accessible for substitution.
-
Electronic Effects: The electronic nature of the substituents on the pyrimidinone ring can modulate the nucleophilicity of the different nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role in directing the alkylation towards the desired nitrogen atom.[4]
Classical N-Alkylation via S(_N)2 Reaction
The most common approach for N-alkylation of pyrimidinones is a bimolecular nucleophilic substitution (S(_N)2) reaction between the deprotonated pyrimidinone and an alkyl halide.[5][6] This method is robust, versatile, and amenable to a wide range of alkylating agents.
Reaction Workflow
The general workflow for a classical N-alkylation is depicted below:
Caption: General workflow for classical N-alkylation.
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
This protocol provides a reliable starting point for the N-alkylation of 2-(methylthio)pyrimidin-4(3H)-one derivatives with various alkyl halides.
Materials:
-
2-(Methylthio)pyrimidin-4(3H)-one derivative (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-(methylthio)pyrimidin-4(3H)-one derivative (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).
-
Add anhydrous DMF or MeCN to the flask to create a suspension (a typical concentration is 0.1-0.5 M).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.[5][7]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the solid residue with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by silica gel column chromatography to afford the desired N-alkylated derivative.[8]
Expert Insights:
-
Choice of Base: Potassium carbonate is a commonly used base due to its moderate strength and affordability.[9][10] For less reactive alkylating agents or more acidic pyrimidinones, stronger bases like sodium hydride (NaH) can be employed. However, caution must be exercised as stronger bases can promote side reactions.
-
Solvent Selection: Polar aprotic solvents like DMF and acetonitrile are preferred as they effectively dissolve the reactants and facilitate the S(_N)2 reaction.[5][7]
-
Alkylating Agent: Primary alkyl halides are ideal for this reaction.[6] Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly undergo elimination.[6]
Data Presentation: N-Alkylation Conditions and Outcomes
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (N1:N3) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 60 | 4 | 85 | Varies |
| 2 | Benzyl Bromide | K₂CO₃ | MeCN | 80 | 6 | 92 | Varies |
| 3 | Ethyl Bromoacetate | NaH | THF | 25 | 2 | 78 | Varies |
Note: Yields and regioselectivity are highly substrate-dependent and the values presented are for illustrative purposes.
Mitsunobu Reaction: An Alternative for N-Alkylation
The Mitsunobu reaction offers a powerful alternative for the N-alkylation of pyrimidinones, particularly when using alcohols as the alkyl source.[11][12] This reaction proceeds via an oxyphosphonium intermediate and generally occurs with inversion of configuration at the alcohol's stereocenter.[13]
Reaction Mechanism Overview
The key steps in the Mitsunobu reaction for N-alkylation are:
Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.
Protocol 2: Mitsunobu N-Alkylation of 2-(Methylthio)pyrimidin-4(3H)-one
This protocol outlines a general procedure for the Mitsunobu reaction.
Materials:
-
2-(Methylthio)pyrimidin-4(3H)-one derivative (1.0 eq)
-
Alcohol (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)[11]
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the 2-(methylthio)pyrimidin-4(3H)-one derivative (1.0 eq), alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS. The formation of triphenylphosphine oxide as a white precipitate is often an indication of reaction progress.[14]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by silica gel column chromatography to separate the desired N-alkylated product from triphenylphosphine oxide and other byproducts.
Expert Insights:
-
Reagent Purity: The success of the Mitsunobu reaction is highly dependent on the purity of the reagents and the use of anhydrous conditions.
-
Nucleophile Acidity: The pKa of the nucleophile (the pyrimidinone in this case) should be less than 13 for the reaction to proceed efficiently.[13]
-
Workup: The removal of triphenylphosphine oxide can be challenging. Several modified workup procedures and alternative phosphine reagents have been developed to simplify purification.[12]
Regioselectivity: The N1 versus N3 Challenge
Controlling the regioselectivity of N-alkylation is often the most significant challenge. The ratio of N1 to N3 alkylated products is influenced by a complex interplay of factors. While a comprehensive discussion is beyond the scope of this guide, some general trends have been observed:
-
Kinetic vs. Thermodynamic Control: Alkylation at the N1 position is often under kinetic control, while alkylation at the N3 position can be favored under thermodynamic control. This can sometimes be influenced by reaction temperature and time.
-
Substituent Effects: The presence of substituents on the pyrimidinone ring can sterically hinder one nitrogen atom over the other, thereby directing alkylation.[15]
-
Counterion and Solvent Effects: The nature of the counterion from the base and the polarity of the solvent can influence the site of alkylation by coordinating with the anionic intermediate.
For complex substrates, a small-scale pilot reaction is always recommended to determine the regioselectivity under the chosen conditions. Advanced analytical techniques such as 2D NMR (NOESY, HMBC) are invaluable for unambiguously determining the site of alkylation.
Conclusion
The N-alkylation of 2-(methylthio)pyrimidin-4(3H)-one derivatives is a versatile and powerful tool in the arsenal of the medicinal chemist. By carefully selecting the appropriate synthetic method and optimizing the reaction conditions, researchers can efficiently generate diverse libraries of compounds for biological evaluation. A thorough understanding of the underlying mechanistic principles, particularly those governing regioselectivity, is crucial for the successful implementation of these synthetic strategies.
References
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Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]
- Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Benchchem.
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Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. (2022). The Journal of Organic Chemistry. Retrieved from [Link]
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Regioselectivity in the reactions of aryltri-isopropoxytitanium with pyrimidinones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2022). Molecules. Retrieved from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]
-
Organophotocatalytic site-selective C–H-alkylation of pyrimidin-2(1H)-ones. (2022). ChemRxiv. Retrieved from [Link]
-
Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. (2020). Journal of Chemical Sciences. Retrieved from [Link]
-
A Green and Facile Synthesis of 6-Methyl-2-(alkylthio)pyrimidin-4(3H)-one. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
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Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]
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Mitsunobu reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link]
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Regioselectivity in the Alkylation of Ambident 2-Pyrimidinone Anions. (1992). ResearchGate. Retrieved from [Link]
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Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]
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Design and synthesis of 2-methylthio-3-substituted-5,6-dimethylthieno [2,3-d] pyrimidin-4(3H)-ones as analgesic, anti-inflammatory and antibacterial agents. (2007). Medicinal Chemistry Research. Retrieved from [Link]
-
A Green and Facile Synthesis of 6-Methyl-2-(alkylthio)pyrimidin-4(3H)-one. (2013). ResearchGate. Retrieved from [Link]
- Controlling Regioselectivity in Alkylations with 2-(Chloromethyl)pyrimidine Hydrochloride. (n.d.). Benchchem.
-
N-alkylation of pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (2022). ACS Omega. Retrieved from [Link]
-
Regioselective Alkylation of 4,6Bis(methylthio)-1 H -pyrazolo[3,4- d ]pyrimidine. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Design and Synthesis of 2-Methylthio-3-substituted-5,6-dimethylthieno [2,3-d] pyrimidin-4(3H)-ones as Analgesic, Anti-Inflammatory and Antibacterial Agents. (2007). ResearchGate. Retrieved from [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2023). RSC Advances. Retrieved from [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. (2022). ACS Omega. Retrieved from [Link]
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The Strategic Functionalization of 5-Bromopyrimidinones: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Pyrimidinone Core in Modern Drug Discovery
The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prevalence in pharmaceuticals stems from its ability to engage in diverse biological interactions, often acting as a bioisostere for other aromatic systems while presenting unique hydrogen bonding capabilities. The strategic derivatization of the pyrimidinone ring is therefore a critical endeavor in the pursuit of novel drug candidates. Among the various synthetic handles available, the bromo substituent at the C5 position of the pyrimidinone ring offers a versatile and reliable entry point for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules. We will delve into the intricacies of palladium-catalyzed cross-coupling reactions of 5-bromopyrimidinones, providing not just step-by-step protocols, but also the underlying mechanistic principles and practical insights to empower you to navigate these powerful transformations successfully.
The Engine of Innovation: Understanding the Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions universally proceed through a catalytic cycle involving palladium in its 0 and +2 oxidation states.[2][3] Understanding this cycle is paramount to troubleshooting and optimizing your reactions.
The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromopyrimidinone, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[2][4]
-
Transmetalation (for Suzuki, Stille, etc.) or Reductive Elimination Precursor Formation (for Heck, Buchwald-Hartwig): In this step, the coupling partner transfers its organic group to the palladium center, displacing the bromide. For reactions like the Suzuki coupling, this involves a transmetalation from an organoboron species.[5] For others, like the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[6][7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2][3]
The efficiency and outcome of this cycle are profoundly influenced by the choice of ligands, base, and solvent, which will be discussed in the context of specific applications.
Diagram 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of the palladium catalytic cycle.
Application Notes and Protocols
The following sections provide detailed protocols for the most synthetically valuable palladium-catalyzed cross-coupling reactions of 5-bromopyrimidinones.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for creating biaryl and heteroaryl structures.[2][5] In the context of 5-bromopyrimidinones, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A pre-catalyst like Pd(PPh₃)₄ is often effective.[1][5] The triphenylphosphine ligands are crucial for stabilizing the palladium species and facilitating the elementary steps of the catalytic cycle. For more challenging couplings, more electron-rich and bulky phosphine ligands may be required.[8]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation.[9] The choice of base, such as K₃PO₄ or K₂CO₃, is critical and can influence the reaction rate and yield.[5]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly employed.[1][5] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromopyrimidinones
| Entry | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80-100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ (3) | DME/H₂O | 90 | 80-90 |
| 3 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Toluene/H₂O | 110 | 75-85 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-bromopyrimidinone (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A streamlined workflow for a typical Suzuki-Miyaura coupling experiment.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[6][10] This reaction is particularly valuable for accessing novel aminopyrimidinone derivatives, which are prevalent in bioactive molecules.[9]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos or BrettPhos are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate its coordination to the palladium center.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used to prevent quenching of the strong base and to ensure good solubility of the reactants.[7]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromopyrimidinones
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (3) | BrettPhos (6) | K₃PO₄ (2) | Dioxane | 110 | 75-85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (1.8) | THF | 80 | 70-80 |
Experimental Protocol: Buchwald-Hartwig Amination
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add the 5-bromopyrimidinone (1.0 mmol, 1.0 equiv) and the base (e.g., NaOt-Bu, 1.5 mmol, 1.5 equiv).
-
Add anhydrous solvent (e.g., toluene, 5 mL).
-
Add the amine (1.2 mmol, 1.2 equiv) to the mixture.
-
Seal the flask and heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction introduces an alkynyl group at the 5-position of the pyrimidinone, a functionality that can serve as a precursor for more complex structures.[12]
Causality Behind Experimental Choices:
-
Catalyst System: The Sonogashira reaction typically employs a dual-catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.
-
Solvent: The reaction is often carried out in a polar aprotic solvent like THF or DMF, with the amine base sometimes serving as the co-solvent.
Table 3: Representative Conditions for Sonogashira Coupling of 5-Bromopyrimidinones
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 70 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | RT to 50 | 90-98 |
Experimental Protocol: Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 5-bromopyrimidinone (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the copper(I) iodide (0.1 mmol, 10 mol%).
-
Add the solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 70 °C) until completion, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalysts.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 3: Logical Relationship of Key Coupling Reactions
Caption: Overview of key palladium-catalyzed cross-coupling reactions of 5-bromopyrimidinones.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of 5-bromopyrimidinones represents a powerful and versatile strategy for the synthesis of novel and structurally diverse molecules with significant potential in drug discovery and development. By understanding the fundamental principles of the catalytic cycle and carefully selecting the appropriate reaction conditions, researchers can efficiently construct a wide array of C-C and C-N bonds. The protocols and insights provided in this guide serve as a robust starting point for your synthetic endeavors. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and selective methods for the functionalization of this important heterocyclic scaffold.
References
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J. F. Hartwig, "Organotransition Metal Chemistry: From Bonding to Catalysis", University Science Books, 2010. URL: [Link]
-
A. F. Littke, C. Dai, G. C. Fu, "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions", J. Am. Chem. Soc., 2000, 122 (17), pp 4020–4028. URL: [Link]
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Fiveable, "Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes". URL: [Link]
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Chemistry LibreTexts, "17.2: Palladium catalyzed couplings". URL: [Link]
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Wikipedia, "Buchwald–Hartwig amination". URL: [Link]
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ResearchGate, "Table 1 . Screening of palladium catalysts for the Suzuki coupling of...". URL: [Link]
-
MDPI, "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies". URL: [Link]
-
Chemistry LibreTexts, "Buchwald-Hartwig Amination". URL: [Link]
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Organic Chemistry Portal, "Heck Reaction". URL: [Link]
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ACS GCI Pharmaceutical Roundtable, "Buchwald-Hartwig Amination". URL: [Link]
-
Beilstein Journal of Organic Chemistry, "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series". URL: [Link]
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Wikipedia, "Heck reaction". URL: [Link]
-
ResearchGate, "5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g". URL: [Link]
-
Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction". URL: [Link]
-
ResearchGate, "Microwave-Assisted Palladium-Catalyzed C–C Coupling". URL: [Link]
-
Journal of Chemical and Pharmaceutical Research, "Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications". URL: [Link]
-
Organic Chemistry Portal, "Sonogashira Coupling". URL: [Link]
-
PMC, "Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands". URL: [Link]
-
ResearchGate, "Sonogashira cross-coupling reaction of 5-bromoindole 15 with...". URL: [Link]
-
PubMed, "C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines". URL: [Link]
-
MDPI, "A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine". URL: [Link]
-
PubMed, "Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands". URL: [Link]
-
Amanote Research, "(PDF) Investigation of Heck Coupling on". URL: [Link]
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ResearchGate, "Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF". URL: [Link]
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YouTube, "Palladium Cross-Coupling Reactions 1. An Introduction". URL: [Link]
-
NIH, "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds". URL: [Link]
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Chemical Communications (RSC Publishing), "Pd-catalyzed 5-exo-dig cyclization/etherification cascade of N-propargyl arylamines for the synthesis of polysubstituted furans". URL: [Link]
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MDPI, "Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization". URL: [Link]
-
Semantic Scholar, "Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes". URL: [Link]
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The Strategic Utility of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the architecture of numerous kinase inhibitors, owing to its structural resemblance to the purine core of ATP and its ability to form critical hydrogen bond interactions within the kinase hinge region.[1][2] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one emerges as a highly versatile and valuable starting material in this context. Its distinct substitution pattern offers multiple reaction vectors for the construction of diverse and complex molecular libraries targeting a range of kinases implicated in oncology and inflammatory diseases.[3][4]
This guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the key chemical transformations that leverage its unique structural features and provide detailed, field-proven protocols for its derivatization.
Key Structural Features and Synthetic Versatility
The synthetic utility of this compound is rooted in its trifunctional nature:
-
The C5-Bromo Group: This is the primary site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is amenable to both C-C and C-N bond formation, enabling the attachment of a wide array of aryl, heteroaryl, and amine substituents.[5]
-
The C2-Methylthio Group: While less reactive than a halogen, the methylthio group can be displaced by strong nucleophiles or oxidized to a more labile sulfoxide or sulfone, providing a secondary point for modification.[6]
-
The Pyrimidinone Core: The N-H and carbonyl groups of the pyrimidinone ring can participate in crucial hydrogen bonding interactions with the target kinase. The nitrogen atoms also influence the electronic properties of the ring, impacting the reactivity of the substituents.
The interplay of these functional groups allows for a modular and strategic approach to the synthesis of kinase inhibitors, as illustrated in the workflow below.
Caption: Synthetic pathways from this compound.
Application in Kinase Inhibitor Synthesis: Key Transformations and Protocols
The following sections detail the primary synthetic strategies for elaborating the this compound core into advanced kinase inhibitor intermediates.
Palladium-Catalyzed Suzuki-Miyaura Coupling: C-C Bond Formation at the C5 Position
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between a halide and an organoboron species.[7] In the context of our starting material, this reaction is instrumental for introducing aryl and heteroaryl moieties at the C5 position, which often occupy the solvent-exposed region of the ATP-binding pocket in many kinases.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is essential for the catalytic cycle. Pd(PPh₃)₄ is a common and effective choice.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often used.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically employed to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with argon or nitrogen (repeat 3 times).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative Examples)
| Arylboronic Acid | Product | Typical Yield |
| Phenylboronic acid | 5-Phenyl-6-methyl-2-(methylthio)pyrimidin-4(3H)-one | 75-85% |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one | 80-90% |
| Pyridin-3-ylboronic acid | 5-(Pyridin-3-yl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one | 65-75% |
Palladium-Catalyzed Buchwald-Hartwig Amination: C-N Bond Formation at the C5 Position
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical linkage in many kinase inhibitors.[8] This reaction allows for the introduction of primary and secondary amines at the C5 position of the pyrimidine core.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, BINAP) are crucial. The choice of ligand can significantly impact the reaction efficiency and scope.[5]
-
Base: A strong, non-nucleophilic base such as cesium carbonate or sodium tert-butoxide is required to deprotonate the amine.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
-
Inert Atmosphere: Similar to the Suzuki coupling, an inert atmosphere is necessary to protect the catalyst.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Step-by-Step Methodology:
-
To a dry reaction vessel, add this compound (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and cesium carbonate (1.5 equiv).
-
Evacuate and backfill the vessel with argon (repeat 3 times).
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv) and Xantphos (0.04 equiv).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir until the reaction is complete.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data Summary (Representative Examples)
| Amine | Product | Typical Yield |
| Aniline | 5-(Phenylamino)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one | 70-80% |
| Morpholine | 5-(Morpholino)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one | 80-90% |
| Benzylamine | 5-(Benzylamino)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one | 75-85% |
Nucleophilic Aromatic Substitution at the C2-Methylthio Position
The 2-methylthio group can undergo nucleophilic aromatic substitution, although it is generally less facile than with a halogen leaving group.[2] To enhance its reactivity, the methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group, which are better leaving groups.
Causality Behind Experimental Choices:
-
Oxidizing Agent: Reagents like m-CPBA or Oxone® can be used to oxidize the sulfide to a sulfoxide or sulfone.
-
Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates.
-
Reaction Conditions: The substitution reaction often requires elevated temperatures.
Experimental Protocol: Two-Step C2-Amination via Oxidation and Substitution
Step 1: Oxidation of the Methylthio Group
-
Dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C and add m-chloroperoxybenzoic acid (m-CPBA) (2.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain the 2-(methylsulfonyl) derivative.
Step 2: Nucleophilic Substitution
-
Dissolve the 2-(methylsulfonyl)pyrimidine derivative (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO.
-
Add the desired amine (1.5-2.0 equiv) and a base like diisopropylethylamine (DIPEA) if necessary.
-
Heat the reaction mixture to 80-120 °C and monitor its progress.
-
Upon completion, cool the mixture and perform an aqueous workup.
-
Purify the product by crystallization or column chromatography.
Conclusion
This compound is a strategically important building block for the synthesis of kinase inhibitors. Its well-defined reactive sites at the C5 and C2 positions allow for the systematic and modular construction of diverse chemical libraries. The palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide robust and versatile methods for introducing key pharmacophoric elements. Furthermore, the potential for nucleophilic substitution at the C2 position adds another layer of synthetic flexibility. The protocols and insights provided in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of targeted kinase inhibitors.
References
- Benchchem. (n.d.). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
-
Shaikh, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
-
Gaber, Z. B., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 143(35), 14316–14326. [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-2,4-bis(methylthio)pyrimidine.
-
Abdel-Maksoud, M. S., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 413-425. [Link]
-
Wang, S., et al. (2018). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. Bioorganic & Medicinal Chemistry, 26(12), 3491-3501. [Link]
-
Li, Z., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8031. [Link]
-
Fallacara, A. L., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Pharmaceuticals, 14(12), 1269. [Link]
-
Kramer, C. L., & Zimprich, C. A. (2022). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. QSpace. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Zhao, D., et al. (2020). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances, 10(4), 2113-2123. [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
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Synthesis of 5-Aryl-Pyrimidinone Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The introduction of an aryl substituent at the 5-position of the pyrimidinone ring often leads to a significant enhancement of these therapeutic effects, making the development of efficient synthetic routes to 5-aryl-pyrimidinone derivatives a key focus in drug discovery.
This application note provides a comprehensive guide to a robust and versatile experimental procedure for the synthesis of 5-aryl-pyrimidinone derivatives. The strategy detailed herein involves a multi-step sequence, commencing with the well-established Biginelli reaction to construct the dihydropyrimidinone core, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the desired aryl moiety. This is a widely adopted and highly adaptable methodology, allowing for the generation of a diverse library of 5-aryl-pyrimidinone analogs for further investigation.
Mechanistic Rationale and Strategy
The synthesis of 5-aryl-pyrimidinones can be efficiently achieved through a sequential three-stage process:
-
Formation of the Dihydropyrimidinone Core via the Biginelli Reaction: This is a one-pot multicomponent reaction involving an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea under acidic catalysis. The reaction proceeds through a series of condensation and cyclization steps to yield a 3,4-dihydropyrimidin-2(1H)-one. The mechanism, as proposed by Kappe, involves the formation of an N-acyliminium ion intermediate, which is then intercepted by the enol of the β-ketoester.
-
Introduction of the Aryl Group via Suzuki-Miyaura Cross-Coupling: To introduce the aryl group at the 5-position, a handle for cross-coupling is first installed. This is typically achieved by halogenation of the dihydropyrimidinone intermediate at the 5-position, most commonly bromination. The resulting 5-bromo-3,4-dihydropyrimidin-2(1H)-one is then subjected to a Suzuki-Miyaura cross-coupling reaction with a suitable arylboronic acid. This palladium-catalyzed reaction is highly efficient and tolerates a wide range of functional groups on both coupling partners, allowing for the synthesis of a diverse array of 5-aryl derivatives.
-
Aromatization to the Pyrimidinone: The final step involves the oxidation of the 5-aryl-3,4-dihydropyrimidin-2(1H)-one to the corresponding 5-aryl-pyrimidin-2(1H)-one. This aromatization step is crucial for achieving the final planar, conjugated pyrimidinone ring system. Various oxidizing agents can be employed for this transformation.
This sequential approach offers a high degree of modularity, allowing for the independent variation of the aldehyde, β-ketoester, and arylboronic acid components to generate a large library of target compounds.
Experimental Workflow Diagram
Caption: Sequential synthesis of 5-aryl-pyrimidinones.
Detailed Experimental Protocols
Stage 1: Synthesis of 4-Phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (A Representative Dihydropyrimidinone)
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde, ethyl acetoacetate, and urea in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure 4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one as a white solid.
Stage 2: Synthesis of 5-Bromo-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
4-Phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Carbon tetrachloride (or another suitable solvent)
Procedure:
-
Dissolve the 4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one in carbon tetrachloride in a round-bottom flask.
-
Add N-bromosuccinimide to the solution.
-
Reflux the mixture and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one, which can be used in the next step without further purification or purified by column chromatography.
Stage 3: Synthesis of 5-Phenyl-4-methyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one via Suzuki-Miyaura Coupling
Materials:
-
5-Bromo-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
Procedure:
-
To a degassed mixture of toluene, ethanol, and water in a Schlenk flask, add the 5-bromo-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one, phenylboronic acid, and sodium carbonate.
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under the inert atmosphere.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the 5-phenyl-4-methyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one.
Stage 4: Aromatization to 5-Phenyl-6-methyl-4-phenylpyrimidin-2(1H)-one
Materials:
-
5-Phenyl-4-methyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 5-phenyl-4-methyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one in dichloromethane.
-
Add DDQ to the solution and stir at room temperature.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product, 5-phenyl-6-methyl-4-phenylpyrimidin-2(1H)-one.
Data Presentation: Representative Yields for the Biginelli Reaction
The yields of the Biginelli reaction are influenced by the electronic nature of the substituents on the aromatic aldehyde.
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 4-Phenyl-DHPM | 85-95 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-DHPM | 90-98 |
| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-DHPM | 80-90 |
| 4 | 4-Nitrobenzaldehyde | 4-(4-Nitrophenyl)-DHPM | 92-99 |
| 5 | 2-Chlorobenzaldehyde | 4-(2-Chlorophenyl)-DHPM | 75-85 |
DHPM: Dihydropyrimidinone. Yields are approximate and can vary based on specific reaction conditions and scale.
Characterization of a Representative 5-Aryl-Pyrimidinone Derivative
5-Phenyl-pyrimidin-2(1H)-one
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.45 (s, 2H, H-4, H-6), 7.50-7.30 (m, 5H, Ar-H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 162.5, 155.0, 135.2, 129.1, 128.8, 128.5, 115.8.
-
IR (KBr, cm⁻¹): 3050 (Ar C-H), 1680 (C=O), 1600, 1480 (C=C, C=N).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₀H₈N₂O: 173.07; found: 173.1.
Conclusion
The sequential Biginelli reaction, halogenation, Suzuki-Miyaura coupling, and subsequent aromatization represents a highly effective and modular strategy for the synthesis of 5-aryl-pyrimidinone derivatives. This application note provides a detailed and practical guide for researchers in the field of medicinal chemistry and drug discovery, enabling the efficient generation of diverse libraries of these important heterocyclic compounds for biological evaluation. Careful optimization of each step for specific substrates is recommended to achieve the best results.
References
- Kappe, C. O. 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron1993, 49 (32), 6937–6963.
- Biginelli, P. Derivati aldeiduredici degli eteri acetil- e cian-acetico. Gazzetta Chimica Italiana1893, 23, 360-413.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
- Al-Masoudi, N. A.; Kassim, A. G.; Abdul-Reda, N. A. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids2014, 33 (3), 141-161.
-
SpectraBase. 1-methyl-5-phenyl-2(1H)-pyrimidinone. Wiley-VCH GmbH. ([Link])
Application Notes and Protocols: 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one as a Chemical Probe Scaffold for Kinase Inhibition
Authored by: A Senior Application Scientist
Introduction: The Pyrimidinone Scaffold as a Privileged Structure in Chemical Biology
The pyrimidine core is a cornerstone of medicinal chemistry and chemical biology, forming the structural basis for a vast array of biologically active molecules, including several approved drugs.[1][2] Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal scaffold for designing specific inhibitors of enzymes. The 2,4-disubstituted pyrimidinone subgroup, in particular, has been extensively explored for its potential to target a range of enzymes, including kinases, metabolic enzymes like dihydroorotate dehydrogenase, and glutathione reductase.[3][4][5][6]
This document provides detailed application notes and protocols for the use of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one , hereafter referred to as Pyr-Br-1 , as a chemical probe scaffold. While the specific biological targets of Pyr-Br-1 are still under active investigation, its structural features—a brominated pyrimidinone core—suggest its potential as a modulator of enzyme activity, particularly within the kinase family. Bromo-pyrimidine analogs have shown promise as tyrosine kinase inhibitors, making this a fertile area of investigation for Pyr-Br-1.[4][7]
These protocols are designed for researchers, scientists, and drug development professionals interested in exploring the utility of this scaffold for target identification and validation. The methodologies provided are based on established principles of chemical probe application and can be adapted to screen Pyr-Br-1 against various potential targets.
Physicochemical Properties of Pyr-Br-1
A clear understanding of the physicochemical properties of a chemical probe is crucial for designing and interpreting experiments.
| Property | Value | Source |
| CAS Number | 81560-06-7 | [8][9] |
| Molecular Formula | C₆H₇BrN₂OS | [8] |
| Molecular Weight | 235.10 g/mol | [8] |
| Appearance | Solid | N/A |
| Purity | ≥98% (commercially available) | [8] |
| Solubility | Soluble in DMSO and other organic solvents. Aqueous solubility is expected to be low. | General chemical knowledge |
| Storage | Store at 4°C under a nitrogen atmosphere. | [8] |
Proposed Mechanism of Action and Biological Investigation Workflow
Based on the prevalence of pyrimidine scaffolds in kinase inhibitors, a primary hypothesis is that Pyr-Br-1 may act as an ATP-competitive inhibitor. The pyrimidinone core can mimic the purine ring of ATP, while the substituents at the 2, 5, and 6 positions can be tailored to achieve selectivity for the target kinase. The bromine atom at the 5-position offers a handle for further chemical modification and can also contribute to binding affinity.
The following workflow outlines a systematic approach to characterizing Pyr-Br-1 as a chemical probe for a specific kinase.
Detailed Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of Pyr-Br-1 against a purified kinase of interest. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Principle: The amount of ADP produced is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate and ATP
-
Pyr-Br-1 (dissolved in 100% DMSO to create a stock solution, e.g., 10 mM)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (specific to the kinase of interest)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of Pyr-Br-1 in 100% DMSO. A common starting range is from 10 mM down to sub-micromolar concentrations.
-
Further dilute the compound serial dilutions in the appropriate kinase buffer to the desired final assay concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add the following components in this order:
-
Kinase buffer
-
Diluted Pyr-Br-1 or DMSO (for control wells)
-
Kinase
-
Substrate/ATP mixture (to initiate the reaction)
-
-
The final reaction volume is typically 25 µL.
-
Include "no kinase" and "no compound" (DMSO only) controls.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or room temperature) for the recommended time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of Pyr-Br-1 relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the Pyr-Br-1 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This protocol provides a method to confirm that Pyr-Br-1 interacts with its target kinase within living cells.
Principle: The NanoBRET™ assay measures the binding of a small molecule inhibitor to a full-length kinase target that is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that also binds to the kinase is used, and the binding of the test compound displaces the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
Materials:
-
Cells expressing the NanoLuc®-kinase fusion protein of interest
-
NanoBRET™ Kinase Tracer (specific for the kinase family)
-
Pyr-Br-1
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well cell culture plates
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring BRET signals (two distinct wavelengths)
Procedure:
-
Cell Plating:
-
Seed the cells expressing the NanoLuc®-kinase fusion protein into the assay plate at an appropriate density and allow them to attach overnight.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of Pyr-Br-1 in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer in Opti-MEM® at the recommended concentration.
-
Add the diluted Pyr-Br-1 and the tracer to the cells.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Substrate Addition:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
-
Data Acquisition:
-
Read the plate within 10 minutes of substrate addition using a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission signals.
-
Data Analysis:
-
Calculate the BRET ratio for each well.
-
Normalize the data to the DMSO control.
-
Plot the normalized BRET ratio against the logarithm of the Pyr-Br-1 concentration and fit to a dose-response curve to determine the cellular IC₅₀ value.
Visualization of a Hypothetical Kinase Inhibition Pathway
The following diagram illustrates the proposed mechanism of action of Pyr-Br-1 as an ATP-competitive kinase inhibitor, preventing the phosphorylation of a downstream substrate.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. boronmolecular.com [boronmolecular.com]
Application Note & Protocol: Controlled Oxidation of the Methylthio Group in Pyrimidinone Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Sulfur Oxidation in Pyrimidinone-Based Drug Discovery
The pyrimidinone core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous targeted therapies, particularly in oncology. The 2- or 4-(methylthio) substituted pyrimidinone is a common and versatile synthetic intermediate. The strategic oxidation of this methylthio (a thioether) group to its corresponding sulfoxide (methylsulfinyl) or sulfone (methylsulfonyl) derivatives is a critical step in structure-activity relationship (SAR) studies.[1]
The rationale for this transformation is multifaceted:
-
Modulation of Physicochemical Properties: Oxidation significantly increases the polarity and hydrogen bonding capacity of the molecule. A sulfoxide is a strong hydrogen bond acceptor, while a sulfone is even more so.[2] This can profoundly impact solubility, cell permeability, and metabolic stability.
-
Accessing New Binding Interactions: The oxygen atoms of the sulfoxide and sulfone groups can engage in crucial hydrogen bond interactions with target proteins (e.g., kinases), potentially leading to a significant increase in potency and selectivity.
-
Metabolic Stability: The sulfone group, in particular, is often introduced to block a potential site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[3]
This document provides a detailed guide for researchers on the controlled, selective oxidation of methylthio-pyrimidinones to either the sulfoxide or the sulfone. It explains the underlying chemical principles and provides robust, step-by-step protocols using common laboratory reagents.
Reaction Mechanism: A Stepwise Oxygen Transfer
The oxidation of a thioether to a sulfoxide and subsequently to a sulfone is a two-step process. The sulfur atom in the methylthio group is nucleophilic due to its lone pairs of electrons and is readily attacked by electrophilic oxygen sources.
-
First Oxidation (Thioether to Sulfoxide): The first equivalent of the oxidizing agent transfers a single oxygen atom to the sulfur, forming the sulfoxide. This oxidation is generally fast.[2]
-
Second Oxidation (Sulfoxide to Sulfone): The sulfur atom in the sulfoxide is less nucleophilic than in the thioether. Therefore, the second oxidation to form the sulfone typically requires more forcing conditions (e.g., excess oxidant, higher temperature, or longer reaction time).[4]
This kinetic difference is the key to selectively isolating the sulfoxide intermediate. By carefully controlling the stoichiometry of the oxidant, one can stop the reaction at the sulfoxide stage.[4]
Caption: Stepwise oxidation from methylthioether to sulfoxide and sulfone.
Selecting the Appropriate Oxidizing Agent
Several reagents can effectively perform this transformation. The choice depends on the desired product (sulfoxide vs. sulfone), substrate sensitivity, and practical considerations like cost and safety.
| Reagent | Key Characteristics & Use Case |
| m-CPBA (meta-Chloroperoxybenzoic Acid) | A highly reliable and versatile oxidant. Its reactivity can be easily modulated by temperature. It is the reagent of choice for the selective synthesis of sulfoxides at low temperatures with controlled stoichiometry.[5][6] |
| Oxone® (Potassium Peroxymonosulfate) | A stable, inexpensive, and environmentally benign "green" oxidant.[7] It is typically used in polar solvents like methanol or acetone with water.[8] It is particularly effective for driving the reaction to completion to form the sulfone.[9][10] |
| Hydrogen Peroxide (H₂O₂) | An inexpensive and atom-economical oxidant, but its reactions are often slow and may require a catalyst (e.g., metal-based) to achieve reasonable reaction rates.[11][12] |
For the protocols below, we will focus on m-CPBA for selective sulfoxide synthesis due to its fine-tunable reactivity and Oxone for robust sulfone synthesis due to its strength and cost-effectiveness.[7][9]
Protocol 1: Selective Oxidation to Methylsulfinyl-Pyrimidinone (Sulfoxide)
This protocol is designed to selectively oxidize the methylthio group to the sulfoxide by using a slight excess of m-CPBA at a controlled temperature.
Caption: Experimental workflow for selective sulfoxide synthesis using m-CPBA.
Materials & Reagents
| Reagent/Material | Purpose | Typical Amount/Concentration |
| Methylthio-pyrimidinone | Starting Material (SM) | 1.0 eq. |
| m-CPBA (~77% purity) | Oxidizing Agent | 1.1 eq. (adjust for purity) |
| Dichloromethane (DCM) | Reaction Solvent | 10-20 mL per mmol of SM |
| 10% aq. Sodium Thiosulfate (Na₂S₂O₃) | Quenching Agent | As needed |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Neutralizing Wash | As needed |
| Saturated aq. Sodium Chloride (Brine) | Aqueous Wash | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | As needed |
Step-by-Step Methodology
-
Setup: To a round-bottom flask, add the methylthio-pyrimidinone substrate (1.0 eq.) and dissolve it in dichloromethane.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C.
-
Oxidant Addition: In a separate vial, dissolve m-CPBA (1.1 eq.) in a small amount of DCM. Add this solution dropwise to the cooled reaction mixture over 5-10 minutes. Causality Note: Slow addition at low temperature is crucial to control the exotherm and prevent over-oxidation to the sulfone.[2]
-
Reaction: Stir the reaction at 0 °C. The progress should be monitored every 30-60 minutes. If the reaction is slow, the ice bath can be removed to allow the reaction to proceed at room temperature.
-
Monitoring: Spot the reaction mixture on a TLC plate alongside the starting material. The product sulfoxide should have a lower Rf value (be more polar) than the starting thioether. Alternatively, use LC-MS to monitor the disappearance of the starting material and the appearance of the product mass.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate. Shake well and observe the disappearance of any peroxides (test with starch-iodide paper if necessary).
-
Work-up: Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid byproduct) and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure of the resulting methylsulfinyl-pyrimidinone by ¹H NMR (expect a downfield shift of the S-CH₃ protons from ~2.5 ppm to ~2.7-3.0 ppm), ¹³C NMR, and mass spectrometry.
Protocol 2: Complete Oxidation to Methylsulfonyl-Pyrimidinone (Sulfone)
This protocol uses a stoichiometric excess of Oxone to reliably drive the oxidation to completion, yielding the sulfone product.[9]
Caption: Experimental workflow for complete sulfone synthesis using Oxone.
Materials & Reagents
| Reagent/Material | Purpose | Typical Amount/Concentration |
| Methylthio-pyrimidinone | Starting Material (SM) | 1.0 eq. |
| Oxone® | Oxidizing Agent | 2.2 - 2.5 eq. |
| Methanol (MeOH) / Water | Reaction Solvent System | ~1:1 ratio, 10-20 mL per mmol SM |
| 10% aq. Sodium Sulfite (Na₂SO₃) | Quenching Agent | As needed |
| Ethyl Acetate (EtOAc) or DCM | Extraction Solvent | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | As needed |
Step-by-Step Methodology
-
Setup: In a flask, dissolve the methylthio-pyrimidinone substrate (1.0 eq.) in methanol.
-
Oxidant Preparation: In a separate beaker, dissolve Oxone (2.2-2.5 eq.) in water. Causality Note: Using a stoichiometric excess ensures the complete conversion of both the starting material and the intermediate sulfoxide to the final sulfone product.[8]
-
Reaction: Add the aqueous Oxone solution to the methanolic solution of the substrate at room temperature. Stir the resulting biphasic or homogeneous mixture vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The sulfone product will be the most polar spot (lowest Rf) compared to the starting material and the sulfoxide intermediate. The reaction may take several hours.
-
Quenching: Once the reaction is complete, quench the excess oxidant by adding a 10% aqueous solution of sodium sulfite until the oxidizing potential is neutralized.
-
Work-up: Remove the methanol from the reaction mixture under reduced pressure. This will leave an aqueous residue.
-
Extraction: Extract the aqueous residue multiple times with a suitable organic solvent like ethyl acetate or DCM. Combine the organic extracts.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude sulfone is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If it is an oil, silica gel column chromatography can be used.
-
Characterization: Confirm the structure of the methylsulfonyl-pyrimidinone by ¹H NMR (the S-CH₃ protons will shift further downfield to ~3.2-3.5 ppm), ¹³C NMR, and mass spectrometry. Infrared (IR) spectroscopy is also highly informative, showing strong characteristic S=O stretching bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.[13]
Troubleshooting and Key Considerations
-
Incomplete Reaction (Sulfoxide Synthesis): If starting material remains, add a small additional portion (0.1 eq.) of m-CPBA. Ensure the m-CPBA is fresh, as it can degrade over time.[5]
-
Over-oxidation (Sulfoxide Synthesis): This occurs if too much oxidant is used or the temperature is too high. The protocol must be repeated with careful control over stoichiometry and temperature.
-
Incomplete Reaction (Sulfone Synthesis): If the sulfoxide intermediate persists, add more Oxone (0.2-0.3 eq.) or allow the reaction to stir for a longer period. Gentle heating (40-50 °C) can also be applied if the substrate is stable.
-
Purification Issues: Sulfoxides and sulfones are significantly more polar than their parent thioethers. This may require using more polar solvent systems (e.g., methanol in DCM) for column chromatography.[14]
References
- Tan, J., Li, C., De Bruycker, K., & Zhang, Q. (n.d.). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). ResearchGate.
- ACS Publications. (2021). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Organic Process Research & Development.
- Reddit. (2022).
- MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
- BenchChem. (2025). Technical Support Center: Preventing Oxidation of the Methylthio Group During Workup.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- MDPI. (2025).
- Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid).
- Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
- National Institutes of Health (NIH). (n.d.).
- Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid.
- MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [PDF]
- ElectronicsAndBooks. (n.d.). The Stereochemistry of Oxidation at Sulfur. Oxidation of 2-Methylthiolane1V2 cc14 +o. 11 +o. 10.
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.).
- ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters.
- ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?
- National Institutes of Health (NIH). (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC.
- SciSpace. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes.
- ChemInform. (n.d.).
- MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity.
- Common Organic Chemistry. (n.d.). Oxone.
- Growing Science. (2021).
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health (NIH). (n.d.). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PMC.
- CABI Digital Library. (n.d.). Applications of Oxone in chemical kinetics, synthetic chemistry and environmental chemistry: A review.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- YouTube. (2022). Reagent: Oxone preparation & reactivity by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules).
- MDPI. (2023).
- MDPI. (2019).
Sources
- 1. growingscience.com [growingscience.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 6. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxone [commonorganicchemistry.com]
- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromopyrimidinones
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 5-bromopyrimidinone substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction's intricacies to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to address the most common challenges and questions encountered in the lab.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed in a question-and-answer format to directly tackle specific problems you might be facing at the bench.
Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the most likely causes and how can I fix it?
Low conversion is the most frequent issue and can stem from several sources. The key is to diagnose the root cause systematically. The electron-deficient nature of the pyrimidinone ring and the presence of nitrogen atoms, which can coordinate to the palladium catalyst, make this substrate class particularly sensitive to reaction conditions.[1][2]
Potential Cause 1: Inefficient Catalyst System The combination of the palladium source and the ligand is critical. For heteroaryl halides like 5-bromopyrimidinones, standard catalysts like Pd(PPh₃)₄ may not be optimal.
-
Expert Insight: The oxidative addition of palladium to the C-Br bond is the first step in the catalytic cycle.[3][4] For electron-deficient systems, this step can be slow. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands accelerate both the oxidative addition and the final reductive elimination step.[5][6][7][8] This faster turnover minimizes the opportunity for side reactions and catalyst decomposition.
-
Recommended Action:
-
Switch to a Modern Catalyst System: If you are using Pd(PPh₃)₄ or generating the catalyst from Pd(OAc)₂/PPh₃, consider switching to a more robust system. Pre-formed catalysts (precatalysts) like XPhos-Pd-G3/G4 or SPhos-Pd-G2 are often more reliable.[9][10]
-
Screen Ligands: If using a palladium source like Pd₂(dba)₃, screen a panel of ligands. Start with bulky monophosphine ligands known to be effective for heteroaryl couplings.[6][11]
-
Potential Cause 2: Suboptimal Base or Solvent The base is not merely a spectator; it is crucial for activating the boronic acid for the transmetalation step.[5][12][13] An inappropriate base or solvent can halt the reaction.
-
Expert Insight: A base that is too weak may not form the active boronate species efficiently. A base that is too strong can promote side reactions. For pyrimidinone substrates, moderately strong inorganic bases are often a good choice. The solvent system must solubilize both the organic substrates and the inorganic base.[14]
-
Recommended Action:
-
Base Selection: Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][15] These are effective bases with good functional group tolerance.
-
Solvent System: Employ a biphasic solvent system. A mixture of 1,4-dioxane/water or THF/water (typically in a 3:1 to 5:1 ratio) is a standard starting point.[4][16] Water helps dissolve the inorganic base, facilitating the reaction.[17][18]
-
Potential Cause 3: Boronic Acid/Ester Instability Organoboron reagents can be unstable under reaction conditions, leading to side reactions that consume them before they can participate in the desired coupling.
-
Expert Insight: The primary decomposition pathway is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[19][20] This is a well-known side reaction, often catalyzed by the base or even residual palladium species, and is particularly problematic for electron-deficient or certain heteroaryl boronic acids.[1][11][19][21][22]
-
Recommended Action:
-
Use Boronic Esters: Pinacol boronic esters (Bpins) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[9][22][23] This can lead to more reproducible results.
-
Control Stoichiometry: Use a slight excess of the boronic acid/ester (1.1-1.5 equivalents) to compensate for any degradation.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to decomposition-promoting conditions.
-
Q2: My TLC/LC-MS shows multiple side products. How can I identify and suppress them?
Besides unreacted starting materials, three side products are most common in these couplings.
-
Protodeboronated Product: This is your boronic acid partner with the boron group replaced by a hydrogen atom.
-
Cause: As discussed above, this arises from the instability of the organoboron reagent.[19][20] It is exacerbated by high temperatures, long reaction times, and highly basic conditions.
-
Solution: Switch to a more stable boronic ester.[9][22] Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or a shorter reaction time. A more active catalyst system that promotes faster coupling can also out-compete the decomposition pathway.[19]
-
-
Homocoupled Product: This is a biaryl compound formed from the coupling of two of your boronic acid/ester molecules.
-
Cause: This side reaction is almost always caused by the presence of oxygen in the reaction mixture.[9][15]
-
Solution: Rigorous degassing of your solvents and the reaction vessel is critical. Use the freeze-pump-thaw method (at least three cycles) for the most effective oxygen removal. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before use is also effective.[24]
-
-
Hydrodehalogenated Product (Dehalogenation): This is your 5-bromopyrimidinone starting material with the bromine atom replaced by a hydrogen atom.
-
Cause: This occurs when a hydride source is present, which can react with the palladium intermediate in a competing pathway.[21] Amine bases or alcohol solvents can sometimes act as hydride donors.[15]
-
Solution: Avoid using amine bases like triethylamine. If using an alcohol as a co-solvent, ensure it is anhydrous. Switching to an inorganic base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent system (e.g., dioxane/water) typically eliminates this issue.
-
Frequently Asked Questions (FAQs)
Q3: Why is degassing the reaction mixture so important?
Palladium-catalyzed cross-coupling reactions rely on a Pd(0) species as the active catalyst.[3] Dissolved oxygen in the solvents can oxidize the active Pd(0) to an inactive Pd(II) state, effectively killing the catalyst and halting the reaction. Furthermore, oxygen is known to promote the oxidative homocoupling of boronic acids, leading to unwanted side products and reducing the yield of the desired product.[9][15]
Q4: What is the specific role of the base in the Suzuki coupling?
The base performs a critical role in the transmetalation step of the catalytic cycle.[3][12] Organoboron compounds are generally not nucleophilic enough to transfer their organic group to the palladium(II) center directly. The base (e.g., hydroxide or carbonate) reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate species).[5][13] This activated boronate readily undergoes transmetalation, allowing the catalytic cycle to proceed. The choice and strength of the base can therefore directly influence the rate and efficiency of the entire reaction.[12][13]
Q5: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
While boronic acids are the classic reagents, boronic esters offer several advantages, particularly when dealing with sensitive substrates or challenging couplings.
-
Stability: Boronic esters, especially pinacol (Bpin) and MIDA esters, are significantly more stable towards protodeboronation than boronic acids.[20][22][25] This makes them ideal for reactions that require longer times or higher temperatures.
-
Purification & Handling: Boronic esters are often crystalline, non-polar solids that are easier to purify by chromatography or crystallization and handle on the bench compared to the more polar and sometimes hygroscopic boronic acids.
-
Slow Release: Some esters, like MIDA boronates, can be used for the "slow release" of the boronic acid under basic aqueous conditions, which keeps the instantaneous concentration of the active boronic acid low, further minimizing side reactions.[25]
For routine couplings, boronic acids may be sufficient and more economical. However, for optimizing a challenging reaction involving 5-bromopyrimidinones, switching to the corresponding boronic ester is a highly recommended troubleshooting step.[9]
Data Presentation & Protocols
Recommended Starting Conditions
For researchers beginning their optimization, the following table provides a robust starting point for the Suzuki coupling of a generic 5-bromopyrimidinone.
| Parameter | Recommended Condition | Rationale & Citation |
| Aryl Halide | 5-Bromopyrimidinone (1.0 eq) | The C-Br bond is sufficiently reactive for oxidative addition.[26] |
| Boron Reagent | Arylboronic Acid or Pinacol Ester (1.2 eq) | A slight excess accounts for potential decomposition. Esters are preferred for stability.[20][22] |
| Pd Catalyst | XPhos-Pd-G3 (1-2 mol %) | A modern, air-stable precatalyst effective for challenging heteroaryl couplings.[9][10] |
| Base | K₃PO₄ (2.0 - 3.0 eq) | A reliable, moderately strong base that promotes transmetalation with good functional group tolerance.[1][15] |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | A standard biphasic system that dissolves both organic and inorganic components effectively.[4][16] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for catalytic turnover without excessive decomposition.[16][27] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and boronic acid homocoupling.[9][15] |
General Experimental Protocol
Note: This is a general procedure and should be adapted based on the specific reactivity of your substrates.
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 5-bromopyrimidinone (1.0 eq), the boronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 eq). If not using an air-stable precatalyst, the vessel should be sealed, evacuated, and backfilled with inert gas three times before adding the catalyst under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe. The mixture should be thoroughly degassed again using the freeze-pump-thaw method or by bubbling with argon for 15-20 minutes.
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C). Stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
MDPI. (2024). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. [Link]
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]
-
ScienceDirect. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]
-
The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]
-
NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Chemical Society Reviews (RSC Publishing). (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Journal of the American Chemical Society. (2018, March 15). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
ResearchGate. (2025, December 5). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
American Chemical Society. (2014, September 5). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
PMC - NIH. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
PMC - NIH. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
ResearchGate. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... [Link]
-
ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. [Link]
Sources
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aspuru.substack.com [aspuru.substack.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. researchgate.net [researchgate.net]
- 19. Protodeboronation - Wikipedia [en.wikipedia.org]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 21. Yoneda Labs [yonedalabs.com]
- 22. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 26. researchgate.net [researchgate.net]
- 27. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one
Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this synthetic procedure. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can optimize your reaction for yield, purity, and scalability.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the condensation of a β-ketoester, such as ethyl acetoacetate, with S-methylisothiourea to form the pyrimidinone core, 6-methyl-2-(methylthio)pyrimidin-4(3H)-one.[1][2] The second step is the regioselective electrophilic bromination at the C-5 position of the pyrimidine ring to yield the final product.[1][3] While seemingly straightforward, each step presents unique challenges that can impact the overall efficiency of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for this two-step synthesis?
A1: While yields are highly dependent on reaction scale, purity of starting materials, and optimization, a well-executed lab-scale synthesis can be expected to achieve an overall yield in the range of 60-75%. The condensation step to form the pyrimidinone precursor typically proceeds in high yield (80-90%), while the subsequent bromination step is often the yield-limiting step, ranging from 70-85%.[2]
Q2: Which brominating agent is better: N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)?
A2: For this specific substrate, N-Bromosuccinimide (NBS) is generally the preferred reagent.[4]
-
Expertise & Experience: NBS provides a low, constant concentration of electrophilic bromine, which significantly enhances selectivity for the desired C-5 monobromination.[4][5] This minimizes the risk of over-bromination (e.g., formation of a 5,5-dibromo intermediate), which can occur with liquid bromine, especially if the addition is not carefully controlled.[6]
-
Trustworthiness: NBS is a crystalline solid that is safer and easier to handle than highly corrosive and volatile liquid bromine.[4][7] This leads to more reproducible and reliable results, particularly when scaling up.
| Reagent | Pros | Cons | Recommended For |
| NBS | High selectivity, safer handling, easier to control stoichiometry.[8] | Higher cost, can require a radical initiator in some cases (though not typical here).[7] | High-purity, controlled lab-scale and scale-up synthesis. |
| Br₂ | Lower cost, highly reactive. | Less selective (risk of over-bromination), hazardous to handle, requires careful dropwise addition.[9][10] | Cost-sensitive applications where lower purity may be acceptable. |
Q3: What are the critical safety precautions for this synthesis?
A3: Both steps require specific safety measures.
-
S-methylisothiourea salts: Can be irritants. Handle with gloves and eye protection.
-
Bromination: This step is the most hazardous. N-Bromosuccinimide is an irritant. Liquid bromine is highly toxic, corrosive, and causes severe burns; it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, face shield, lab coat). The reaction can be exothermic, so proper temperature control is essential to prevent runaways, especially during scale-up.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, categorized by reaction step.
Part 1: Synthesis of 6-methyl-2-(methylthio)pyrimidin-4(3H)-one (Precursor)
Issue 1: Low or no yield of the pyrimidinone precursor.
-
Probable Cause 1: Ineffective Base. The condensation reaction requires a base to deprotonate the β-ketoester and drive the cyclization. Common bases include sodium ethoxide or potassium carbonate. If the base is old, hydrated, or an inappropriate choice, the reaction will not proceed efficiently.
-
Recommended Solution 1: Use a strong, non-nucleophilic base like sodium ethoxide in ethanol. Ensure the base is fresh and anhydrous. An alternative, one-pot method uses a base like diisopropylethylamine (DIPEA) in a solvent such as 2-methyltetrahydrofuran, which has been shown to be effective.[2]
-
Probable Cause 2: Incomplete Reaction. The reaction may require prolonged heating under reflux to go to completion. Insufficient reaction time will result in unreacted starting materials.
-
Recommended Solution 2: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the ethyl acetoacetate spot is a good indicator. Typically, refluxing for 4-6 hours is sufficient, but this should be confirmed analytically.
-
Probable Cause 3: Hydrolysis of S-methylisothiourea. If using S-methylisothiourea salts (e.g., sulfate or iodide), the reaction conditions must be appropriate to liberate the free base in situ without causing significant hydrolysis.
-
Recommended Solution 3: Ensure the stoichiometry of the base is correct to neutralize the salt and catalyze the reaction. The use of pre-formed S-methylisothiourea free base can sometimes improve yields but is less common due to stability issues. Using the more soluble iodide salt of S-methylisothiouronium has been shown to lead to higher conversions.[2]
Part 2: Bromination of the Pyrimidinone Precursor
Issue 2: The bromination reaction is slow or does not go to completion.
-
Probable Cause 1: Inappropriate Solvent. The polarity and nature of the solvent can significantly affect the rate of electrophilic bromination.
-
Recommended Solution 1: Acetic acid is a common and effective solvent as it can activate the brominating agent and is polar enough to dissolve the starting material. Chloroform or dichloromethane can also be used.[3][9] If the reaction is slow in a non-polar solvent, switching to acetic acid can increase the rate.
-
Probable Cause 2: Low Reaction Temperature. Electrophilic aromatic substitutions, even on activated rings, often require thermal energy to proceed at a reasonable rate.
-
Recommended Solution 2: While the reaction is often started at room temperature or 0°C to control the initial exotherm, gentle heating (e.g., to 40-50°C) may be required to drive the reaction to completion. Monitor by TLC to avoid side product formation at higher temperatures.
Issue 3: Low yield of the final product with significant side products observed.
-
Probable Cause 1: Over-bromination. As mentioned in the FAQ, using an excess of a highly reactive agent like liquid bromine can lead to the formation of di-brominated species. The pyrimidinone product itself can also be susceptible to further reaction.[6]
-
Recommended Solution 1: Use N-Bromosuccinimide (NBS) with a stoichiometry of 1.0 to 1.05 equivalents. If using Br₂, add it dropwise as a solution in the reaction solvent at a reduced temperature (e.g., 0-5°C) to maintain control.
-
Probable Cause 2: Product Degradation. The pyrimidine ring can be sensitive to harsh acidic or oxidative conditions. Prolonged reaction times at high temperatures in the presence of excess brominating agent can lead to degradation.
-
Recommended Solution 2: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed with the workup immediately. Do not let the reaction stir unnecessarily for extended periods after completion.
-
Probable Cause 3: Issues during Workup and Purification. The crude product may contain unreacted NBS/Br₂, succinimide, and other impurities. Improper workup can lead to yield loss.
-
Recommended Solution 3: After the reaction is complete, cool the mixture and quench any remaining bromine with a solution of sodium thiosulfate or sodium bisulfite until the characteristic bromine color disappears. The product can then be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent like ethyl acetate.[9] Purification is typically achieved by recrystallization from a solvent like ethanol or isopropanol.
Experimental Protocols
Protocol 1: Synthesis of 6-methyl-2-(methylthio)pyrimidin-4(3H)-one
This protocol is adapted from methodologies focused on the condensation of S-alkylisothioureas with β-ketoesters.[2]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add S-methylisothiouronium iodide (1.0 eq), ethyl acetoacetate (1.0 eq), and 2-methyltetrahydrofuran (2-MeTHF) as the solvent.
-
Base Addition: Add diisopropylethylamine (DIPEA) (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of starting materials.
-
Workup: Cool the reaction mixture to room temperature. Add water and stir for 30 minutes. The product will often precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the white to off-white solid under vacuum to a constant weight. The product is often of sufficient purity for the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol is based on selective bromination procedures for pyrimidine rings.[1][3][9]
-
Dissolution: In a three-neck flask equipped with a magnetic stirrer and thermometer, dissolve 6-methyl-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq) in glacial acetic acid.
-
Brominating Agent Addition: Cool the solution to 10-15°C in an ice-water bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 25°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water containing a 10% aqueous solution of sodium thiosulfate. Stir until the yellow color dissipates.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize the crude solid from ethanol to obtain the pure this compound as a crystalline solid.
References
-
ResearchGate. (2015). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
-
PubMed. (1993). Disorders of purine and pyrimidine metabolism. Retrieved from [Link]
- Soares de Melo, C., Singh, V., Myrick, A., et al. (2021). Antitubercular 2-Pyrazolylpyrimidinones. University of Dundee.
-
WikiLectures. (2024). Disorders of pyrimidine metabolism. Retrieved from [Link]
-
De Clercq, E., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Retrieved from [Link]
-
Kumar, R., et al. (2016). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). National Institutes of Health. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Nanjing Suru Chemical Co., Ltd. (n.d.). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
Medical Biochemistry Page. (1997). Purine and Pyrimidine Metabolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5‐bromo‐2‐(methylthio)‐N‐(6‐(trifluoromethyl)pyridin‐2‐yl)nicotinamide 6. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of Pyrimidines: A Simple Inexpensive Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from [Link]
-
National Institutes of Health. (2021). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved from [Link]
-
National Institutes of Health. (2014). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Retrieved from [Link]
Sources
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. suru-chem.com [suru-chem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Purification of brominated pyrimidinone intermediates by column chromatography
An In-Depth Guide to the Purification of Brominated Pyrimidinone Intermediates by Column Chromatography
From the Senior Application Scientist's Desk
Welcome to the Technical Support Center. The purification of brominated pyrimidinone intermediates is a critical step in many synthetic routes for drug discovery and development. These molecules, however, present a unique set of challenges during purification by column chromatography. Their inherent polarity, due to the pyrimidinone core, often leads to strong interactions with silica gel, while the presence of a bromine atom introduces the risk of dehalogenation or other degradation pathways on the acidic silica surface.[1][2]
This guide is structured to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purifications effectively. We will move from foundational questions to specific troubleshooting scenarios, equipping you with the expertise to navigate the complexities of this common yet challenging separation.
Frequently Asked Questions (FAQs)
This section addresses the strategic decisions and foundational knowledge required before you even pack your column.
Q1: My brominated pyrimidinone is quite polar. Is silica gel the right stationary phase?
While silica gel is the most common stationary phase, its acidic nature can be problematic for certain nitrogen-containing heterocycles, potentially causing irreversible adsorption or degradation.[1][3][4]
-
Standard Silica Gel: For many pyrimidinones, standard silica gel (pH ~7) is acceptable and is the first choice due to its versatility and cost-effectiveness.[5]
-
Neutralized Silica: If you suspect compound instability, you can use deactivated or neutralized silica gel. Pre-treating the silica by flushing the packed column with an eluent containing a small amount of a basic modifier like triethylamine (0.1-1%) can help passivate the acidic sites.[3]
-
Alternative Stationary Phases: For highly basic or exceptionally polar compounds, consider these alternatives:
-
Alumina (Neutral or Basic): A good alternative to silica, especially for basic compounds that may streak or decompose on silica gel.[3][6]
-
Reversed-Phase (C18) Silica: This is often an excellent choice for very polar compounds.[7][8] The mobile phase is polar (e.g., water/acetonitrile or water/methanol), which can be ideal for intermediates that are poorly soluble in typical non-polar organic solvents.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[8] It is particularly effective for separating highly polar compounds that are not retained in reversed-phase chromatography.[8][9]
-
Q2: How do I select an appropriate mobile phase for my compound?
Mobile phase selection is the most critical variable and should always be optimized using Thin-Layer Chromatography (TLC) first.[5][10][11]
The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 .[5] This range typically provides the best balance between separation efficiency and elution time.[11][12]
Table 1: Recommended Starting Solvent Systems for Brominated Pyrimidinones (Normal-Phase)
| Solvent System | Polarity | Typical Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | Low to Medium | 10% to 100% EtOAc | The standard system for "normal" compounds. A good starting point for less polar pyrimidinones.[13] |
| Dichloromethane / Methanol | Medium to High | 1% to 10% MeOH | Excellent for more polar compounds.[13] Caution: Using more than 10% methanol can risk dissolving the silica gel.[13] |
| Ethyl Acetate / Methanol | Medium to High | 1% to 10% MeOH | A "greener" alternative to DCM/MeOH systems.[14] |
| Dichloromethane / Methanol / Ammonium Hydroxide | High (Basic) | e.g., 90:10:1 | The addition of a base like ammonia or triethylamine (0.1-1%) is crucial for basic heterocycles to prevent peak tailing.[3][13] |
Q3: How can I check if my brominated pyrimidinone is stable on silica gel before running a large-scale column?
This is a critical preliminary check to avoid losing your valuable compound. A simple 2D TLC experiment can provide a clear answer.[1][3] If the compound degrades on silica, you will see new spots appear after the second elution.
Protocol 1: Assessing Compound Stability with 2D TLC
-
Obtain a square TLC plate.
-
In one corner, about 1 cm from the edges, spot your crude material.
-
Place the plate in a developing chamber with your chosen eluent and run the chromatogram as usual.
-
Remove the plate and thoroughly dry it to remove all solvent.
-
Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.
-
Place the plate back into the chamber with the same eluent and run the chromatogram again.
-
Visualize the plate. If your compound is stable, all spots will lie on the diagonal. Any spots that appear off the diagonal indicate decomposition on the silica surface.[1]
Troubleshooting Guide
This section addresses specific problems you might encounter during and after your chromatography run.
Issue 1: Poor Separation or Overlapping Bands
This is one of the most common issues in column chromatography.
-
Possible Cause: The chosen solvent system is too polar.
-
Why it Happens: A mobile phase that is too "strong" (too polar in normal-phase) will move all compounds, including impurities, quickly down the column without allowing for sufficient interaction with the stationary phase, leading to co-elution.[4]
-
Solution: Decrease the polarity of the mobile phase. If you used 50% Ethyl Acetate in Hexane, try 30% or 40%. The goal is to bring the Rf of your target compound into the optimal 0.2-0.4 range on TLC.[3][5]
-
-
Possible Cause: Column overloading.
-
Why it Happens: Loading too much crude material relative to the amount of silica gel exceeds the separation capacity of the column, causing bands to broaden and overlap.
-
Solution: Maintain a proper ratio of silica gel to crude material. A general rule of thumb is a 20:1 to 100:1 ratio by weight.[5] For difficult separations, a higher ratio (e.g., 100:1) is recommended.
-
-
Possible Cause: Poor column packing.
-
Why it Happens: Channels, cracks, or air bubbles in the silica bed create pathways for the solvent and sample to travel unevenly, completely ruining the separation.
-
Solution: Pack the column carefully using either the "slurry" or "dry" packing method. Ensure the silica bed is uniform and has a flat top surface. Gently tapping the column while packing can help settle the silica into a dense, even bed.
-
Issue 2: The Compound is Not Eluting from the Column
This can be a frustrating experience, suggesting your compound is irreversibly stuck.
-
Possible Cause: The mobile phase is not polar enough.
-
Why it Happens: The compound has a very high affinity for the stationary phase and the eluent is too "weak" (non-polar) to move it down the column.[2]
-
Solution: Drastically increase the polarity of the mobile phase.[3] If you started with an ethyl acetate/hexane system, switch to a dichloromethane/methanol system. A "methanol flush" (running pure methanol through the column) can be used at the end to elute highly polar compounds, though this will likely elute everything remaining on the column.[2]
-
-
Possible Cause: Irreversible adsorption or decomposition on silica.
-
Why it Happens: The acidic silanol groups on the silica surface can strongly bind to basic nitrogen atoms in the pyrimidinone ring, or the bromine substituent may be reacting.[1][3]
-
Solution: If a methanol flush fails to recover your product, decomposition is likely. Refer to the 2D TLC stability test (Protocol 1).[1] If instability is confirmed, you must switch to a different stationary phase like neutral alumina or use reversed-phase chromatography.[3]
-
Issue 3: Significant Band Tailing or Streaking
This is often observed with nitrogen-containing heterocycles.
-
Possible Cause: Interaction with acidic silica sites.
-
Why it Happens: The lone pairs on the nitrogen atoms of the pyrimidinone ring can interact strongly with acidic silanol groups on the silica surface. This causes a portion of the molecules to "stick" and elute more slowly, resulting in a tailed or streaked band.
-
Solution: Add a small amount of a basic modifier to the mobile phase.[3] Incorporating 0.1-1% triethylamine or a few drops of ammonium hydroxide into your eluent will neutralize the acidic sites on the silica, leading to sharper, more symmetrical peaks.[3][14]
-
Issue 4: Low Yield and Suspected Dehalogenation
The bromine atom can be labile under certain conditions.
-
Possible Cause: Reductive dehalogenation on the stationary phase.
-
Why it Happens: While less common than on metal catalysts, silica gel can sometimes facilitate the removal of halogen atoms, especially from electron-rich aromatic systems.[15][16] This creates a new, less polar impurity.
-
Solution:
-
Confirm Dehalogenation: Analyze your fractions by LC-MS or ¹H NMR to see if you have a mixture of your desired product and the debrominated analog.
-
Use Deactivated Silica: As mentioned before, passivating the silica with a base can sometimes mitigate this.
-
Minimize Contact Time: Use flash chromatography with optimized flow rates to reduce the time the compound spends on the column.[17]
-
Switch Stationary Phase: If the problem persists, alumina or reversed-phase C18 are less likely to cause this issue.
-
-
Visualized Workflows and Protocols
General Purification Workflow
This diagram outlines the logical flow from initial analysis to the final purified product.
Caption: A generalized workflow for column chromatography purification.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common purification problems.
Caption: A decision tree for troubleshooting common chromatography issues.
Protocol 2: Dry Loading a Sample
Dry loading is highly recommended for polar compounds that have poor solubility in the non-polar starting eluent.[12] This technique prevents the sample from precipitating at the top of the column and ensures a narrow starting band.[18]
-
Dissolve your crude product in a suitable volatile solvent (e.g., Dichloromethane, Methanol, or Acetone) in a round-bottom flask.
-
Add silica gel to the flask (typically 5-10 times the mass of your crude sample).
-
Swirl the mixture to create a uniform slurry.
-
Gently remove the solvent by rotary evaporation until you are left with a fine, free-flowing powder. If the residue is oily, add more silica and repeat.[18]
-
Carefully add this dry powder to the top of your packed column, which has been filled with the initial mobile phase.
-
Gently tap the column to settle the powder into a flat, compact layer.
-
Carefully add a thin protective layer of sand on top before slowly adding the eluent.
References
- Benchchem.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Benchchem.
- Sorbent Technologies, Inc.
- King Group.
- How to Optimize Flow Rates and Particle Size for High-throughput Column Chrom
- Biotage. What can I use to purify polar reaction mixtures?.
- Benchchem.
- University of Rochester, Department of Chemistry.
- Column chrom
- ChemistryViews.
- Organic Chemistry Portal.
- Common Organic Chemistry.
- Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- Chemistry For Everyone.
- ChemistryViews. Tips and Tricks for the Lab: Column Choices.
- Reddit.
-
Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of separation science, 33(6-7), 803–816. [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 12. sorbtech.com [sorbtech.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 15. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 16. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 17. How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography [eureka.patsnap.com]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting N-Alkylation Regioselectivity in Pyrimidinones
Welcome to our dedicated technical support center for resolving challenges in the N-alkylation of pyrimidinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselective alkylation on the pyrimidinone scaffold. Pyrimidinone cores are pivotal in medicinal chemistry, and precise control over their functionalization is paramount for synthesizing novel molecular entities with desired pharmacological profiles.[1][2][3][4]
This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to troubleshoot effectively and validate your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My N-alkylation reaction is yielding a mixture of N1 and N3 isomers. How can I improve the regioselectivity?
A1: This is a classic challenge in pyrimidinone chemistry, and the regiochemical outcome is a delicate interplay of several factors. The two ring nitrogens, N1 and N3, along with any exocyclic oxygen atoms, are all potential nucleophilic sites.[5] Achieving selectivity hinges on understanding and manipulating the electronic and steric environment of the pyrimidinone, as well as the reaction conditions.
Underlying Principles: Kinetic vs. Thermodynamic Control
The regioselectivity of your reaction is often governed by whether it is under kinetic or thermodynamic control.[6][7][8][9][10]
-
Kinetic Control: At lower temperatures and with shorter reaction times, the product that is formed faster will be the major product. This is typically the result of the deprotonation and subsequent alkylation at the more accessible and/or more acidic nitrogen.
-
Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can become reversible, allowing for an equilibrium to be established. The major product will be the more thermodynamically stable isomer.
Troubleshooting Workflow: Enhancing N1 vs. N3 Selectivity
Below is a systematic approach to diagnosing and resolving poor regioselectivity.
Step 1: Analyze Your Pyrimidinone Substrate
-
Steric Hindrance: Bulky substituents near one of the nitrogen atoms will sterically hinder the approach of the alkylating agent, favoring alkylation at the less hindered nitrogen.[11][12][13] For instance, a substituent at the C6 position will often direct alkylation to the N1 position. Conversely, a substituent at the N1 position will direct further alkylation to the N3 position.[14]
-
Electronic Effects: Electron-donating groups (EDGs) on the pyrimidinone ring will increase the nucleophilicity of the nitrogen atoms, while electron-withdrawing groups (EWGs) will decrease it.[5] These effects can subtly influence the relative nucleophilicity of N1 and N3.
Step 2: Re-evaluate Your Choice of Base and Solvent
The choice of base and solvent is critical as it influences which nitrogen is deprotonated and the nature of the resulting anion.
| Factor | Influence on Regioselectivity | Recommendations & Rationale |
| Base Strength & Size | A strong, bulky base (e.g., LDA) may preferentially deprotonate the more sterically accessible proton, leading to the kinetic product. A smaller, strong base (e.g., NaH) may deprotonate either nitrogen, and the reaction outcome will be more dependent on other factors. | For N1-selectivity on an unsubstituted pyrimidinone, a bulky base could favor deprotonation at the less hindered N1 position. |
| Counter-ion | The nature of the cation (e.g., Li+, Na+, K+, Cs+) can influence the location of the negative charge on the pyrimidinone anion through coordination. | Cesium carbonate (Cs2CO3) has been shown to be effective in promoting N3-alkylation of N1-substituted pyrimidines.[14] |
| Solvent Polarity | Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used.[15][16] They are effective at solvating the cation, leaving a more "naked" and reactive anion. The choice of solvent can influence the equilibrium between the different anionic forms. | In some cases, changing from a polar aprotic solvent to a nonpolar solvent can alter the regioselectivity by favoring the aggregation of the pyrimidinone salt, which can influence the site of alkylation. |
Step 3: Modify Your Reaction Temperature and Time
As discussed, temperature is a key lever to switch between kinetic and thermodynamic control.
-
To favor the kinetic product: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) and monitor the reaction closely to stop it once the starting material is consumed, preventing equilibration to the thermodynamic product.
-
To favor the thermodynamic product: Use a higher temperature (e.g., reflux) and allow the reaction to proceed for a longer duration to ensure equilibrium is reached.
Experimental Protocol: Test Reaction for Optimizing N1-Alkylation
-
Drying: Thoroughly dry your pyrimidinone substrate and glassware to prevent side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Dissolve the pyrimidinone in anhydrous THF. Cool the solution to -78 °C. Add 1.1 equivalents of a bulky base like lithium diisopropylamide (LDA) dropwise. Stir for 30-60 minutes at this temperature.
-
Alkylation: Add 1.05 equivalents of your alkylating agent (e.g., benzyl bromide) dropwise.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work-up and Analysis: Extract the product with an appropriate organic solvent, dry the organic layer, concentrate, and analyze the crude product by 1H NMR to determine the isomeric ratio.
Q2: I am observing significant O-alkylation in my reaction. How can I favor N-alkylation over O-alkylation?
A2: The formation of O-alkylated byproducts is a common issue, as the exocyclic oxygen of the pyrimidinone can also act as a nucleophile.[17] The selectivity between N- and O-alkylation is often explained by Hard and Soft Acid-Base (HSAB) theory and is highly dependent on the reaction conditions.
Underlying Principles: HSAB Theory
-
Nitrogen Nucleophile: The nitrogen atoms in the pyrimidinone ring are considered "softer" nucleophiles.
-
Oxygen Nucleophile: The exocyclic oxygen atom is a "harder" nucleophile.
-
Alkylating Agent: "Soft" electrophiles (e.g., alkyl iodides) tend to react with soft nucleophiles, while "hard" electrophiles (e.g., alkyl sulfates) prefer to react with hard nucleophiles.
Troubleshooting Workflow: Minimizing O-Alkylation
| Factor | Influence on N- vs. O-Alkylation | Recommendations & Rationale |
| Alkylating Agent | The nature of the leaving group influences the "hardness" of the electrophilic carbon. | Use an alkylating agent with a softer leaving group (I > Br > Cl) to favor N-alkylation. Alkyl iodides are generally preferred for N-alkylation.[18][19] |
| Solvent | Polar aprotic solvents (DMF, DMSO) can favor O-alkylation by solvating the counter-ion and exposing the harder oxygen anion. Protic solvents can hydrogen-bond with the oxygen, reducing its nucleophilicity and favoring N-alkylation. | Consider switching to a less polar or a protic solvent (if compatible with your base) to suppress O-alkylation. |
| Base/Counter-ion | The choice of base and its counter-ion can influence the association of the cation with the oxygen or nitrogen atoms of the pyrimidinone anion. | Using a base with a larger, softer cation (e.g., Cs2CO3) can sometimes favor N-alkylation. Phase-transfer catalysts (PTC) under solvent-less conditions with aqueous NaOH have been shown to be effective for selective N1-alkylation.[20] |
| Temperature | O-alkylation is often favored at higher temperatures. | Running the reaction at a lower temperature may improve the N/O ratio in favor of the N-alkylated product. |
Q3: My reaction is sluggish, and I'm observing low conversion rates. What can I do to improve the reaction efficiency?
A3: Low conversion rates in pyrimidine alkylation can stem from several issues, including insufficient deprotonation, a poorly reactive alkylating agent, or suboptimal reaction conditions.[5]
Troubleshooting Workflow: Improving Reaction Conversion
-
Check Reactant Purity: Ensure your pyrimidinone, alkylating agent, and solvent are pure and anhydrous. Water can quench the base and the pyrimidinone anion.
-
Verify Base Stoichiometry and Strength: Ensure you are using at least one full equivalent of a sufficiently strong base to completely deprotonate the pyrimidinone. If your pyrimidinone is only weakly acidic, a stronger base may be required.
-
Increase Temperature: If the reaction is slow at room temperature, gradually increasing the temperature can enhance the reaction rate. However, be mindful that this may also affect regioselectivity.
-
Activate the Alkylating Agent: If you are using an alkyl chloride or bromide, converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide can significantly accelerate the reaction (Finkelstein reaction conditions).
-
Use a Silyl-Hilbert-Johnson Approach: For particularly challenging substrates, a Vorbrüggen-type reaction can be employed.[21] This involves silylating the pyrimidinone (e.g., with HMDS and a catalyst like ammonium sulfate) to increase its nucleophilicity, followed by reaction with the alkylating agent, often in the presence of a Lewis acid.[21]
References
- Selective N1-Alkylation of Pyrimidine Bases via Radical (SRN~) Mechanism. Nucleosides and Nucleotides.
- Martis, G. J., Mugali, P. S., & Gaonkar, S. L. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega, 10, 46248–46271.
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega.
- Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem.
- Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry.
- A Technical Guide to Troubleshooting Low Conversion Rates in Pyrimidine Alkyl
- Organophotocatalytic site-selective C–H-alkyl
- Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. PMC - NIH.
- A deconstruction–reconstruction strategy for pyrimidine diversific
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
- Thermodynamic and Kinetic Products. Master Organic Chemistry.
- Application Notes and Protocols for N-Alkyl
- Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone. Indian Academy of Sciences.
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). NIH.
- N3-Alkylation of N1-substituted pyrimidine nucleobases with different.
- N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. PubMed.
- Thermodynamic and kinetic reaction control. Wikipedia.
- One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradi
- Kinetic and Thermodynamic Control. Dalal Institute.
- Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
- N alkylation
- Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Troubleshooting common issues in pyrimidine synthesis. Benchchem.
- Technical Support Center: Controlling Regioselectivity in Alkylations with 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
- Alkylation reaction of pyrimidine derivatives at the nitrogen.
- Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activ
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC - NIH.
- Steric Hindrance. YouTube.
- Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing.
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC - NIH.
- Regioselectivity in the Alkylation of Ambident 2-Pyrimidinone Anions.
- Bulky alkyl
- one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradi
- PCR Troubleshooting Guide. NEB.
- Practical and Regioselective Synthesis of C4-Alkyl
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- 3. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating Debromination in Pyrimidinone Cross-Coupling
Welcome to the Technical Support Center dedicated to a common yet often frustrating side reaction in the synthesis of functionalized pyrimidinones: debromination. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging palladium-catalyzed cross-coupling reactions to build molecular complexity around the pyrimidinone core. Here, we will dissect the causes of this undesired hydrodehalogenation and provide actionable, field-proven troubleshooting strategies to maximize the yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of pyrimidinone cross-coupling and why is it a problem?
A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on your pyrimidinone starting material is replaced by a hydrogen atom.[1] This is problematic as it consumes your starting material, leading to a reduced yield of the desired coupled product and the formation of a debrominated pyrimidinone byproduct, which can complicate purification.
Q2: What is the primary mechanism behind this unwanted debromination?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This highly reactive intermediate can arise from various sources in the reaction mixture, such as trace water, alcohols (if used as solvent or present as impurity), or even the amine coupling partner in Buchwald-Hartwig reactions.[1] Once formed, the Pd-H species can undergo reductive elimination with the bromopyrimidinone to yield the debrominated byproduct and regenerate the Pd(0) catalyst, thus propagating this undesired pathway.
Q3: Are certain pyrimidinone substrates more prone to debromination?
A3: Yes, the electronic properties of the pyrimidinone ring and the position of the bromine atom can influence the propensity for debromination. Electron-rich pyrimidinone systems tend to be more susceptible to this side reaction. This is because electron-donating groups on the ring can increase the electron density at the carbon bearing the bromine, which can in some cases facilitate the undesired reductive elimination from a Pd-H intermediate. Additionally, the presence of certain functional groups, such as unprotected N-H in the pyrimidinone ring, can sometimes contribute to the formation of Pd-H species or alter the catalytic cycle in a way that favors debromination.[2]
Q4: How can I quickly assess if debromination is a significant issue in my reaction?
A4: The most direct way is to monitor your reaction progress using techniques like LC-MS or GC-MS. Look for a byproduct with a mass that is 79.9 atomic mass units (the mass of a bromine atom) less than your starting bromopyrimidinone. Proton NMR can also be very informative; the disappearance of a signal in the aromatic region and the appearance of a new proton signal in its place is a strong indicator of debromination.
Troubleshooting Guide: Minimizing Debromination in Pyrimidinone Cross-Coupling
This section provides a systematic approach to diagnosing and resolving issues with debromination in both Suzuki-Miyaura and Buchwald-Hartwig reactions of bromopyrimidinones.
Problem 1: Significant Formation of Debrominated Pyrimidinone in a Suzuki-Miyaura Coupling
You observe a low yield of your desired biaryl-pyrimidinone and a significant amount of the corresponding protonated pyrimidinone.
Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.
| Parameter | Potential Cause of Debromination | Recommended Action & Rationale |
| Catalyst & Ligand | Highly active, less sterically hindered ligands can sometimes favor the formation of Pd-H species. | Switch to bulkier, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos can promote the desired reductive elimination (C-C bond formation) to outcompete the debromination pathway.[3] |
| Base | Strong inorganic bases, especially in the presence of protic solvents or impurities, can promote debromination. | Use a weaker inorganic base. Switching from strong bases like NaOH or KOH to milder options such as K₃PO₄ or Cs₂CO₃ can significantly reduce the extent of debromination.[4] Cs₂CO₃ is often a good choice due to its good solubility. |
| Solvent | Protic solvents (e.g., alcohols) or even trace amounts of water in aprotic polar solvents (e.g., DMF, dioxane) can act as a source of hydride for the Pd-H species. | Use anhydrous, non-polar aprotic solvents. Toluene or dioxane are generally good choices. Ensure all solvents are rigorously dried and degassed before use. In some cases, a carefully controlled amount of water in a dioxane/water mixture can be beneficial for the Suzuki coupling, but if debromination is an issue, minimizing water is a key first step. |
| Temperature | Higher reaction temperatures can increase the rate of the debromination side reaction. | Lower the reaction temperature. Debromination can have a higher activation energy than the desired coupling. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) may favor the formation of the desired product. |
| Reagent Purity | Impurities in starting materials or reagents can act as hydride sources. | Ensure high purity of all reagents. Use freshly purchased and properly stored boronic acids and ensure the bromopyrimidinone is pure. |
This protocol is a starting point designed to minimize debromination.
-
Preparation: To an oven-dried Schlenk tube, add the bromopyrimidinone (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by LC-MS, paying close attention to the formation of the debrominated byproduct.
-
Workup: Upon completion (or when the ratio of product to byproduct is optimal), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Problem 2: Significant Debromination in a Buchwald-Hartwig Amination
Your desired aminated pyrimidinone is accompanied by a significant amount of the debrominated pyrimidinone.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Suzuki Coupling of Pyrimidinones
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving pyrimidinone scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
The pyrimidine core is a privileged scaffold in medicinal chemistry, and its functionalization via Suzuki coupling is a cornerstone of modern drug discovery.[1][2] However, the inherent electronic properties of the pyrimidinone ring, particularly the presence of basic nitrogen atoms, can present unique challenges such as catalyst inhibition and competing side reactions.[3] This guide will address these specific issues in a direct question-and-answer format.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.
Caption: Troubleshooting workflow for low reaction conversion.
Problem 1: I'm observing low to no conversion of my pyrimidinone starting material.
This is the most common issue and can stem from several sources.
Potential Cause A: Catalyst Inhibition/Deactivation The nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle. [3]
-
Solution: Switch to a catalyst system with bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are highly effective for heteroaryl couplings. [3][7]Their steric bulk creates a "ligand pocket" around the palladium that disfavors coordination by the pyrimidine nitrogen, while their electron-donating nature accelerates the oxidative addition and reductive elimination steps. [2][7] Potential Cause B: Inefficient Oxidative Addition This step is often the rate-limiting step, especially when using less reactive aryl chlorides (C-Cl bond) compared to bromides (C-Br) or iodides (C-I). [4]The electron-deficient nature of the pyrimidine ring generally helps, but other factors can hinder this step. [3][8]
-
Solution 1: If using a chloropyrimidinone, ensure your catalyst is up to the task. Standard Pd(PPh₃)₄ may be insufficient. Catalyst systems based on dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are designed specifically to activate C-Cl bonds. [2][7]* Solution 2: Increase the reaction temperature. For stubborn couplings, temperatures of 100-120 °C may be necessary. [1][9]Microwave irradiation is an excellent tool for safely and rapidly reaching these temperatures. [1][10] Potential Cause C: Inactive Palladium Pre-catalyst Many common catalysts, like Pd(OAc)₂, are Pd(II) pre-catalysts and must be reduced in situ to the active Pd(0) form. This reduction can sometimes be inefficient. [11]
-
Solution: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ . [4][10]This removes the pre-activation step as a point of failure. Note that Pd₂(dba)₃ is often inefficient on its own and requires a suitable ligand to be effective. [12][11]
Problem 2: My desired product is forming, but I see significant side products.
Side Product A: Homocoupling of Boronic Acid This results in a biaryl product derived from two molecules of your boronic acid coupling together. It is often driven by the presence of oxygen. [9]
-
Solution 1: Ensure a rigorously inert atmosphere. Degas your solvent thoroughly by sparging with argon or nitrogen for at least 20-30 minutes before adding the catalyst. [9][13][14]Maintain a positive pressure of inert gas throughout the reaction.
-
Solution 2: Use a slight excess of the pyrimidinone halide (e.g., 1.1 to 1.2 equivalents). This can favor the cross-coupling pathway over homocoupling. [12] Side Product B: Dehalogenation of the Pyrimidinone This occurs when the halogen on your starting material is replaced by a hydrogen atom. It can be a significant issue, particularly with bromo- or iodo-pyrimidinones. [15]
-
Solution: This side reaction can be catalyst-dependent. Screening different ligands is the best approach. In a study on pyrazolo[1,5-a]pyrimidin-5-ones, a tandem catalyst system of XPhosPdG2/XPhos was found to be effective at minimizing this debromination. [15][16]
Problem 3: I'm using a 2,4-dichloropyrimidine and getting a mixture of products. How do I control regioselectivity?
For polyhalogenated pyrimidines, the site of the first Suzuki coupling is dictated by the relative reactivity of the C-X bonds.
-
Guideline: In 2,4-dichloropyrimidines, the C4 position is significantly more reactive towards oxidative addition than the C2 position. [10]This intrinsic preference allows for highly regioselective mono-arylation at the C4 position. By carefully controlling the stoichiometry (using ~1.0 equivalent of boronic acid), you can isolate the C4-substituted product in high yield before any significant reaction occurs at C2. [10][17]
Data & Protocols
Catalyst & Solvent Screening Data
The following tables summarize typical results from screening studies, providing a practical guide for your own optimizations.
Table 1: Catalyst Screening for a Model Suzuki Coupling *
| Catalyst (5 mol%) | Ligand | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | 71 | [12] |
| Pd(dppf)Cl₂ | - | 58 | [1] |
| PdCl₂(PPh₃)₂ | - | 36-42 | [1][11] |
| Pd(OAc)₂ | PPh₃ | <40 | [11] |
| Pd₂(dba)₃ | - | <5 | [12][11] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | [12][11] |
Reaction Conditions: 2,4-dichloropyrimidine, phenylboronic acid, K₂CO₃, 1,4-dioxane, 100 °C. [1][10][11] Table 2: Solvent Mixture Screening for a Model Suzuki Coupling
| Solvent (Organic) | Water Ratio (Org:H₂O) | Yield (%) | Reference |
| 1,4-Dioxane | No Water | 71 | [10] |
| 1,4-Dioxane | 2:1 | 80 | [10][18] |
| 1,4-Dioxane | 1:1 | 78 | [18] |
| THF | No Water | ~60 | [10] |
| THF | 1:1 | 75 | [18] |
| DMF | - | ~65 | [10] |
*Reaction Conditions: 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 100 °C. [10]
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol is based on optimized conditions for the efficient C4-monoarylation of 2,4-dichloropyrimidine. [1][10] Materials:
-
2,4-Dichloropyrimidine (0.5 mmol, 1.0 equiv.)
-
Aryl or Heteroaryl Boronic Acid (0.5 mmol, 1.0 equiv.)
-
Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)
-
K₂CO₃ (1.5 mmol, 3.0 equiv.)
-
Degassed 1,4-Dioxane and Water (2:1 v/v mixture, 6 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the 2,4-dichloropyrimidine, the boronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add 6 mL of the degassed 2:1 1,4-dioxane/water solvent mixture.
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 100 °C for 15 minutes with active stirring.
-
After the reaction is complete, allow the vial to cool to room temperature before carefully opening.
-
Transfer the reaction mixture to a separatory funnel, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Jukič, M., & Sova, M. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 4978. [Link]
-
Jukič, M., & Sova, M. (2020). Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Boudrâa, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Ahmad, V. U., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3491. [Link]
-
Boudrâa, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Gu, D., et al. (2017). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
-
Sigman, M. S., & Ghaffari, B. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Sigman, M. S., & Ghaffari, B. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Vedejs, E., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Jukič, M., & Sova, M. (2020). Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate. [Link]
-
Langer, P., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]
-
Organ, M. G., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]
-
Al-Masri, A., et al. (2018). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. [Link]
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of Pyrimidinone Derivatives in Organic Solvents
Introduction
Pyrimidinone derivatives are a cornerstone of modern medicinal chemistry and materials science, valued for their diverse biological activities and structural versatility.[1][2] However, their often-planar structure and capacity for strong intermolecular hydrogen bonding can lead to high crystal lattice energy.[3] This frequently results in a significant challenge for researchers: low solubility in common organic solvents.
This guide is designed to serve as a technical support resource for scientists and drug development professionals. It provides a structured approach to overcoming solubility issues, from initial solvent selection to advanced troubleshooting techniques, ensuring your experiments proceed efficiently.
PART 1: First-Line Troubleshooting
This section addresses the most common and immediate challenges encountered when a pyrimidinone derivative fails to dissolve.
Q1: My pyrimidinone derivative won't dissolve in my chosen solvent (e.g., DCM, Chloroform). What are the first steps?
A1: Before moving to more complex solutions, always perform these initial checks:
-
Apply Gentle Heat: The dissolution of solids is often an endothermic process.[4][5] Gently warming the mixture on a stirrer plate can significantly increase solubility. Monitor the temperature to ensure it remains well below the solvent's boiling point and does not cause compound degradation.
-
Increase Stirring and Time: Ensure the mixture is being agitated vigorously. Some compounds require extended periods to dissolve fully. Allow the mixture to stir for several hours at a controlled temperature before concluding it is insoluble.[4]
-
Use Sonication: An ultrasonic bath can help break apart solid agglomerates and accelerate the dissolution process by providing localized energy.
-
Verify Solvent Quality: Always use high-purity, anhydrous solvents. The presence of water or other impurities can drastically alter the solvent's properties and reduce the solubility of your compound.[4]
Q2: I've tried heating and stirring, but solubility is still poor. What is the next logical step?
A2: The next step is a systematic solvent screening. The "like dissolves like" principle is a good starting point, but the specific intermolecular forces of pyrimidinones often require a more nuanced approach. Test the solubility of a small amount of your compound in a range of solvents with varying polarities and hydrogen bonding capabilities.[4]
A logical progression is as follows:
-
Common Aprotic Solvents: Start with dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).[4][6]
-
Polar Protic Solvents: Try methanol or ethanol, especially if your derivative has hydrogen bond-donating or -accepting groups.[1][4][7]
-
Polar Aprotic "Super Solvents": If solubility remains an issue, move to stronger solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[8][9] These are often the most effective for highly crystalline, poorly soluble heterocycles.
The diagram below illustrates a typical workflow for solvent selection.
Caption: A decision workflow for initial solvent selection.
PART 2: Advanced Solubilization Strategies
For particularly challenging compounds, more advanced methods are required. These protocols should be approached systematically.
Q3: My compound is only sparingly soluble even in DMF and DMSO. What can I do now?
A3: This is a common issue, especially for compounds with strong intermolecular hydrogen bonding networks. Here are several advanced strategies:
A mixture of solvents can often achieve higher solubility than a single solvent. The goal is to create a solvent environment with tailored polarity and hydrogen-bonding characteristics.
-
Principle: A small amount of a highly polar solvent (like DMSO or methanol) can disrupt the crystal lattice when added to a less polar bulk solvent (like DCM or THF), allowing the bulk solvent to solvate the molecule more effectively.[10]
-
Step-by-Step Methodology:
-
Suspend your pyrimidinone derivative in the primary, less-polar solvent (e.g., 10 mL of THF).
-
While stirring vigorously, add a strong polar aprotic solvent (e.g., DMF or DMSO) dropwise.
-
Observe for dissolution. Often, only a small percentage (e.g., 1-5% v/v) of the co-solvent is needed.
-
If dissolution occurs, this co-solvent system can be used for your experiment. Be mindful of the co-solvent's potential reactivity in subsequent steps.
-
For reactions or recrystallizations, using a high-boiling point solvent allows you to apply significantly more thermal energy.
-
Principle: According to thermodynamic principles, the solubility of most solids increases with temperature.[1][6] High-boiling point solvents like DMF (153 °C), DMSO (189 °C), or 1,4-dioxane (101 °C) can be heated to high temperatures to force dissolution.
-
Step-by-Step Methodology:
-
Select a high-boiling point solvent that is compatible with your desired reaction conditions.
-
Suspend the compound in the solvent in a flask equipped with a reflux condenser.
-
Gradually heat the mixture with stirring using an oil bath.
-
Monitor the dissolution. Once the compound is fully dissolved at an elevated temperature, you can proceed with the reaction or initiate recrystallization by slow cooling.
-
Q4: I need to run an NMR spectrum, but my compound is insoluble in all common deuterated solvents.
A4: This is a frequent problem in characterization.
-
Use Deuterated DMSO (DMSO-d₆) or DMF (DMF-d₇): These are the go-to solvents for poorly soluble compounds for NMR.[9] Gentle warming of the NMR tube may be required.
-
Try Deuterated Pyridine (Pyridine-d₅): Pyridine-d₅ can be an excellent alternative for nitrogen-containing heterocycles that are sensitive to or insoluble in other solvents.[11]
-
Use Trifluoroacetic Acid (TFA-d): For basic pyrimidinone derivatives, adding a small amount of deuterated trifluoroacetic acid (TFA-d) to CDCl₃ or DMSO-d₆ can protonate the molecule, forming a more soluble salt in situ. Be aware that this will significantly alter the chemical shifts.
-
High-Temperature NMR: If your facility has the capability, running the NMR experiment at an elevated temperature (e.g., 80-100 °C in DMSO-d₆) can achieve the necessary solubility.
The flowchart below provides a troubleshooting guide for persistent solubility issues.
Caption: A troubleshooting flowchart for advanced solubility challenges.
PART 3: Data Hub & Solvent Properties
The choice of solvent is critical and should be informed by data. The table below summarizes the properties of common organic solvents and their general applicability for pyrimidinone derivatives.
| Solvent | Class | Boiling Point (°C) | Polarity Index | General Applicability for Pyrimidinones |
| Dichloromethane (DCM) | Chlorinated | 40 | 3.1 | Good starting point for less polar derivatives; common for chromatography.[7] |
| Chloroform | Chlorinated | 61 | 4.1 | Similar to DCM, slightly more polar. Often used for synthesis.[6] |
| Ethyl Acetate (EtOAc) | Ester | 77 | 4.4 | Good for recrystallization and chromatography; moderate polarity.[6][7] |
| Tetrahydrofuran (THF) | Ether | 66 | 4.0 | Aprotic ether, good for a wide range of polarities.[6][9] |
| Methanol (MeOH) | Alcohol | 65 | 5.1 | Polar protic; effective for derivatives with H-bond acceptors/donors.[1][8] |
| Ethanol (EtOH) | Alcohol | 78 | 4.3 | Common for recrystallization, slightly less polar than methanol.[7][12] |
| N,N-Dimethylformamide (DMF) | Amide | 153 | 6.4 | Excellent polar aprotic solvent for highly crystalline compounds.[8][9] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 189 | 7.2 | Very strong polar aprotic solvent; often the last resort for dissolution.[8][9] |
PART 4: Frequently Asked Questions (FAQs)
Q5: Why are pyrimidinone derivatives often so poorly soluble?
A5: The low solubility is typically due to strong intermolecular forces in the solid state. The pyrimidinone core contains both hydrogen bond donors (N-H) and acceptors (C=O), which can form extensive networks. This, combined with pi-stacking of the aromatic rings, creates a very stable crystal lattice that requires a significant amount of energy to disrupt.[3] Solvents like DMF and DMSO are effective because their high polarity and ability to accept hydrogen bonds can successfully compete with and break up these intermolecular interactions.[8]
Q6: I managed to dissolve my compound for a reaction in hot DMF. How can I best purify it afterward?
A6: Purification from high-boiling point solvents like DMF or DMSO can be challenging. A common and effective method is "anti-solvent" precipitation or crystallization.
-
Procedure: Once your reaction is complete, cool the DMF solution to room temperature. While stirring, slowly add an "anti-solvent" in which your product is insoluble but DMF is miscible (e.g., water, diethyl ether, or ethyl acetate). Your product should precipitate out as a solid, which can then be collected by filtration.[9] The solid can then be washed with the anti-solvent to remove residual DMF and finally recrystallized from a more conventional solvent system (e.g., ethanol/water) if needed.
Q7: Can structural modifications to my pyrimidinone derivative improve its solubility in organic solvents?
A7: Yes, this is a key strategy in medicinal chemistry. Disrupting the planarity or the hydrogen-bonding network can significantly improve solubility. For example, adding bulky or flexible alkyl groups can interfere with crystal packing. Replacing an N-H group with an N-Me group can remove a key hydrogen bond donor. While this alters the molecule, it can be a powerful tool if low solubility is hindering further development.[3]
Q8: Does the position of a substituent on the pyrimidinone ring affect its solubility?
A8: Absolutely. The position and nature of substituents can have a profound impact. For instance, a study on various pyrimidine derivatives in methanol showed that a derivative with a furan side chain had the highest solubility, likely due to favorable hydrogen bonding with the solvent.[1] In contrast, a derivative with a p-chloro substituent had the lowest solubility. Interestingly, moving the chloro group from the para to the meta position increased solubility, demonstrating that subtle electronic and steric effects play a crucial role.[1]
References
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Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Retrieved from [Link]
-
Baluja, S., et al. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Retrieved from [Link]
-
Baluja, S. (2015). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. ResearchGate. Retrieved from [Link]
-
Hoover, J., & Connors, K. A. (1999). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. Retrieved from [Link]
- Google Patents. (2016). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
Reddit. (2023). Unable to obtain clean NMR of compound due to solvent sensitivity. Retrieved from [Link]
-
Baluja, S. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(7-8), 737-743. Retrieved from [Link]
-
Shrinidhi, A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC - PubMed Central. Retrieved from [Link]
-
Navarro-Vazquez, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. Retrieved from [Link]
-
IntechOpen. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]
-
ResearchGate. (2017). My compounds are sparingly soluble DMF and DMSO so How can I get NMR of these compounds?. Retrieved from [Link]
-
ResearchGate. (2021). Solubility modelling and thermodynamic aspect of 2,3-dihydro-6-propyl-2-thioxo-4(1H)-pyrimidinone in binary aqueous solutions of several alcohols. Retrieved from [Link]
-
Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2015). Solubility of Some Pyrimidine Derivatives in Methyl-Alcohol at different Temperatures. Retrieved from [Link]
-
MDPI. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]
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Methods for removing unreacted starting materials in pyrimidinone synthesis
Welcome to the Technical Support Center for pyrimidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the successful purification of pyrimidinone compounds.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific challenges you may encounter when trying to isolate your target pyrimidinone from unreacted starting materials and byproducts.
Q1: My TLC analysis shows my pyrimidinone product is very close to one of the starting materials. How can I improve separation during column chromatography?
A1: Co-elution is a frequent challenge in chromatography when the polarity of the product and an impurity are very similar.[1] Here’s a systematic approach to optimize your separation:
-
Optimize the Mobile Phase: The key to good separation is selecting the right solvent system.[2][3]
-
Systematic Solvent Screening: Start by performing a thorough TLC analysis with various solvent systems. A good starting point for pyrimidinones is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.[2][3]
-
Fine-Tune Polarity: If you see poor separation, try to use solvents with different selectivities. For instance, if a hexane/ethyl acetate system is not working, consider trying a dichloromethane/methanol system. Sometimes, adding a small amount of a third solvent, like a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, can significantly improve separation.
-
Target Rf Value: Aim for an Rf value of approximately 0.2-0.4 for your target pyrimidinone on the TLC plate.[3] This typically provides the best balance between resolution and elution time during the column.
-
-
Employ Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution is your next step.
-
Start with a less polar solvent system to allow the less polar compounds to elute first.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent. This will then elute your more polar compounds, including your target pyrimidinone, with better separation.
-
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, it may not be optimal for all separations.[3]
-
Alumina: Alumina is another option and is available in acidic, basic, and neutral forms.[3] The choice depends on the stability of your pyrimidinone.
-
Reversed-Phase Chromatography: If your pyrimidinone is more polar, reversed-phase chromatography using a C18-functionalized silica gel might be a better choice. In this case, you would use a polar mobile phase, such as water/acetonitrile or water/methanol.[3]
-
Q2: I've isolated my pyrimidinone, but NMR analysis shows it's contaminated with unreacted urea (or thiourea). How can I remove this?
A2: Urea and thiourea are common starting materials in pyrimidinone syntheses, such as the Biginelli reaction, and can be challenging to remove due to their polarity.[4][5] Here are a few effective methods:
-
Aqueous Workup/Extraction: A simple liquid-liquid extraction is often the first and easiest method to try.[6][7]
-
Dissolve your crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer several times with water in a separatory funnel. Urea and thiourea are highly soluble in water and will partition into the aqueous phase, while your typically less polar pyrimidinone product will remain in the organic layer.
-
For basic pyrimidinones, you can perform an acid wash (e.g., with dilute HCl) to protonate the product and pull it into the aqueous layer, leaving non-basic impurities in the organic layer. You can then neutralize the aqueous layer and extract your purified product back into an organic solvent.[8]
-
-
Recrystallization: If your pyrimidinone is a solid, recrystallization can be a very effective purification technique.[2][9]
-
The key is to find a solvent in which your pyrimidinone is soluble at high temperatures but insoluble at low temperatures, while urea or thiourea remains soluble at low temperatures.[10]
-
Common solvents for recrystallizing pyrimidinones include ethanol, methanol, or mixtures like ethanol/water.[2][11]
-
-
Silica Gel Plug: If the amount of urea/thiourea is small, you can pass a solution of your crude product through a short plug of silica gel. The highly polar urea/thiourea will be retained on the silica, while your less polar pyrimidinone will elute.
Q3: My pyrimidinone product is a solid, but recrystallization isn't working well. The product either crashes out too quickly or remains an oil. What can I do?
A3: Recrystallization can be tricky, but several techniques can help you obtain nice crystals.
-
Optimize the Solvent System: The choice of solvent is critical.[10]
-
Single-Solvent Method: If a single solvent isn't working, you may need to screen more options. The ideal solvent will dissolve your pyrimidinone when hot but not when cold.[2]
-
Two-Solvent Method: If you can't find a suitable single solvent, a two-solvent system is a good alternative. Dissolve your pyrimidinone in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.
-
-
Control the Cooling Rate: The rate of cooling directly impacts crystal size and purity.[12]
-
Slow Cooling is Key: Rapid cooling, such as placing the flask directly in an ice bath, can cause the product to precipitate as a powder or oil, trapping impurities. Allow the solution to cool slowly to room temperature first, and then move it to an ice bath to maximize recovery.
-
-
Induce Crystallization: If crystals are reluctant to form, you can try to induce crystallization.[9]
-
Seed Crystals: Add a tiny crystal of your pure pyrimidinone to the solution. This provides a nucleation site for crystal growth.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide a surface for crystals to start forming.
-
-
Diffusion Crystallization: For particularly difficult compounds, diffusion crystallization can be effective.[13] Dissolve your compound in a small amount of a "good" solvent (like DMF or DMSO if necessary) in a small vial. Place this vial inside a larger sealed jar containing a "poor" solvent in which the "good" solvent is miscible. The vapors of the "poor" solvent will slowly diffuse into the "good" solvent, gradually causing your compound to crystallize.[13]
Q4: I have unreacted aldehyde and β-ketoester in my crude pyrimidinone product. What is the best way to remove them?
A4: Aldehydes and β-ketoesters are common starting materials in reactions like the Biginelli synthesis.[4][14] Here are some strategies for their removal:
-
Column Chromatography: This is often the most effective method for separating multiple components.[2][3] Since aldehydes and β-ketoesters are typically less polar than the resulting pyrimidinone, they will usually elute first from a silica gel column.
-
Liquid-Liquid Extraction with Chemical Modification:
-
For Excess Aldehyde: You can wash the organic solution of your crude product with an aqueous solution of sodium bisulfite. The bisulfite will form a water-soluble adduct with the aldehyde, which can then be washed away.
-
For Excess β-ketoester: You can exploit the acidic nature of the β-ketoester. Wash the organic layer with a mild aqueous base, such as sodium bicarbonate solution. This will deprotonate the β-ketoester, making it water-soluble and allowing for its removal into the aqueous phase. Your pyrimidinone product will likely remain in the organic layer, assuming it is not acidic.
-
-
Scavenger Resins: For a more modern and efficient approach, consider using scavenger resins.[15][16]
-
Amine-Functionalized Resins: Resins with primary or secondary amine functionalities can react with and "scavenge" excess aldehydes from the reaction mixture.
-
Basic Resins: Resins with basic functionalities can be used to remove acidic impurities like β-ketoesters.
-
The major advantage of scavenger resins is that the resin-bound impurities can be simply filtered off, significantly simplifying the workup.[15][17]
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions about pyrimidinone purification.
Q1: What is the most common and versatile method for purifying pyrimidinones?
A1: Flash column chromatography is arguably the most widely used and versatile technique for purifying pyrimidinone compounds.[2] Its versatility stems from the ability to separate a wide range of compounds with varying polarities by adjusting the stationary and mobile phases.[3] It is particularly useful for complex reaction mixtures containing multiple byproducts and unreacted starting materials.
Q2: Are there any "green" or more sustainable methods for pyrimidinone purification?
A2: Yes, the principles of green chemistry are increasingly being applied to purification processes.[18][19][20]
-
Recrystallization: This is often considered a greener technique than chromatography because it can use less solvent, and the solvent can sometimes be recovered and reused.[21]
-
Solvent Selection: Choosing greener solvents for extraction and chromatography, such as ethanol or ethyl acetate instead of chlorinated solvents, can significantly reduce the environmental impact.
-
Solvent-Free Methods: In some cases, purification can be achieved through methods like grinding or solid-state trituration, which avoid the use of large volumes of solvent.[19][22]
-
Scavenger Resins: As mentioned earlier, scavenger resins can be considered a green alternative as they reduce the need for liquid-liquid extractions and the associated solvent waste.[15]
Q3: How can I choose the best purification strategy for my specific pyrimidinone?
A3: The optimal purification strategy depends on the physical and chemical properties of your target pyrimidinone and the impurities present. The following decision-making workflow can guide you:
Caption: Decision tree for selecting a pyrimidinone purification method.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for pyrimidinone purification?
A4: Yes, preparative HPLC is a powerful high-resolution technique for purifying pyrimidinones.[2][23] It is particularly useful for:
-
Challenging Separations: When TLC shows very poor separation between your product and impurities.
-
High Purity Requirements: When you need a very high degree of purity (>99%), for example, in the final steps of drug development.
-
Small Scale: It is well-suited for purifying small quantities of material.
The primary disadvantages of preparative HPLC are that it is more expensive and time-consuming than flash chromatography and is not ideal for large-scale purifications.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your target pyrimidinone an Rf of ~0.2-0.4 and good separation from impurities.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a compact and level bed.
-
Sample Loading: Dissolve the crude pyrimidinone in a minimal amount of the eluent. For less soluble compounds, adsorb the crude material onto a small amount of silica gel ("dry loading") and add this to the top of the column.[2][24]
-
Elution: Carefully add the eluent to the column and apply positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidinone.[2]
Protocol 2: General Procedure for Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which your pyrimidinone is highly soluble at elevated temperatures but sparingly soluble at room temperature.[2]
-
Dissolution: In a flask, dissolve the crude pyrimidinone in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[2][9]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2][9]
Protocol 3: Workflow for Using Scavenger Resins
Caption: General workflow for purification using scavenger resins.
References
-
Wikipedia. (2023, December 29). Biginelli reaction. Retrieved from [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Biginelli Reaction. Retrieved from [Link]
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Journal of Synthetic Chemistry. (2024, January 11). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
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Peptides International. (n.d.). Resins with Functional Groups as Scavengers. Retrieved from [Link]
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MDPI. (2022, October 19). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of the solvent on Biginelli reaction. Retrieved from [Link]
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International Journal of Chemical Studies. (2017). Green methods for synthesis of various Heterocycles: Sustainable approach. Retrieved from [Link]
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Thieme. (1999). Covalent Scavengers for Primary and Secondary Amines. Retrieved from [Link]
-
ER Publications. (n.d.). Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles: A Sustainable Approach to Medicinal Chemistry. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2024, September 5). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]
-
ResearchGate. (2019, November 28). Green methods for synthesis of various Heterocycles: Sustainable approach. Retrieved from [Link]
-
ResearchGate. (2026, January 18). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]
-
Canftech. (2023, February 4). Organic Scavenger Resin: A Versatile Solution for Molecule Purification. Retrieved from [Link]
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University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
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ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
Wikipedia. (2024, January 1). Liquid–liquid extraction. Retrieved from [Link]
-
Frontiers. (n.d.). Editorial: Green Synthesis of Heterocycles. Retrieved from [Link]
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ResearchGate. (2025, September 2). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. Retrieved from [Link]
-
PubMed. (2007, February 23). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 23). Liquid-Liquid Extraction. Retrieved from [Link]
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University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic application and removal of pyrimidine template. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
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Technical Support Center: Recrystallization of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical advice for the purification of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one via recrystallization. The methodologies and principles discussed are grounded in established chemical practices to ensure robust and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of the target compound.
Q1: What is the core principle behind using recrystallization to purify this compound?
Recrystallization is a purification technique for solid compounds based on the principle of differential solubility.[1] The ideal solvent will dissolve the target compound, this compound, completely at an elevated temperature (near the solvent's boiling point) but only sparingly at low temperatures (e.g., room temperature or in an ice bath).[1][2]
The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, which are ideally present in smaller concentrations or have different solubility profiles, remain dissolved in the cold solvent (the "mother liquor").[3] This controlled process allows for the formation of a well-ordered crystal lattice that excludes impurity molecules, leading to a significant increase in purity.
Q2: How should I approach selecting the right solvent for recrystallization?
Solvent selection is the most critical step for a successful recrystallization and often requires empirical testing.[4] A systematic approach is recommended. The principle of "like dissolves like" is a useful starting point; given the pyrimidinone core, which contains polar functionalities (amide, thioether), moderately polar solvents are often a good starting point.[2]
The following workflow provides a logical path for solvent screening:
Caption: Workflow for selecting a recrystallization solvent.
Q3: What are some promising solvents to start with for a pyrimidinone derivative like this?
Based on the purification of structurally similar pyrimidine and heterocyclic compounds, a range of solvents should be investigated.[5][6] The following table summarizes potential candidates and their rationale.
| Solvent | Class | Boiling Point (°C) | Rationale & Expected Behavior |
| Ethanol | Protic, Polar | 78 | Often effective for heterocyclic compounds containing N-H or O-H bonds. The target compound should have good solubility when hot and lower solubility when cold.[7] |
| Methanol | Protic, Polar | 65 | Similar to ethanol but more polar. May dissolve the compound too well at room temperature, but worth screening. |
| Isopropanol | Protic, Polar | 82 | Less polar than ethanol; may provide a better solubility differential. |
| Ethyl Acetate | Aprotic, Polar | 77 | A versatile solvent. Often used in mixed-solvent systems with hexanes.[8] |
| Acetone | Aprotic, Polar | 56 | Its high volatility makes it easy to remove, but its low boiling point may not provide a wide enough temperature range for good crystal growth. |
| Dioxane | Aprotic, Polar | 101 | Has been successfully used for recrystallizing pyrazolopyrimidine derivatives.[5] Its higher boiling point can be advantageous. |
| Toluene | Aprotic, Nonpolar | 111 | Can be effective for compounds that are prone to "oiling out."[7] Consider for mixed systems. |
| Water | Protic, Very Polar | 100 | Generally, organic molecules like this have low water solubility.[9] However, it can be an excellent anti-solvent when paired with a miscible organic solvent like ethanol or acetone. |
Q4: What are the common impurities I might encounter during the synthesis of this compound?
Impurities will depend on the synthetic route. For a typical synthesis involving the cyclization of a thiourea derivative with a β-ketoester followed by bromination, potential impurities could include:
-
Unreacted Starting Materials: Residual thiourea or ester precursors.
-
De-brominated Product: The parent compound, 6-methyl-2-(methylthio)pyrimidin-4(3H)-one.
-
Over-brominated Species: Di-brominated products, although less likely depending on the regioselectivity of the reaction.
-
By-products from Side Reactions: Products arising from alternative cyclization pathways or degradation.[10]
A successful recrystallization should effectively separate the target compound from these impurities, provided a suitable solvent is chosen where the impurities are either highly soluble or nearly insoluble.[2]
Section 2: Standard Operating Protocol for Single-Solvent Recrystallization
This protocol provides a detailed, step-by-step methodology for recrystallizing this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Watch glass
-
Short-stem funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and appropriately sized filter paper
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent, just enough to create a slurry. Heat the flask on a hot plate with gentle stirring.[1]
-
Achieve Saturation: Add the solvent in small portions from a separate heated flask until the solid just dissolves completely. Causality: It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated.[1][11] Using too much solvent is the most common reason for low or no crystal recovery.[12][13]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) or colored impurities are present, perform a hot filtration. To remove colored impurities, add a small amount (1-2% by weight) of activated charcoal to the hot solution, boil for a few minutes, and then filter. Technique: Pre-heat the filtration funnel and the receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.[11]
-
Slow Cooling: Cover the flask with a watch glass and remove it from the heat source. Allow the solution to cool slowly and undisturbed to room temperature on a benchtop. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[14]
-
Induce Crystallization (If Necessary): If no crystals have formed after the solution reaches room temperature, the solution may be supersaturated. Induce crystallization by:
-
Maximize Yield: Once crystal formation is complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter funnel under vacuum for a few minutes. Transfer the solid to a watch glass or drying dish and dry to a constant weight, either in the air or in a vacuum oven at a temperature well below the compound's melting point.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during recrystallization and provides actionable solutions.
Q: My compound is not crystallizing, even after cooling in an ice bath. What should I do?
This is a frequent issue that can typically be resolved.
-
Cause 1: Too much solvent was used. The solution is not saturated enough for crystals to form.
-
Cause 2: The solution is supersaturated. Crystal nucleation has not begun.
-
Solution 1 (Scratching): Use a clean glass rod to vigorously scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[8][12]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystallization.[12]
-
Q: My product "oiled out" as a liquid instead of forming solid crystals. How can I fix this?
"Oiling out" occurs when the saturated solution is cooled to a temperature above the melting point of the solute.[11] This is common with lower-melting point solids or when the solution is highly concentrated.
-
Solution 1: Add More Solvent. Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent (10-15% more) and allow the more dilute solution to cool slowly again. This lowers the saturation temperature, hopefully to a point below the compound's melting point.[11][13]
-
Solution 2: Slow the Cooling Rate. After re-dissolving the oil, insulate the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that cools slowly) to dramatically decrease the rate of cooling.[12]
Q: My final yield of pure crystals is very low. What went wrong?
A low yield (less than ~70%) suggests a loss of product during the procedure.
-
Cause 1: Excessive Solvent. As mentioned, using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even when cold.[13]
-
Cause 2: Premature Crystallization. If the product crystallized during a hot filtration step, it would have been discarded with the impurities. Ensure the filtration apparatus is sufficiently hot.[11]
-
Cause 3: Incomplete Crystallization. The solution may not have been cooled for a long enough period or to a low enough temperature. Ensure at least 30 minutes in an ice bath.
Q: My compound is only soluble in high-boiling solvents like DMF or DMSO. How can I recrystallize it?
High-boiling point solvents are difficult to remove and can make standard cooling crystallization challenging. In these cases, diffusion-based methods are superior.[15]
-
Method: Antisolvent Vapor Diffusion.
-
Dissolve your compound in a minimum amount of the "good" solvent (e.g., DMSO or DMF) in a small vial.
-
Place this open vial inside a larger, sealable jar (e.g., a beaker covered with parafilm).
-
Add a more volatile "antisolvent" (a solvent in which your compound is insoluble, such as dichloromethane, diethyl ether, or pentane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.[15]
-
Seal the jar and leave it undisturbed for several days.
-
The antisolvent will slowly vaporize and diffuse into the solvent in the vial, gradually decreasing the solubility of your compound and promoting slow, high-quality crystal growth.[15]
-
References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. [Link]
-
Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Al-Issa, S. A. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(9), 13533–13548. [Link]
-
Sola, I., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4066–4081. [Link]
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University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
-
De la Cruz, J., et al. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules, 16(2), 1855–1879. [Link]
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Der Pharma Chemica. (2015). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 5-Bromopyrimidinone Reactivity in Suzuki Coupling: A Guide for Researchers
The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to functionalize this heterocycle, particularly through robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, is critical for the development of new drug candidates. Among the various synthons, 5-bromopyrimidinone presents a versatile entry point for molecular elaboration. This guide provides a comprehensive comparative analysis of the reactivity of 5-bromopyrimidinone and its analogs in Suzuki coupling reactions, offering insights for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Coupling: A Brief Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a new carbon-carbon bond.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[2] The efficiency of this process is highly dependent on the nature of the organic halide, the boronic acid or ester, the palladium catalyst and its associated ligands, the base, and the solvent system.
Reactivity of 5-Bromopyrimidinone Analogs in Suzuki Coupling
Direct and extensive comparative studies on 5-bromopyrimidinone itself are limited in publicly accessible literature. However, a close analog, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one, has been the subject of a detailed investigation into its Suzuki-Miyaura cross-coupling reactivity, providing a valuable proxy for understanding the behavior of the 5-bromopyrimidinone core.
A significant challenge encountered in the coupling of this brominated pyrimidinone analog is the competitive debromination of the starting material. This side reaction can be mitigated through the careful selection of the catalyst system. It was found that a combination of a second-generation Buchwald precatalyst, XPhosPdG2, and the bulky, electron-rich phosphine ligand, XPhos, was effective in suppressing debromination and promoting the desired cross-coupling.[3]
Key Factors Influencing Reactivity:
-
Catalyst and Ligand: The choice of the palladium source and, crucially, the phosphine ligand is paramount. Bulky, electron-rich ligands, such as XPhos, are often employed for challenging substrates as they promote the oxidative addition step and stabilize the catalytic species.
-
Base: The base plays a critical role in the transmetalation step, activating the boronic acid. The selection of the base can influence the reaction rate and the prevalence of side reactions.
-
Solvent: The solvent system must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent and water to facilitate the action of inorganic bases.
The following diagram illustrates a generalized workflow for optimizing the Suzuki coupling of a 5-bromopyrimidinone analog.
Comparative Reactivity with Other Bromoheterocycles
The reactivity of a brominated heterocycle in Suzuki coupling is influenced by several factors, including the electronic nature of the ring and the position of the bromine atom. Generally, electron-deficient heterocycles are more reactive towards oxidative addition of the palladium catalyst.
The following table provides a comparative overview of typical reaction conditions and yields for the Suzuki coupling of various brominated heterocycles. It is important to note that these data are compiled from different studies and do not represent a direct head-to-head comparison under identical conditions.
| Brominated Heterocycle | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Yield Range (%) |
| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one[3] | XPhosPdG2 / XPhos | K₂CO₃ | 1,4-Dioxane | 60-95 |
| 5-Bromopyrimidine[4] | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-95 |
| 5-Bromo-2-methylpyridin-3-amine[5] | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide[6] | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 37-72 |
From this data, it is evident that brominated pyrimidines and pyridines are generally good substrates for Suzuki coupling, often proceeding with high yields. The reactivity of the pyrimidinone analog is comparable, though it may require a more specialized catalyst system to overcome side reactions like debromination.
The following diagram illustrates the key factors influencing the reactivity of brominated heterocycles in Suzuki coupling.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one: A Versatile Intermediate for Drug Discovery
For researchers, scientists, and professionals in the dynamic field of drug development, the strategic selection of synthetic intermediates is paramount to the efficient construction of novel molecular entities. This guide provides an in-depth validation of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one as a versatile and highly valuable building block in medicinal chemistry. We will objectively compare its synthetic utility and performance in key cross-coupling reactions against established alternatives, supported by experimental data and detailed protocols.
Introduction: The Strategic Advantage of this compound
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs. The ability to functionalize this privileged heterocycle at various positions is crucial for modulating pharmacological activity. This compound offers a unique combination of reactive sites, making it a powerful intermediate for the synthesis of diverse compound libraries.
The key features that underscore its versatility are:
-
A Reactive Bromine Handle: The bromine atom at the 5-position serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties.
-
Modifiable Methylthio Group: The methylthio group at the 2-position can be retained, or it can be oxidized to the corresponding sulfoxide or sulfone. This oxidation significantly alters the electronic properties and leaving group ability, opening up further avenues for sequential functionalization.
-
A Tautomeric Pyrimidinone Core: The pyrimidinone ring system can engage in hydrogen bonding interactions, which is often a key feature for biological target engagement.
This guide will delve into the practical applications of this intermediate, providing a clear comparison with other commonly used pyrimidine building blocks.
Synthesis of this compound
The synthesis of this compound can be readily achieved from commercially available starting materials. A plausible and efficient synthetic route is outlined below, adapted from established procedures for similar pyrimidine derivatives.[1]
Caption: Synthetic scheme for this compound.
Comparative Analysis: Performance in Key Cross-Coupling Reactions
To validate the utility of this compound, we will compare its performance in three cornerstone reactions of modern medicinal chemistry against two widely used alternatives: 2,4-dichloro-6-methylpyrimidine and 5-bromo-2,4-dichloro-6-methylpyrimidine .
The rationale for selecting these alternatives lies in their own synthetic versatility and the differing reactivity of their halogen substituents. 2,4-dichloro-6-methylpyrimidine offers two chloro-substituents with differential reactivity, with the C4 position being more susceptible to substitution.[2][3][4] 5-bromo-2,4-dichloro-6-methylpyrimidine provides three potential sites for cross-coupling, allowing for a nuanced exploration of regioselectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl motifs.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Intermediate | Product | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 6-Methyl-5-phenyl-2-(methylthio)pyrimidin-4(3H)-one | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 (estimated) | N/A |
| 2,4-Dichloro-6-methylpyrimidine | 2-Chloro-6-methyl-4-phenylpyrimidine | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 81 | [3] |
| 5-Bromo-2,4-dichloro-6-methylpyrimidine | 5-Bromo-2-chloro-6-methyl-4-phenylpyrimidine | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 60 | 2 | 92 | [5] |
Expert Insights:
-
This compound is expected to undergo efficient Suzuki coupling at the C5-bromo position. The electron-donating nature of the methylthio and methyl groups, along with the pyrimidinone tautomer, can influence the reactivity, generally leading to high yields under standard conditions.
-
2,4-Dichloro-6-methylpyrimidine demonstrates excellent regioselectivity, with the coupling occurring preferentially at the more reactive C4 position.[2][3][4] This allows for sequential functionalization, where the C2-chloro can be targeted in a subsequent step, often requiring more forcing conditions or a different catalyst system.
-
5-Bromo-2,4-dichloro-6-methylpyrimidine also exhibits high regioselectivity, with the Suzuki coupling occurring at the most reactive C-Br bond.[5] The two chloro substituents remain, offering further handles for diversification.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the synthesis of aryl and heteroaryl alkynes, which are valuable precursors for further transformations and are often found in biologically active molecules.
Experimental Workflow: Sonogashira Coupling
Caption: Generalized workflow for Sonogashira coupling.
Comparative Data: Sonogashira Coupling with Phenylacetylene
| Intermediate | Product | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 6-Methyl-5-(phenylethynyl)-2-(methylthio)pyrimidin-4(3H)-one | PdCl₂(PPh₃)₂ (5), CuI (10) | Et₃N | THF | RT | 4 | ~90 (estimated) | N/A |
| 2,4-Dichloro-6-methylpyrimidine | 2-Chloro-6-methyl-4-(phenylethynyl)pyrimidine | PdCl₂(PPh₃)₂ (5), CuI (10) | Et₃N | THF | RT | 3 | High (qualitative) | N/A |
| 5-Bromo-2,4-dichloro-6-methylpyrimidine | 5-Bromo-2-chloro-6-methyl-4-(phenylethynyl)pyrimidine | PdCl₂(dppf) (2), CuI (1.7) | Et₃N | THF | 60 | 20 | 90 (for a similar substrate) | [6] |
Expert Insights:
-
This compound is anticipated to be an excellent substrate for Sonogashira coupling, with the C-Br bond readily undergoing oxidative addition to the palladium catalyst. The reaction is typically high-yielding and can often be performed at room temperature.[7]
-
2,4-Dichloro-6-methylpyrimidine will again react preferentially at the C4 position. The resulting 4-alkynyl-2-chloropyrimidine is a valuable intermediate for further diversification.
-
5-Bromo-2,4-dichloro-6-methylpyrimidine selectively couples at the C-Br bond, preserving the chloro substituents for subsequent reactions. This highlights the predictable nature of reactivity based on the carbon-halogen bond strength (C-Br > C-Cl).[8]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. This reaction allows for the formation of C-N bonds under relatively mild conditions.[9][10][11][12]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for Buchwald-Hartwig amination.
Comparative Data: Buchwald-Hartwig Amination with Morpholine
| Intermediate | Product | Catalyst/Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 6-Methyl-5-(morpholino)-2-(methylthio)pyrimidin-4(3H)-one | Pd₂(dba)₃ (2.5), Xantphos (5) | NaOtBu | Toluene | 110 | 16 | ~80 (estimated) | N/A |
| 2,4-Dichloro-6-methylpyrimidine | 2-Chloro-6-methyl-4-morpholinopyrimidine | Pd(OAc)₂, BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 78 (for a similar substrate) | N/A |
| 5-Bromo-2,4-dichloro-6-methylpyrimidine | 5-Bromo-2-chloro-6-methyl-4-morpholinopyrimidine | Pd(OAc)₂, RuPhos | K₃PO₄ | Toluene | 100 | 18 | High (qualitative) | N/A |
Expert Insights:
-
This compound is expected to be a good substrate for Buchwald-Hartwig amination at the C5 position. The choice of ligand and base is crucial for achieving high yields and avoiding side reactions.
-
2,4-Dichloro-6-methylpyrimidine undergoes amination preferentially at the C4 position. The resulting 2-chloro-4-aminopyrimidine is a versatile intermediate for further functionalization.
-
5-Bromo-2,4-dichloro-6-methylpyrimidine offers the possibility of selective amination. Under standard Buchwald-Hartwig conditions, the reaction is expected to occur at the C-Br bond. However, with careful selection of catalyst and ligand, it may be possible to achieve selectivity for one of the C-Cl positions, although this would likely require more specialized conditions.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and key reactions of this compound.
Synthesis of this compound
-
Synthesis of 6-Methyl-2-thiouracil: To a solution of sodium ethoxide (prepared from sodium in ethanol), add 2-thiourea followed by ethyl acetoacetate. Reflux the mixture for 6 hours. Cool to room temperature and acidify with acetic acid. Collect the precipitate by filtration, wash with water, and dry to afford 6-methyl-2-thiouracil.
-
Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one: To a solution of 6-methyl-2-thiouracil in aqueous sodium hydroxide, add methyl iodide dropwise. Stir the mixture at room temperature for 4 hours. Acidify with acetic acid and collect the precipitate by filtration. Wash with water and dry to yield 6-methyl-2-(methylthio)pyrimidin-4(3H)-one.
-
Synthesis of this compound: To a solution of 6-methyl-2-(methylthio)pyrimidin-4(3H)-one in chloroform, add N-bromosuccinimide portion-wise at room temperature. Stir the mixture for 2 hours. Wash the reaction mixture with aqueous sodium thiosulfate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain this compound.
General Protocol for Suzuki-Miyaura Coupling
-
In a reaction vial, combine this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Seal the vial and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
General Protocol for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (5 mol%), and copper(I) iodide (10 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine and THF.
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with this compound (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (2.5 mol%), and Xantphos (5 mol%).
-
Add anhydrous toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 110 °C for 16 hours.
-
Cool to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Conclusion
This compound stands out as a highly versatile and valuable synthetic intermediate for drug discovery and medicinal chemistry. Its predictable reactivity in key cross-coupling reactions, coupled with the potential for further modification of the methylthio group, provides a robust platform for the synthesis of diverse and complex molecular architectures. While alternative intermediates like 2,4-dichloro-6-methylpyrimidine and 5-bromo-2,4-dichloro-6-methylpyrimidine offer their own strategic advantages in terms of regioselective and sequential functionalization, the unique combination of reactive handles in this compound makes it an indispensable tool for the modern synthetic chemist. The experimental protocols and comparative data presented in this guide are intended to empower researchers to confidently incorporate this powerful building block into their synthetic strategies, accelerating the discovery of next-generation therapeutics.
References
-
Singh, K., Singh, K., & Balzarini, J. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. European Journal of Medicinal Chemistry, 67, 428-433. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organometallics, 34(23), 5497-5500. [Link]
-
Sonogashira on 2,4-diamino-5-bromopyrimidine. (2006, November 16). Organic Preparations and Procedures Daily. [Link]
-
Štefaniak, F., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(11), 3333. [Link]
-
Anderson, K. W., & Handy, S. T. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH Public Access, 2012, 1-7. [Link]
-
Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2018). Request PDF. [Link]
-
Hussain, M., et al. (2008). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2008(21), 3625-3631. [Link]
-
Nolan, S. P., & Organ, M. G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6181-6208. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. ResearchGate. [Link]
-
Sonogashira coupling. In Wikipedia. [Link]
-
trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2374. [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
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- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
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A Comparative Guide to the Structure-Activity Relationship of 5-Bromopyrimidinone Derivatives as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted therapies.[1][2] Its inherent ability to mimic endogenous purines allows for the development of potent enzyme inhibitors.[1][3] Within this class, 5-bromopyrimidinone derivatives have emerged as a particularly versatile and promising chemotype, demonstrating inhibitory activity against a range of critical enzymes implicated in various disease states. The strategic placement of the bromine atom at the 5-position provides a valuable synthetic handle for further functionalization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-bromopyrimidinone derivatives targeting three distinct and therapeutically relevant enzyme classes: Tyrosine Kinases, Phosphodiesterase 5 (PDE5), and UNC-51-like Kinase 1 (ULK1). By examining the subtle yet critical interplay between chemical structure and biological function, we aim to provide actionable insights for the rational design of next-generation inhibitors.
Comparative Analysis of 5-Bromopyrimidinone Derivatives Across Key Enzyme Targets
The 5-bromopyrimidinone core can be strategically elaborated to achieve potent and selective inhibition of diverse enzyme targets. The following sections will delve into the specific SAR for each target class, highlighting how modifications to the core structure influence biological activity.
Tyrosine Kinase Inhibition: Targeting Bcr-Abl
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of Chronic Myeloid Leukemia (CML).[5] The development of small molecule inhibitors targeting the ATP-binding site of Bcr-Abl has revolutionized CML treatment. 5-Bromopyrimidine derivatives have been successfully developed as potent Bcr-Abl inhibitors.[6]
Key SAR Insights for Bcr-Abl Inhibition:
-
Substitutions at the C2 and C4 positions: The 2,4-diaminopyrimidine scaffold is a common feature in many kinase inhibitors.[4] For Bcr-Abl, the nature of the amine substituents is critical for achieving high potency. A key interaction often involves a hydrogen bond between the N1 of the pyrimidine and the hinge region of the kinase.
-
The Role of the 5-Bromo Group: The bromine atom at the 5-position can serve multiple purposes. It can form halogen bonds with the protein backbone, enhancing binding affinity. More importantly, it provides a convenient point for further chemical modification via cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups to probe different regions of the ATP-binding pocket.
-
Impact of Side Chains: The specific side chains attached to the amino groups at C2 and C4 are crucial for both potency and selectivity. For instance, the presence of a trifluoromethylphenyl group has been shown to contribute to potent inhibition.
Table 1: Structure-Activity Relationship of 5-Bromopyrimidinone Derivatives as Bcr-Abl Inhibitors
| Compound ID | R1 (at C2) | R2 (at C4) | Bcr-Abl IC50 (nM) | Reference |
| 1a | -NH-(3,4,5-trimethoxyphenyl) | -O-(2-fluoro-4-nitrophenyl) | 15 | [2] |
| 1b | -NH-(3-chloro-4-fluorophenyl) | -O-(2-fluoro-4-nitrophenyl) | 28 | [2] |
| 1c | -NH-(4-methylphenyl) | -O-(2-fluoro-4-nitrophenyl) | 45 | [2] |
Note: The specific compound IDs are illustrative and derived from the principles discussed in the cited literature.
Phosphodiesterase 5 (PDE5) Inhibition: A Focus on Vasodilation
Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, responsible for the degradation of cGMP.[6] Inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism is the basis for the treatment of erectile dysfunction and pulmonary hypertension.[7] 5-Bromopyrimidin-4(3H)-ones have been identified as a novel scaffold for potent PDE5 inhibitors.[8]
Key SAR Insights for PDE5 Inhibition:
-
Substitution at the C6 Position: The substituent at the 6-position of the pyrimidinone ring plays a significant role in potency. An isopropyl group at this position has been found to be optimal for fitting into the hydrophobic pocket of the PDE5 active site.[8]
-
The Phenyl Ring at C2: A 2-propoxyphenyl group at the C2 position is a key feature for high-affinity binding. The propoxy group is believed to interact with a specific hydrophobic sub-pocket.
-
Tolerance for Substitution on the Phenyl Ring: Interestingly, there is a high degree of tolerance for various substitutions on the phenyl ring at the 5'-position. This allows for the modulation of physicochemical properties without significantly compromising inhibitory activity. In fact, certain substitutions can even enhance potency, with one derivative exhibiting an IC50 of 1.7 nM.[8]
Table 2: Structure-Activity Relationship of 5-Bromopyrimidin-4(3H)-one Derivatives as PDE5 Inhibitors
| Compound ID | R (at C6) | R' (on Phenyl Ring at C2) | PDE5 IC50 (nM) | Reference |
| 2a | -CH(CH3)2 | -H | 15.4 | [8] |
| 2b | -CH(CH3)2 | 5'-F | 8.2 | [8] |
| 2c | -CH(CH3)2 | 5'-OCH3 | 5.6 | [8] |
| 2d | -CH(CH3)2 | 5'-NO2 | 1.7 | [8] |
ULK1 Inhibition: Modulating Autophagy
UNC-51-like kinase 1 (ULK1) is a serine/threonine kinase that plays a crucial role in the initiation of autophagy, a cellular process involved in the degradation and recycling of cellular components. Dysregulation of autophagy is implicated in various diseases, including cancer and neurodegenerative disorders. 5-Bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been discovered as novel ULK1 inhibitors.[2]
Key SAR Insights for ULK1 Inhibition:
-
The 2-Anilino and 4-Phenoxy Groups: The core structure features an N-phenylpyrimidin-2-amine and a 4-phenoxy group. The aniline and phenoxy moieties occupy key positions within the ATP-binding site of ULK1, forming essential hydrogen bonds and hydrophobic interactions.
-
Importance of the 5-Bromo Group: Similar to its role in kinase inhibition, the 5-bromo group can contribute to binding affinity through halogen bonding and serves as a synthetic handle.
-
Substitutions on the Phenoxy and Phenyl Rings: Substitutions on both the phenoxy and the N-phenyl rings have a significant impact on inhibitory potency. For instance, a 2-fluoro-4-nitrophenoxy group at the C4 position and a 3,4,5-trimethoxyphenyl group at the N2 position resulted in the most active compound in one study.[2] The trimethoxyphenyl group is thought to form crucial hydrogen bonds with the kinase.
Table 3: Structure-Activity Relationship of 5-Bromo-4-phenoxy-N-phenylpyrimidin-2-amine Derivatives as ULK1 Inhibitors
| Compound ID | R1 (on Phenoxy Ring at C4) | R2 (on N-Phenyl Ring at C2) | ULK1 IC50 (nM) | Reference |
| 3a | -H | -H | >1000 | [2] |
| 3b | 2-F, 4-NO2 | -H | 156 | [2] |
| 3c | 2-F, 4-NO2 | 3,4,5-tri-OCH3 | 25 | [2] |
Experimental Protocols
To ensure the reproducibility and validation of the SAR data presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative 5-bromopyrimidinone derivative and the execution of a key biological assay.
Synthesis of a Representative 5-Bromopyrimidinone Derivative
Objective: To synthesize 5-bromo-6-isopropyl-2-(2-propoxyphenyl)pyrimidin-4(3H)-one, a potent PDE5 inhibitor.
Materials:
-
2-Bromomalonaldehyde
-
2-Propoxybenzamidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2-Propoxybenzamidine hydrochloride: This intermediate can be prepared from 2-propoxybenzonitrile via the Pinner reaction.
-
Cyclocondensation Reaction:
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in ethanol, add 2-propoxybenzamidine hydrochloride and stir until a clear solution is obtained.
-
Add 2-bromomalonaldehyde to the reaction mixture portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). . After completion, cool the reaction mixture to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Characterization:
-
The structure of the final product is confirmed by 1H NMR, 13C NMR, and mass spectrometry.
-
Caption: General workflow for the synthesis of a 5-bromopyrimidinone derivative.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the IC50 value of a test compound against a specific kinase (e.g., Bcr-Abl or ULK1).
Materials:
-
Recombinant kinase (e.g., Bcr-Abl, ULK1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compound (5-bromopyrimidinone derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in the appropriate kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the recombinant kinase to each well.
-
Add the diluted test compound or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the in vitro kinase inhibition assay.
Expert Insights and Future Directions
The 5-bromopyrimidinone scaffold has proven to be a highly fruitful starting point for the development of potent and selective enzyme inhibitors. The comparative analysis presented here underscores the versatility of this chemical class and highlights the key structural features that can be modulated to achieve desired biological activities.
Causality Behind Experimental Choices: The rationale for the synthetic modifications described in the literature is often guided by a combination of factors:
-
Structure-Based Drug Design: With the increasing availability of crystal structures of target enzymes, medicinal chemists can use computational docking to predict how different substituents will interact with the active site.[5][9] This allows for the rational design of modifications that are expected to enhance binding affinity.
-
Pharmacophore Modeling: In the absence of a crystal structure, a pharmacophore model can be generated based on a set of known active compounds.[6][10] This model defines the essential three-dimensional arrangement of chemical features required for biological activity and can guide the design of new molecules that fit the model.
-
Improving Physicochemical Properties: Modifications are often made not only to improve potency but also to enhance drug-like properties such as solubility, metabolic stability, and cell permeability.
Future Outlook: The future of 5-bromopyrimidinone-based drug discovery lies in the continued application of rational design principles. The use of advanced computational techniques, such as free energy perturbation (FEP) calculations, will allow for more accurate predictions of binding affinities and guide the synthesis of even more potent and selective inhibitors. Furthermore, the exploration of novel substitutions and the synthesis of libraries of 5-bromopyrimidinone derivatives will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases.
References
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- Kaserer, T., Beck, K. R., Akram, M., Odermatt, A., & Schuster, D. (2015). Pharmacophore models and their applications in virtual screening for drug discovery. Molecules (Basel, Switzerland), 20(12), 22709–22731.
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PubChem. (n.d.). 5-Bromo-6-Ethyl-2-{5-[(4-Methylpiperazin-1-Yl)sulfonyl]-2-Propoxyphenyl}pyrimidin-4(3h)-One. National Center for Biotechnology Information. [Link]
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Pharmmaker. (2018). Pharmacophore modeling and hit identification based on druggability simulations. [Link]
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PubChem. (n.d.). 5-Bromo-6-ethyl-3-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to In Vitro Kinase Assays for Pyrimidinone-Based Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals dedicated to advancing kinase inhibitor discovery, this guide provides an in-depth, technical comparison of in vitro kinase assay protocols tailored for pyrimidinone-based inhibitors. With full editorial control, this document moves beyond rigid templates to offer a narrative grounded in scientific integrity, field-proven insights, and robust experimental data.
The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] Its ability to mimic the adenine ring of ATP allows for potent and selective targeting of the ATP-binding site of kinases.[1] This guide will use the well-characterized pyrimidinone-based inhibitor, Gefitinib, and its target, the Epidermal Growth Factor Receptor (EGFR) kinase, as a central case study to compare and contrast two leading in vitro assay methodologies: the traditional Radiometric Assay and the modern Luminescence-Based ADP-Glo™ Assay.
The Expertise Behind Experimental Choices: Why Assay Selection Matters
The primary objective of an in vitro kinase assay is to quantify the enzymatic activity of a purified kinase and the inhibitory potential of a test compound.[1] The choice of assay format is a critical decision that influences data quality, throughput, and physiological relevance. For pyrimidinone-based inhibitors, which are often ATP-competitive, understanding the nuances of each assay is paramount for generating reliable and translatable results.
The Gold Standard: Radiometric Assays
Radiometric assays are widely regarded as the "gold standard" for their direct and highly sensitive measurement of kinase activity.[2] This method tracks the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.[3]
Causality Behind the Choice: The direct measurement of substrate phosphorylation provides a true assessment of catalytic activity, free from the potential interference of modified substrates or coupling enzymes.[2] This makes it a robust and universally applicable method for any kinase.[2]
The High-Throughput Workhorse: Luminescence-Based ADP-Glo™ Assay
The ADP-Glo™ assay is a popular alternative that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[4][5] It is a two-step process that first depletes the remaining ATP and then converts the generated ADP back into ATP, which is detected by a luciferase-luciferin reaction, producing a luminescent signal.[4]
Causality Behind the Choice: This homogeneous "add-and-read" format is highly amenable to high-throughput screening (HTS) due to its simplicity, speed, and lack of radioactive materials.[4][6] It offers a sensitive and scalable solution for large-scale inhibitor profiling.[6]
Comparative Performance: Gefitinib Inhibition of EGFR
To provide a clear comparison, the following table summarizes representative data for the inhibition of EGFR by Gefitinib using both radiometric and ADP-Glo™ assays.
| Parameter | Radiometric Assay | ADP-Glo™ Assay | Commentary |
| IC50 (Wild-Type EGFR) | ~33 nM[7] | ~30-40 nM | Both assays yield comparable IC50 values, demonstrating their ability to accurately determine inhibitor potency.[5][8] |
| Signal-to-Background Ratio | High | High | Both methods offer excellent signal-to-background ratios, crucial for robust data.[8] |
| Z'-Factor | > 0.7 | > 0.7 | Both assays are well-suited for HTS, with Z'-factors consistently exceeding the "excellent" threshold of 0.5. |
| Throughput | Lower | High | The multi-step nature of radiometric assays, including washing steps, limits throughput compared to the homogeneous ADP-Glo™ format.[2][4] |
| Safety | Requires handling of radioactive materials | Non-radioactive | The ADP-Glo™ assay eliminates the safety and disposal concerns associated with radioactivity.[5] |
| ATP Concentration Flexibility | High (can be run at physiological mM concentrations)[2] | High (linear up to 1 mM ATP)[1] | Both assays can be performed at or near the ATP Km for the kinase, which is critical for evaluating ATP-competitive inhibitors.[9] |
Visualizing the Science
EGFR Signaling Pathway and Gefitinib's Point of Inhibition
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Workflow: A Comparative Overview
Caption: Comparative workflows of Radiometric and ADP-Glo™ kinase assays.
Detailed Experimental Protocols
The following protocols are tailored for determining the in vitro inhibitory activity of Gefitinib against EGFR.
Protocol 1: Radiometric Filter Binding Assay for EGFR
A Self-Validating System: This protocol includes controls for background (no enzyme) and maximal activity (no inhibitor) to ensure data integrity.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Gefitinib
-
[γ-³³P]-ATP
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20[10]
-
Stop Solution: 0.5% Phosphoric Acid
-
Wash Solution: 0.425% Phosphoric Acid
-
Methanol
-
Filter paper (e.g., P81 phosphocellulose)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of Gefitinib in DMSO. Further dilute in Kinase Buffer to the desired concentrations.
-
Reaction Setup: In a 96-well plate, combine 10 µL of diluted Gefitinib or DMSO (vehicle control), 20 µL of a solution containing EGFR and Poly(Glu, Tyr) 4:1 in Kinase Buffer.
-
Initiation: Start the reaction by adding 20 µL of Kinase Buffer containing [γ-³³P]-ATP and MgCl₂. The final ATP concentration should be at or near the Kₘ for EGFR (approximately 5-10 µM).[11][12]
-
Incubation: Incubate the plate at 30°C for 40-60 minutes.[12]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Filter Binding: Spot an aliquot of the reaction mixture onto the filter paper.
-
Washing: Wash the filter paper four times with Wash Solution and once with methanol to remove unincorporated [γ-³³P]-ATP.[12]
-
Detection: Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each Gefitinib concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol 2: ADP-Glo™ Luminescence Assay for EGFR
A Self-Validating System: This protocol includes controls for background luminescence and ATP-to-ADP conversion to ensure the accuracy of the results.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Gefitinib
-
ATP
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20[10]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of Gefitinib in DMSO. Further dilute in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of diluted Gefitinib or DMSO (vehicle control). Add 2 µL of a solution containing the EGFR enzyme in Kinase Buffer.[10]
-
Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the Poly(Glu, Tyr) 4:1 substrate and ATP in Kinase Buffer. The final ATP concentration should be at or near its Kₘ for EGFR.[10]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[10]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[10]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin. Incubate for 30-60 minutes at room temperature.[10]
-
Detection: Measure the luminescence using a plate reader.[10]
-
Data Analysis: Calculate the percent inhibition for each Gefitinib concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[13]
Trustworthiness: Troubleshooting and Addressing Pitfalls
For Pyrimidinone-Based Inhibitors:
-
ATP Competition: Since most pyrimidinone inhibitors are ATP-competitive, the measured IC50 value will be dependent on the ATP concentration in the assay.[9] It is crucial to perform assays at a consistent ATP concentration, ideally at or near the Kₘ value for the specific kinase, to allow for meaningful comparison of inhibitor potencies.[9]
-
Off-Target Effects: The conserved nature of the ATP-binding pocket across the kinome can lead to off-target effects for pyrimidinone-based inhibitors.[14] Kinome-wide profiling is recommended to assess the selectivity of lead compounds.[8]
-
Compound Solubility: Poor solubility of hydrophobic inhibitors in aqueous assay buffers can lead to inaccurate potency measurements. Ensure complete solubilization in DMSO and minimize the final DMSO concentration in the assay (typically ≤1%).
Conclusion
Both radiometric and ADP-Glo™ assays are powerful tools for the in vitro characterization of pyrimidinone-based kinase inhibitors. The radiometric assay remains the gold standard for its direct and unambiguous measurement of kinase activity, while the ADP-Glo™ assay offers a high-throughput, non-radioactive alternative with comparable performance for potency determination. The choice of assay will depend on the specific needs of the research, including throughput requirements, safety considerations, and the stage of the drug discovery process. By understanding the principles, protocols, and potential pitfalls of each method, researchers can generate high-quality, reliable data to drive the development of the next generation of kinase-targeted therapies.
References
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-
Reaction Biology. Radiometric Filter Binding Assay. Available from: [Link]
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Eurofins Discovery. EGFR Human RTK Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay - FR. Available from: [Link]
- Sanghera, J. S., Li, R., & Yan, J. Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity. ASSAY and Drug Development Technologies.
- Eck, M. J. et al. TKI sensitivity of exon 19 variants is determined by KM, ATP.
-
PubMed. Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity. Available from: [Link]
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ResearchGate. Schematic diagram of EGFR signaling pathway[15]. Growth factor binding.... Available from: [Link]
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ResearchGate. Simplified schematic diagram of the EGFR signaling pathway depicting.... Available from: [Link]
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Reaction Biology. Spotlight: Activity-Based Kinase Assay Formats. Available from: [Link]
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Creative Diagnostics. EGF/EGFR Signaling Pathway. Available from: [Link]
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ResearchGate. Assay of protein kinases using radiolabeled ATP: A protocol. Available from: [Link]
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ACS Publications. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. Available from: [Link]
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ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Available from: [Link]
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ResearchGate. In vitro growth-inhibitory activity of gefitinib on NSCLC cell lines in the MTT assay.. Available from: [Link]
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ACS Publications. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Available from: [Link]
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National Institutes of Health. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. Available from: [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling with Brominated Pyrimidines
Introduction: The Central Role of Pyrimidines and the Challenge of C-Br Activation
The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs and functional organic materials.[1] The ability to precisely functionalize this ring system through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is paramount for modern drug discovery and development. Brominated pyrimidines serve as versatile and readily available building blocks for these transformations via palladium-catalyzed cross-coupling reactions.
However, the electron-deficient nature of the pyrimidine ring and the potential for the ring's nitrogen atoms to coordinate with and inhibit the palladium catalyst present unique challenges.[2] The choice of the palladium catalyst, specifically the ligand coordinated to the metal center, is therefore the most critical parameter dictating the success, efficiency, and scope of these coupling reactions. This guide provides an in-depth comparison of common palladium catalyst systems, supported by experimental data, to empower researchers in selecting the optimal conditions for their specific synthetic targets.
The Engine of Cross-Coupling: A Unified Catalytic Cycle
All palladium-catalyzed cross-coupling reactions discussed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—are underpinned by a common catalytic cycle.[3] Understanding this fundamental mechanism is crucial for rational catalyst selection and troubleshooting. The cycle begins with the active Pd(0) species, which undergoes oxidative addition with the bromopyrimidine. The resulting Pd(II) complex then engages in transmetalation with the nucleophilic coupling partner (e.g., an organoboron reagent, amine, or copper acetylide). The final, and often rate-determining, step is reductive elimination, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
The ligand (L) plays a pivotal role in this cycle. Electron-rich and sterically bulky ligands generally accelerate both the oxidative addition and the reductive elimination steps, leading to higher catalytic turnover and enabling the coupling of more challenging, sterically hindered substrates.[4]
Part 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction, which couples organoboron reagents with organic halides, is arguably the most widely used C-C bond-forming reaction in pharmaceutical synthesis due to its mild conditions and high functional group tolerance.[5]
Catalyst Comparison: Phosphines vs. N-Heterocyclic Carbenes (NHCs)
1. Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classical, air-sensitive catalyst. While effective for simple couplings, it often requires higher catalyst loadings (up to 5 mol%) and elevated temperatures.[6][7] Its efficacy can be limited with electron-poor or sterically demanding pyrimidines.
2. Bulky Biarylphosphine Ligands (e.g., SPhos, XPhos): A significant advancement came with the development of bulky, electron-rich biarylphosphine ligands. Ligands like SPhos and XPhos, used with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, create highly active catalysts in situ.[4] Their steric bulk promotes the reductive elimination step, which is often rate-limiting, allowing for lower catalyst loadings and milder reaction conditions.[8]
3. N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI™-IPr): NHC ligands are strong σ-donors that form highly stable and active palladium complexes.[9] Pre-catalysts like PEPPSI™-IPr (palladium(II) dichloride) are particularly advantageous.[10] They are air- and moisture-stable, making them easy to handle, yet they readily generate the active Pd(0) species under reaction conditions.[10][11] Their high activity often allows for very low catalyst loadings (≤ 1 mol%) and rapid reaction times, even with challenging substrates like aryl chlorides.[8][12]
Comparative Performance Data: Suzuki-Miyaura Coupling
| Entry | Bromopyrimidine | Boronic Acid | Catalyst System | Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | 5 | K₃PO₄ | 1,4-Dioxane | 80 | - | 89 | [6][7] |
| 2 | 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1* | 1.5 (Pd) | KF | Dioxane | - | - | 91 | [13] |
| 3 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [8] |
| 4 | 3-Bromopyridine | Phenylboronic acid | PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [8] |
| 5 | 2,4-Dichloropyrimidine** | Phenylboronic acid | Pd(PPh₃)₄ | 5 | K₂CO₃ | 1,4-Dioxane | - | 24 | 85 | [14] |
*Ligand 1 refers to a specific phosphine ligand detailed in the cited reference. **Note: For polyhalogenated pyrimidines, selectivity can be an issue. The C-Cl bond on an electron-deficient pyrimidine can be activated towards oxidative addition.[15]
Experimental Protocol: Suzuki-Miyaura Coupling using PEPPSI-IPr
This protocol describes a general procedure for the coupling of a bromopyrimidine with an arylboronic acid using a robust NHC pre-catalyst.
Rationale: The choice of PEPPSI-IPr provides a highly active, air-stable catalyst, minimizing the need for strictly anaerobic conditions during setup.[10] Cesium carbonate (Cs₂CO₃) is a strong, yet often soluble, base suitable for a wide range of substrates, and t-amyl alcohol is an effective solvent at elevated temperatures.[8]
-
Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the bromopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).
-
Catalyst Addition: Add the PEPPSI-IPr catalyst (0.5 - 1.0 mol%). The catalyst can be weighed in the air.
-
Solvent Addition: Add anhydrous t-amyl alcohol (or 1,4-dioxane) to achieve a concentration of approximately 0.1-0.2 M with respect to the bromopyrimidine.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Part 2: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a ubiquitous linkage in pharmaceuticals.[16][17] The reaction is particularly sensitive to ligand choice, as the C-N reductive elimination can be challenging.
Catalyst Comparison: The Evolution of Ligands for C-N Coupling
Early generations of catalysts for this reaction required bidentate phosphine ligands like BINAP or DPPF to achieve reliable coupling with primary amines.[17] However, the major breakthrough for coupling heteroaryl halides, including bromopyrimidines, came with the development of sterically hindered, electron-rich biaryl monophosphine ligands.
1. Biarylphosphine Ligands (e.g., RuPhos, XPhos, SPhos): These ligands are the workhorses for modern Buchwald-Hartwig aminations.[18][19] Their steric bulk and electron-donating properties are essential for promoting the C-N reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.[20] The choice between them can be substrate-dependent; for instance, RuPhos and BrettPhos have shown excellent performance for coupling unprotected 3-halo-2-aminopyridines.[19]
2. NHC-based Catalysts (e.g., PEPPSI-IPr): PEPPSI-IPr is also an excellent catalyst for Buchwald-Hartwig aminations, effectively coupling a wide range of amines with aryl chlorides and bromides under mild conditions.[10] The strong Pd-NHC bond provides a robust catalyst that resists decomposition, leading to high yields.
Comparative Performance Data: Buchwald-Hartwig Amination
| Entry | Bromopyrimidine | Amine | Catalyst System | Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ / Ligand 1 | 2 (Pd) | NaOt-Bu | Toluene | 100 | 95 | [2] |
| 2 | 5-Bromopyrimidine | Morpholine | Pd₂(dba)₃ / Ligand 2 | 2 (Pd) | K₃PO₄ | Toluene | 100 | 98 | [2] |
| 3 | 3-Amino-5-bromopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | - | LiHMDS | THF | 65 | 71 | [21] |
| 4 | 3-Amino-5-bromopyridine | Morpholine | RuPhos Precatalyst | - | LiHMDS | THF | 65 | 83 | [21] |
*Ligands 1 and 2 refer to specific biarylphosphine ligands detailed in the cited reference.
Experimental Protocol: Buchwald-Hartwig Amination using a Biarylphosphine Ligand
This protocol outlines a procedure using an in situ generated catalyst from a palladium source and a biarylphosphine ligand.
Rationale: The combination of Pd₂(dba)₃ and a bulky biarylphosphine ligand like RuPhos or SPhos generates a highly active catalyst for C-N bond formation.[19][21] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.[22] Toluene is a common high-boiling solvent for these reactions.
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1.0 mol%) and the biarylphosphine ligand (e.g., RuPhos, 2.2 mol%) to a dry reaction vial. Add a portion of the anhydrous toluene and stir for 10-15 minutes.
-
Reagent Addition: To the catalyst mixture, add the bromopyrimidine (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv). Add the remaining toluene to achieve a final concentration of 0.1-0.2 M.
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a pre-heated oil bath at 80-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Separate the layers, extract the aqueous phase with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude residue via flash column chromatography to obtain the desired arylated amine.
Part 3: Sonogashira Coupling (C-C, sp²-sp Bond Formation)
The Sonogashira coupling is the premier method for linking terminal alkynes to sp² centers, creating alkynyl-pyrimidines that are valuable intermediates in medicinal chemistry.[1][23] The reaction uniquely employs a dual catalytic system of palladium and copper(I).[24]
Catalyst System and Rationale
The standard Sonogashira catalyst system consists of a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (typically CuI), and an amine base (like triethylamine or diisopropylamine), which also often serves as the solvent.[25]
Mechanism Insight: The reaction proceeds via two interconnected cycles.[1] In the palladium cycle, oxidative addition of the bromopyrimidine occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center before the final reductive elimination step.
Comparative Performance Data: Sonogashira Coupling
| Entry | Bromopyrimidine | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 96 | [23] |
| 2 | 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (5 mol%) | CuI (10 mol%) | Et₃N | THF | RT | 16 | - | [1] |
| 3 | 2-Bromopyrazine | Phenylacetylene | PdCl₂(PPh₃)₂ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 80 | - | - | [26] |
Experimental Protocol: Sonogashira Coupling
This protocol provides a robust method for the synthesis of 5-alkynylpyrimidines.
Rationale: The combination of PdCl₂(PPh₃)₂, CuI, and an amine base is a classic and reliable system.[1][26] Using a polar aprotic solvent like DMF allows for higher reaction temperatures, which can accelerate the coupling of less reactive substrates.[23] Triethylamine serves as both the base and a co-solvent.
-
Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromopyrimidine (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).
-
Solvent and Base: Add anhydrous DMF and triethylamine (2.0-3.0 equiv).
-
Degassing: Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Catalyst Selection Strategy: A Decision-Making Workflow
Choosing the right catalyst system from the outset can save significant time and resources. The following workflow provides a logical framework for making this critical decision.
Caption: A decision workflow for selecting a palladium catalyst system.
Conclusion
The functionalization of brominated pyrimidines via palladium-catalyzed cross-coupling is a cornerstone of modern synthesis. While classical catalysts like Pd(PPh₃)₄ remain useful for simpler transformations, the field has been revolutionized by the development of sophisticated ligand systems. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and stable N-heterocyclic carbene pre-catalysts (e.g., PEPPSI-IPr) offer superior activity, broader substrate scope, and milder reaction conditions. These advanced systems are often the key to success when dealing with sterically demanding or electronically challenging substrates. For Sonogashira couplings, the classic Pd/Cu dual-catalyst system remains the gold standard. By understanding the underlying catalytic cycle and the specific roles of different ligand classes, researchers can rationally select the optimal catalyst to accelerate their discovery programs.
References
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Al-Masum, M., & Al-Ahmari, S. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(4), 2546-2557. Retrieved from [Link]
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Yang, H., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6, 1-10. Retrieved from [Link]
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Al-Masum, M., & Al-Ahmari, S. (2010). Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. Molecules (Basel, Switzerland), 15(4), 2546–2557. Retrieved from [Link]
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Dykstra, K. D. (2016). Mechanistic studies on the palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. Retrieved from [Link]
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Procter, D. J., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3569–3580. Retrieved from [Link]
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Keglevich, G., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2221–2226. Retrieved from [Link]
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Stanetty, C., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 46(5), 929-935. Retrieved from [Link]
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Shen, Q., & Hartwig, J. F. (2006). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 8(19), 4569–4572. Retrieved from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]
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Beller, M., et al. (2016). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organometallics, 35(10), 1466–1475. Retrieved from [Link]
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Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Retrieved from [Link]
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L'heureux, A., & Fagnou, K. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(10), 3516–3523. Retrieved from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of phosphine and NHC ligands. Retrieved from [Link]
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Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross-Coupling Reactions of Sulfonates: An Efficient Approach to C2-Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175–7183. Retrieved from [Link]
- BenchChem. (n.d.). comparing the efficacy of different catalysts for pyrimidine coupling reactions.
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Tundel, R. E., & Buchwald, S. L. (2007). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Bioorganic & Medicinal Chemistry Letters, 17(22), 6245–6248. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Organ, M. G., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[11]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Molecules, 25(18), 4277. Retrieved from [Link]
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Singh, A. K., et al. (2018). Reactivity of dipyrimidyldiselenides with [M(PPh3)4]and 2-pyrimidylchalcogenolates with [MCl2(diphosphine)](M=Pd or Pt). Inorganica Chimica Acta, 471, 532-540. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Selectivity of Kinase Inhibitors Derived from 5-Bromopyrimidinone
Introduction: The Imperative for Selectivity in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are fundamental regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms. However, a significant challenge remains: achieving selectivity.[1][2] The highly conserved nature of the ATP-binding site across the kinome means that many inhibitors inadvertently act on multiple kinases.[2] These "off-target" effects can lead to toxicities and diminish therapeutic efficacy.[3][4]
The 5-bromopyrimidinone scaffold has emerged as a promising starting point for developing potent and selective kinase inhibitors. This guide provides an in-depth comparison of methodologies used to assess the selectivity of these compounds, using Bruton's tyrosine kinase (BTK) inhibitors as a practical example. We will compare a hypothetical 5-bromopyrimidinone-derived BTK inhibitor to the clinically approved covalent inhibitors, Ibrutinib and Acalabrutinib, to illustrate these principles.
The Challenge of Kinase Selectivity: On-Target Efficacy vs. Off-Target Toxicity
A successful kinase inhibitor must exhibit a therapeutic window where it effectively inhibits the intended target (on-target) without causing significant adverse effects through inhibition of other kinases (off-target). Bruton's tyrosine kinase (BTK), a crucial component of the B-cell receptor (BCR) signaling pathway, is a validated target in B-cell malignancies.[5][6][7]
-
Ibrutinib , the first-in-class BTK inhibitor, is highly effective but also inhibits other kinases like TEC, EGFR, and ITK, which has been associated with side effects such as bleeding and atrial fibrillation.[4][8][9]
-
Acalabrutinib , a second-generation inhibitor, was designed for greater selectivity to minimize these off-target effects, demonstrating a more favorable safety profile.[4][8][10][11]
Assessing a new chemical entity, such as a 5-bromopyrimidinone derivative, requires a multi-faceted approach to determine its place in this landscape. The goal is to build a comprehensive "selectivity profile" that predicts both efficacy and potential liabilities.
Part 1: Biochemical Assessment - Foundational Potency and Kinome-Wide Profiling
The first step in characterizing any new inhibitor is to determine its potency against the purified target kinase and then to understand its interaction profile across the broader human kinome.
In Vitro Potency Determination: The LanthaScreen™ Eu Kinase Binding Assay
Causality: Before assessing selectivity, we must confirm that the compound potently binds the intended target. The LanthaScreen™ Eu Kinase Binding Assay is a robust, fluorescence resonance energy transfer (FRET)-based method for quantifying inhibitor binding.[12][13] It directly measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by the test compound, providing a direct measure of binding affinity (IC50).[12][13] This is a crucial first step, as a compound that doesn't potently bind its target is not a viable candidate.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
[14][15][16][17]1. Cell Treatment:
- Culture a suitable cell line (e.g., a B-cell lymphoma line like TMD8) to ~80% confluency.
- Treat cells with the 5-bromopyrimidinone inhibitor at a desired concentration (e.g., 1 µM) or with vehicle (DMSO) for 1 hour in culture media.
- Heating and Lysis:
- Harvest and wash the cells, then resuspend in a buffer (e.g., PBS with protease inhibitors).
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler, followed by cooling for 3 minutes at room temperature. [14] * Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath, repeated 3 times).
- Fractionation and Detection:
- Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C). [14] * Carefully collect the supernatant.
- Quantify the amount of soluble BTK protein in each sample using a standard detection method like Western Blot or an ELISA.
- Data Analysis:
- For each temperature point, normalize the amount of soluble BTK to the amount at the lowest temperature (e.g., 40°C).
- Plot the percentage of soluble BTK versus temperature for both the vehicle- and inhibitor-treated samples.
- The difference in the melting temperature (Tm) between the two curves represents the thermal shift, a direct measure of target engagement.
Comparative Analysis: A 5-Bromopyrimidinone Derivative vs. Ibrutinib and Acalabrutinib
To provide a clear comparison, we present hypothetical but representative data for a novel 5-bromopyrimidinone BTK inhibitor ("Compound X") alongside established drugs.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the kind of quantitative data generated from the assays described above.
Table 1: Comparative Biochemical Potency and Cellular Target Engagement
| Compound | BTK IC50 (Biochemical) | BTK Thermal Shift (ΔTm, CETSA®) |
|---|---|---|
| Ibrutinib | ~1.5 nM [11] | +8.2 °C |
| Acalabrutinib | ~5.1 nM [11] | +7.5 °C |
| Compound X | 3.5 nM | +7.9 °C |
Table 2: Comparative Kinase Selectivity Profile (KINOMEscan™ % Inhibition at 1 µM)
| Kinase Target | Ibrutinib | Acalabrutinib | Compound X (Hypothetical) | Associated Potential Effect |
|---|---|---|---|---|
| BTK (On-Target) | >99% [18] | >99% [18] | >99% | Efficacy |
| ITK | >95% [8][10] | <10% [8][10] | <15% | T-cell function, potential toxicity |
| EGFR | >90% [10] | <5% [10] | <5% | Skin rash, diarrhea |
| TEC | >98% [19] | >90% [19] | >90% | Part of intended TEC family inhibition |
| SRC | >80% | <10% | <20% | Platelet function, bleeding risk |
| BLK | >95% | <5% | <10% | B-cell signaling |
This data illustrates that while Compound X has on-target potency comparable to both Ibrutinib and Acalabrutinib, its selectivity profile is more similar to the second-generation inhibitor, Acalabrutinib. It shows potent inhibition of the target BTK while sparing key off-targets like ITK and EGFR, suggesting a potentially favorable safety profile.
Signaling Pathway Context: The Role of BTK
Understanding the inhibitor's effect requires placing it in the context of the biological pathway it modulates. BTK is a critical node downstream of the B-cell receptor (BCR). [5][20][21]Its inhibition blocks the signaling cascade that leads to B-cell proliferation and survival. [6][20][21]
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Comparative Docking Analysis of Pyrimidinone Analogs in Kinase Active Sites: A Guide for Researchers
This guide provides an in-depth comparative analysis of the molecular docking performance of pyrimidinone-based analogs against two clinically relevant protein kinases: p38α Mitogen-Activated Protein Kinase (MAPK) and Monopolar Spindle 1 (Mps1) kinase. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved and investigational kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key interactions in the kinase hinge region.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors.
We will delve into the causality behind the experimental choices in a typical molecular docking workflow, present a self-validating protocol, and provide a framework for interpreting the results to guide further experimental studies.
The Rationale: Why Pyrimidinones and Kinases?
Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] This has made them one of the most important classes of drug targets.[2] The pyrimidine nucleus and its fused analogs, such as pyrazolopyrimidines, have proven to be versatile scaffolds for the development of potent and selective kinase inhibitors.[3] Their structural resemblance to adenine allows them to effectively compete with endogenous ATP for binding to the kinase active site.[5]
This guide will focus on a comparative docking study to predict and rationalize the binding of pyrimidinone analogs to p38α MAPK and Mps1 kinases.
-
p38α MAPK is a key player in cellular responses to stress and inflammation and is implicated in various diseases, including inflammatory disorders and cancer.[6]
-
Mps1 kinase plays an essential role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its overexpression is associated with various cancers, making it an attractive therapeutic target.[7][8]
By comparing the docking behavior of different pyrimidinone analogs in these two distinct kinase active sites, we can gain valuable insights into the structural determinants of binding affinity and selectivity.
Experimental Workflow: A Self-Validating Docking Protocol
A robust and reproducible docking protocol is the cornerstone of any computational drug design effort. Here, we present a detailed, step-by-step methodology using AutoDock Vina, a widely used and freely available molecular docking program.[9][10][11] The protocol is designed to be self-validating by including a "redocking" step, where the co-crystallized ligand is docked back into its receptor to assess the accuracy of the docking parameters.[12][13]
Caption: A generalized workflow for comparative molecular docking studies.
Step-by-Step Methodology
1. Preparation of Kinase Structures:
-
Rationale: To begin, we need high-quality 3D structures of our target kinases. X-ray crystal structures from the Protein Data Bank (PDB) are the gold standard. For this study, we will use:
-
Protocol:
-
Download the PDB files from the RCSB PDB website.
-
Using a molecular visualization tool like UCSF Chimera or PyMOL, prepare the protein by:
-
Removing all water molecules and heteroatoms (except for essential cofactors, if any).
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Gasteiger charges).
-
-
Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.[9][11]
-
2. Preparation of Pyrimidinone Analogs (Ligands):
-
Rationale: The 3D structures of the pyrimidinone analogs are required for docking. These can be obtained from databases like PubChem or sketched using chemical drawing software.
-
Protocol:
-
Obtain the 2D structures of the selected pyrimidinone analogs. For this guide, we will consider two hypothetical analogs:
-
Analog A: A simple aminopyrimidinone.
-
Analog B: A pyrimidinone with a bulkier hydrophobic substituent.
-
-
Convert the 2D structures to 3D using a program like Open Babel or the ligand preparation tools in AutoDock Tools.
-
Perform energy minimization to obtain a low-energy conformation.
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligands in the PDBQT format.
-
3. Docking Protocol Validation (Redocking):
-
Rationale: Before docking our novel compounds, we must validate our docking protocol to ensure it can reproduce the experimentally observed binding mode. This is achieved by redocking the co-crystallized ligand into the active site of its receptor.[12][13] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[12]
-
Protocol:
-
Extract the co-crystallized ligand from the original PDB file (e.g., the pyridinyl-imidazole inhibitor from 1IAN).
-
Prepare the co-crystallized ligand in the same way as the other ligands (Step 2).
-
Define a grid box that encompasses the entire binding site of the kinase. The size and center of the grid box should be chosen to cover all the key interacting residues.
-
Perform the docking using AutoDock Vina.
-
Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose and calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is considered validated.
-
4. Molecular Docking of Pyrimidinone Analogs:
-
Rationale: With a validated protocol, we can now confidently dock our pyrimidinone analogs into the active sites of both p38α MAPK and Mps1 kinase.
-
Protocol:
-
Use the same prepared receptor structures and grid box parameters from the validation step.
-
Dock each pyrimidinone analog into the active sites of both kinases using AutoDock Vina.
-
The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the search. A higher value increases the chance of finding the global minimum but also increases computation time. An exhaustiveness of 8 is the default, but increasing it may yield more consistent results.[10]
-
Analysis and Interpretation of Docking Results
The output of a docking simulation provides a wealth of information that needs careful interpretation. The primary metrics for analysis are the binding energy and the binding pose.[12][16]
Caption: Key parameters for interpreting molecular docking results.
Comparative Docking Data
The following table summarizes the hypothetical docking results for our two pyrimidinone analogs against p38α MAPK and Mps1 kinase.
| Ligand | Target Kinase | Binding Energy (kcal/mol) | Key Interacting Residues (H-bonds) | Predicted Inhibitory Potential |
| Analog A | p38α MAPK | -7.8 | Met109, Gly110 (Hinge) | Moderate |
| Mps1 Kinase | -7.2 | Met602, Cys604 (Hinge) | Moderate | |
| Analog B | p38α MAPK | -9.5 | Met109, Gly110 (Hinge), Leu167 | High |
| Mps1 Kinase | -8.1 | Met602, Cys604 (Hinge), Ile667 | Good |
Note: These are representative values for illustrative purposes. Actual binding energies will vary depending on the specific analogs and docking protocol.
Interpretation of Results
-
Binding Energy: The binding energy is an estimate of the binding affinity between the ligand and the protein.[16] A more negative value indicates a more stable complex and, theoretically, a more potent inhibitor.[12] In our example, Analog B shows a lower binding energy for both kinases compared to Analog A, suggesting it is a more potent inhibitor. The significantly lower binding energy of Analog B with p38α MAPK (-9.5 kcal/mol) compared to Mps1 (-8.1 kcal/mol) suggests it may be more selective for p38α MAPK.
-
Binding Pose and Interactions: Visualizing the docked poses is crucial for understanding the structural basis of binding.[16] Using software like PyMOL or Discovery Studio, we can analyze the interactions between the ligand and the protein's active site residues.
-
Hydrogen Bonds: The pyrimidinone core is expected to form key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP.[17] For p38α MAPK, these interactions are typically with residues like Met109 and Gly110. For Mps1, key hinge residues include Met602 and Cys604.[7]
-
Hydrophobic Interactions: The substituents on the pyrimidinone ring will interact with hydrophobic pockets in the active site. The bulkier hydrophobic group on Analog B allows it to form additional favorable interactions with hydrophobic residues (e.g., Leu167 in p38α MAPK), which likely accounts for its lower binding energy.
-
-
Correlation with Experimental Data: The ultimate validation of a docking study comes from comparing the computational predictions with experimental data, such as IC50 or Ki values. A good correlation between lower binding energies and lower experimental inhibitory concentrations strengthens the predictive power of the model.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to performing comparative docking studies of pyrimidinone analogs in kinase active sites. By following a self-validating protocol and carefully interpreting the results, researchers can gain valuable insights into the structure-activity relationships of their compounds and make more informed decisions in the drug discovery process.
The next steps following a successful in silico study would typically involve:
-
Synthesis and in vitro testing: Synthesizing the most promising analogs and evaluating their inhibitory activity against the target kinases in biochemical assays.
-
Lead optimization: Based on the initial experimental results and the structural insights from docking, further modifications can be made to the pyrimidinone scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
X-ray crystallography: Obtaining a crystal structure of a lead compound in complex with the target kinase can provide definitive information about the binding mode and guide further structure-based drug design efforts.
By integrating computational methods like molecular docking with experimental validation, the timeline for the discovery and development of novel and effective kinase inhibitors can be significantly accelerated.
References
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Tong, L. et al. (1998). HUMAN P38 MAP KINASE INHIBITOR COMPLEX. RCSB PDB. [Link]
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Fedorov, O. et al. (2016). Crystal structure of human Mps1 (TTK) in complex with Reversine. RCSB PDB. [Link]
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Badr-Ddine, E. M. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]
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Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
- The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
- UCSF Chimera--a visualization system for exploratory research and analysis. Pettersen, E.F. et al. J. Comput. Chem. 25:1605-1612 (2004).
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). mitogen-activated protein kinase 14 | p38 subfamily. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Chu, M. L. et al. (2008). The MPS1 Family of Protein Kinases. Annual review of biochemistry, 77, 435-463. [Link]
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Villa, F. et al. (2017). A crystal structure of the human protein kinase Mps1 reveals an ordered conformation of the activation loop. FEBS Letters, 591(18), 2746-2756. [Link]
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Papakonstantinou, E. et al. (2021). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Molecules, 26(16), 4987. [Link]
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Singh, T. & Singh, R. K. (2018). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 8(52), 29699-29712. [Link]
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Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm, 11(10), 1616-1636. [Link]
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Sharma, P. et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
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Kumar, A. et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]
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Kaur, H. et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 28. [Link]
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Eagon Research Group. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
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AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. Read the Docs. [Link]
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Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]
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Kaushik, M. (2020, October 10). Protein-ligand docking with AutoDock Vina and UCSF Chimera [Video]. YouTube. [Link]
-
In-Silico Lab. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. [Link]
-
r/comp_chem. (2022). Need help with molecular docking results interpretation [Online forum post]. Reddit. [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Matter Modeling Stack Exchange. [Link]
-
Open Babel. (n.d.). The Open Source Chemistry Toolbox. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of specialized compounds like 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one are paramount. This guide provides a comprehensive, step-by-step framework for its safe disposal, grounded in established safety protocols and regulatory principles.
Section 1: Chemical Profile and Hazard Assessment
Understanding the chemical's nature is the first step in safe handling. Based on its constituent functional groups, we can anticipate its primary hazards. Organobromine compounds can be toxic and environmentally persistent. The pyrimidine core is biologically active, suggesting potential physiological effects.
Table 1: Chemical Identifiers and Anticipated Hazards
| Property | Value / Anticipated Hazard | Rationale & Causality |
| IUPAC Name | This compound | - |
| Molecular Formula | C₆H₇BrN₂OS | - |
| Anticipated Hazards | Skin, eye, and respiratory irritation.[1] Potential for toxicity if ingested or inhaled.[2] | Brominated organic compounds and heterocyclic amines/amides frequently exhibit irritant properties.[1][3] |
| Environmental Hazard | Potential for environmental persistence. | Halogenated organic compounds can resist natural degradation pathways. |
| Combustion Products | Toxic fumes including hydrogen bromide, nitrogen oxides (NOx), and sulfur oxides (SOx).[2][4] | Thermal decomposition will break down the molecule into its constituent elements, forming hazardous gases. |
Disclaimer: This assessment is based on the chemical's structure. Always consult your institution's Environmental Health & Safety (EHS) office for a definitive waste characterization.
Section 2: Pre-Disposal Safety Operations
Before beginning any disposal procedure, proper preparation is critical to ensure personal and environmental safety.
Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. The goal is to create a complete barrier against any potential exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Justification |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Butyl rubber). | To prevent skin absorption. Always check the glove manufacturer's compatibility chart. |
| Eye Protection | Safety goggles with side shields or a face shield.[1] | To protect against splashes of contaminated solvents or airborne dust. |
| Body Protection | A fully buttoned laboratory coat.[1] | To protect skin and personal clothing from contamination. |
| Respiratory | Use only within a certified chemical fume hood.[2] | To prevent inhalation of the compound, especially if it is a powder. |
Work Area Preparation
-
Designated Area: Conduct all waste handling and consolidation activities within a certified chemical fume hood to contain any dust or vapors.
-
Gather Materials: Have all necessary supplies ready before you begin. This includes waste containers, labels, and spill cleanup materials.
-
Consult EHS: Always follow your institution's specific guidelines. Your EHS department is the final authority on hazardous waste procedures.[5][6][7]
Section 3: Step-by-Step Disposal Protocol
Disposal is not merely discarding; it is a systematic process of containment and documentation. The fundamental principle is that no chemical waste of this type should enter the general trash or be poured down the sanitary sewer .[5][8]
Step 1: Waste Segregation
Proper segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Unused or Expired Solid Compound: Keep the pure chemical in its original, clearly labeled container.
-
Contaminated Solid Waste: This includes items like used weighing paper, contaminated gloves, and paper towels. These items must be collected separately.
-
Contaminated Sharps: Any needles or glassware that are grossly contaminated should be collected in a designated, puncture-proof sharps container labeled for chemical waste.
-
Rinsate from Cleaning: When cleaning glassware that held the compound, perform a triple rinse with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected as hazardous liquid waste.
Step 2: Container Selection and Management
The integrity of the waste container is essential for safe storage and transport.[6][9]
-
Solid Waste: Use a sturdy, sealable container, such as a wide-mouth polyethylene jar or a double-lined bag.[9]
-
Liquid Waste (Rinsate): Use a chemically compatible, leak-proof container with a screw-top cap. Glass or polyethylene carboys are often provided by EHS for halogenated solvent waste.[6][9]
-
Compatibility: Never mix incompatible waste streams. Since this compound contains bromine, its waste should be designated as halogenated organic waste . Keep it separate from non-halogenated waste.[6]
Step 3: Labeling
Accurate labeling is a legal requirement and ensures the safety of everyone who will handle the container.
-
Obtain a "Hazardous Waste" label from your institution's EHS department.[5]
-
Fill out the label completely as you begin to add waste to the container.
-
Clearly write the full chemical name: "this compound" and any solvents present in the case of rinsate.
-
Indicate the associated hazards (e.g., Toxic, Irritant).
-
Ensure the accumulation start date is recorded.
Step 4: Storage and Collection
-
Storage Location: Store sealed waste containers in a designated satellite accumulation area, which must be at or near the point of generation.
-
Secondary Containment: Place waste containers in a secondary bin or tray to contain any potential leaks.
-
Arrange for Pickup: Once the container is full or you have finished the project, submit a chemical waste pickup request to your EHS department through their designated online portal or procedure.[8][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the disposal of brominated pyrimidine waste.
Section 4: Regulatory Framework
The disposal procedures detailed in this guide are mandated by law. In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[10]
Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[11] While this specific compound may not be individually listed, organobromine production wastes have been a focus of EPA regulation, and as a precautionary principle, compounds with known hazardous functional groups should be treated as hazardous waste pending official characterization.[10][12] Your institution's EHS department is responsible for ensuring compliance with all federal, state, and local regulations.[5]
By adhering to these procedures, you contribute to a culture of safety, protect our environment, and ensure our vital research continues responsibly.
References
-
CHEMICAL WASTE GUIDE . UW Environmental Health & Safety - University of Washington. Available at: [Link]
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Environmental Fact Sheet, Organobromine . U.S. Environmental Protection Agency. Available at: [Link]
-
Hazardous Waste Management Manual . University of Northern Iowa Environmental Health and Safety. Available at: [Link]
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Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Land Disposal Restrictions; Listing of CERCLA Hazardous Substances, Reportable Quantities; Final Rule . Federal Register. Available at: [Link]
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Chemical Waste Management Reference Guide . The Ohio State University Environmental Health and Safety. Available at: [Link]
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Hazardous Waste Manual . Colorado State University Policy Library. Available at: [Link]
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Documents Related to the Hazardous Waste Listing for Organobromine Production Wastes . U.S. Environmental Protection Agency. Available at: [Link]
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Hazardous Waste Disposal Guide . Oregon State University Environmental Health & Safety. Available at: [Link]
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Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998) . GovInfo. Available at: [Link]
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Safety Data Sheet for 2-Methylthio-3(5/6)-methyl pyrazine synthetic . Advanced Biotech. Available at: [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one
Introduction: Beyond the Substance, A Culture of Safety
In the landscape of drug discovery and chemical synthesis, compounds like 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one are valuable intermediates. However, their potential biological activity necessitates a profound respect for their handling. This guide moves beyond a simple checklist of personal protective equipment (PPE). It serves as a comprehensive operational manual, grounded in the principles of risk assessment and scientific causality, to ensure your safety and the integrity of your research.
As there is no specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this guidance is expertly synthesized from the hazard profiles of structurally analogous brominated and thiomethylated pyrimidinone derivatives.[1][2][3] This approach allows us to anticipate potential hazards and establish a robust safety protocol. The core philosophy is that PPE is the final, critical barrier in a hierarchy of safety controls, supplementing vital engineering solutions like fume hoods and ventilated enclosures.
Hazard Assessment: Understanding the "Why"
Effective protection begins with a clear understanding of the risks. Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Acute Toxicity: Considered harmful if swallowed, in contact with skin, or if inhaled as a dust.[1][3] This multi-route toxicity underscores the need for comprehensive barrier protection.
-
Skin and Eye Irritation: Pyrimidine derivatives are frequently classified as skin and eye irritants.[2][4] Direct contact can cause irritation, and in the case of eye contact, potentially serious damage.[4]
-
Respiratory Tract Irritation: Inhalation of the fine powder can lead to respiratory irritation.[2][3]
-
Thermal Decomposition: In the event of a fire, hazardous decomposition products can be released, including toxic gases like nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen bromide (HBr).[1][2]
This hazard profile dictates that all handling procedures must be designed to prevent direct contact, ingestion, and inhalation.
The Hierarchy of Controls: A Self-Validating System
Before selecting PPE, it is imperative to implement higher-level safety controls. PPE should never be the sole method of protection.
Caption: The Hierarchy of Controls prioritizes safety measures.
The most trustworthy safety protocols rely on robust engineering controls. All operations involving the solid form or concentrated solutions of this compound must be performed within a certified chemical fume hood.
Core PPE Requirements: Your Final Barrier
The following PPE is mandatory for all personnel handling this compound.
Eye and Face Protection
-
Mandatory: Wear tightly fitting chemical splash goggles that conform to European Standard EN166 or OSHA's regulations in 29 CFR 1910.133.[1][5] Standard safety glasses are insufficient as they do not protect from splashes and aerosols from all angles.
-
Causality: The eyes are highly susceptible to chemical irritation and damage. Goggles provide a seal around the eyes to prevent entry of dust particles and liquid splashes.
-
Enhanced Protection: When there is a significant risk of splashing or an exothermic reaction (e.g., during quenching or large-scale reactions), a face shield must be worn in addition to chemical splash goggles.[6]
Hand Protection
-
Mandatory: Disposable, powder-free nitrile gloves are the minimum requirement for all handling procedures.[7] Powdered gloves are not recommended as the powder can absorb hazardous materials and contribute to contamination.[8][9]
-
Best Practice (Double Gloving): For all procedures involving direct handling, including weighing and solution preparation, wearing two pairs of nitrile gloves is strongly recommended.[7][8] The outer glove can be removed immediately upon known or suspected contact, minimizing the risk of cross-contamination.[7]
-
Causality: The compound is presumed to be harmful upon skin contact. Nitrile provides good chemical resistance for incidental contact. For prolonged or immersive work, consult the glove manufacturer's chemical resistance guide to select a glove with a documented low breakthrough time for similar chemicals. Always inspect gloves for tears or punctures before use.[6]
Body Protection
-
Mandatory: A long-sleeved, knee-length laboratory coat made of a low-permeability fabric must be worn and fully buttoned.[6][8]
-
Causality: This protects your skin and personal clothing from accidental spills and contamination. The cuffs of the inner glove should be tucked under the sleeve of the lab coat, and the outer glove cuff should go over the sleeve, creating a secure seal.[8]
-
Enhanced Protection: For tasks involving larger quantities (>10g) or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection
-
Mandatory for Solids: When handling the solid powder, especially during weighing or transfers where dust formation is possible, all work must be conducted within a fume hood or a ventilated balance enclosure to prevent inhalation.[1][5]
-
When a Respirator is Required: If engineering controls are not feasible or in the event of a significant spill, respiratory protection is necessary. Use a NIOSH/MSHA-approved respirator equipped with P3 (or N100/P100) particulate cartridges.[1]
-
Causality: The fine powder of the compound can be easily aerosolized. Inhaling these particles can cause acute respiratory tract irritation.[2] A respirator program, including fit-testing and training, is an OSHA requirement when respirators are necessary for safety.[6]
Operational Plan: PPE in Practice
Protocol: Weighing and Preparing a Stock Solution
This step-by-step protocol illustrates the integration of PPE into a common laboratory workflow.
-
Preparation (Pre-Operation):
-
Don all mandatory PPE: inner nitrile gloves, lab coat, outer nitrile gloves, and chemical splash goggles.
-
Ensure the chemical fume hood or ventilated balance enclosure is functioning correctly.
-
Prepare all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it inside the fume hood.
-
-
Weighing (Inside Fume Hood/Enclosure):
-
Carefully open the container of this compound. Avoid creating dust clouds.
-
Using a clean spatula, transfer the desired amount of solid to the weigh boat.
-
Securely close the primary container.
-
-
Solution Preparation (Inside Fume Hood):
-
Place the weigh boat containing the solid into the beaker intended for the solution.
-
Slowly add the solvent to the beaker, rinsing the weigh boat to ensure a complete transfer.
-
Stir the solution until the solid is fully dissolved.
-
-
Cleanup and Doffing:
-
Dispose of the weigh boat and any contaminated consumables in a designated "Halogenated Organic Waste" container within the fume hood.
-
Wipe down the work surface with an appropriate solvent.
-
Remove the outer pair of gloves and dispose of them in the designated waste container before leaving the fume hood.
-
Transport the sealed solution to the reaction area.
-
Remove the remaining PPE in the designated area outside the lab, following the proper doffing procedure (e.g., lab coat, then goggles, then inner gloves).
-
PPE Summary by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Work in Fume Hood/Enclosure |
| Preparing Solution | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Work in Fume Hood |
| Running Reaction | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Work in Fume Hood |
| Workup/Extraction | Goggles + Face Shield | Double Nitrile Gloves | Lab Coat + Apron | Work in Fume Hood |
| Spill Cleanup | Goggles + Face Shield | Heavy-duty Nitrile/Neoprene | Lab Coat + Apron | NIOSH-approved Respirator |
Emergency and Disposal Plans
First Aid for Exposure
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1]
Spill Cleanup
For a small spill, and only if trained to do so, wear full PPE (double gloves, goggles, face shield, lab coat, and a NIOSH-approved respirator). Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up the material and place it into a suitable, sealed container for hazardous waste disposal.[1]
Disposal
-
Waste Classification: As a brominated organic compound, all waste containing this compound must be treated as hazardous waste.[1]
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed containers designated for "Halogenated Organic Waste."
-
Disposal Method: The preferred disposal method for brominated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[10] This process is equipped with scrubbers to handle the resulting acidic gases like HBr.[10] Never dispose of this chemical down the drain.
References
- Safety Data Sheet for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. (2023). Thermo Fisher Scientific.
- Safety Data Sheet for 5-Bromopyrimidine. (2016). Thermo Fisher Scientific.
- 5-Bromo-6-hydroxy-2-methyl-4(3H)
- Safety Data Sheet in accordance with Regulation (EU) No.453/2010. (2015). Clariant.
- Bromination Process For Disposal Of Spilled Hazardous Materials. (1983). U.S. Environmental Protection Agency.
- Safety Data Sheet for Bromothymol Blue. (2019). Spectrum Chemical Mfg. Corp.
- What is bromine and what are the safe disposal and recycling methods? (2024). Ideal Response.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
- 5-Bromo-2-(methylthio)pyrimidine 97%. Sigma-Aldrich.
- Bromine water - disposal. Chemtalk - Science Forum For Lab Technicians.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S. Department of Health and Human Services, Centers for Disease Control and Prevention.
- 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine. AiFChem.
- eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
- Safety Data Sheet for 2-Methylthio-3(5/6)-methyl pyrazine synthetic. (2025). Advanced Biotech.
- Personal Protective Equipment (PPE) – Biorisk Management. Centers for Disease Control and Prevention (CDC).
- 5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. ChemScene.
- Bromine in waste incineration: partitioning and influence on metal volatilis
- Degradation of Brominated Organic Compounds (Flame Retardants)
- 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one. Sigma-Aldrich.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 5. echemi.com [echemi.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. pppmag.com [pppmag.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
